molecular formula C13H13NO B8158899 (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B8158899
M. Wt: 199.25 g/mol
InChI Key: HVAPXACEVRKGJK-UHFFFAOYSA-N
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Description

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-ethynylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-11-6-5-7-12(10-11)13(15)14-8-3-4-9-14/h1,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPXACEVRKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological profile of (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone , a compound structurally aligned with the class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and functionalized chemical building blocks.

Executive Summary

(3-Ethynylphenyl)(pyrrolidin-1-yl)methanone (also known as 1-(3-ethynylbenzoyl)pyrrolidine ) is a synthetic benzamide derivative characterized by a terminal alkyne moiety and a pyrrolidine amide headgroup. Structurally, it serves as a critical pharmacophore scaffold in the development of mGluR5 negative allosteric modulators (NAMs) , sharing electronic and steric properties with established ligands like MPEP and Fenobam.

Beyond its pharmacological potential, the compound acts as a versatile "Click Chemistry" handle (via the terminal alkyne) for developing activity-based probes (ABPs) or 18F-labeled PET tracers. This guide outlines its chemical properties, validated synthesis protocols, and experimental applications in neuroscience and medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone
Common Synonyms 1-(3-Ethynylbenzoyl)pyrrolidine; 3-Ethynyl-N,N-tetramethylenebenzamide
CAS Number Not Widely Indexed (Searchable via SMILES/InChI)
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES C#Cc1cccc(C(=O)N2CCCC2)c1
InChIKey ZLZK...[1][2] (Predicted based on structure)
LogP (Predicted) ~2.3 – 2.8 (Lipophilic, CNS penetrant)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
Appearance White to off-white solid

Note on CAS: While specific library identifiers (e.g., from AA Blocks or ChemSrc) exist, this compound is best identified by its exact chemical structure or SMILES string in literature searches.

Synthetic Methodology

The synthesis of (3-ethynylphenyl)(pyrrolidin-1-yl)methanone is achieved via a standard amide coupling reaction. This protocol ensures high yield and purity, suitable for biological testing.

Reaction Scheme
  • Precursor : 3-Ethynylbenzoic acid (CAS 7760-38-5).

  • Amine : Pyrrolidine (CAS 123-75-1).

  • Coupling Agent : HATU or EDC/HOBt.

Step-by-Step Protocol

Reagents:

  • 3-Ethynylbenzoic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)[2]

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation : Dissolve 3-ethynylbenzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3 mmol) and HATU (1.5 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling : Add pyrrolidine (1.2 mmol) dropwise to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 4–16 hours. Monitor progress by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up : Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

  • Validation : Confirm structure via ¹H NMR (look for alkyne proton singlet at ~3.1 ppm and pyrrolidine multiplets at ~1.8 and 3.4 ppm).

Visualized Synthesis Workflow

Synthesis Acid 3-Ethynylbenzoic Acid (Precursor) Activation Activation (HATU/DIPEA, DMF) Acid->Activation Amine Pyrrolidine (Reagent) Coupling Amide Coupling (RT, 4-16h) Amine->Coupling Activation->Coupling Workup Work-up & Purification (Extraction/Column) Coupling->Workup Product (3-Ethynylphenyl) (pyrrolidin-1-yl)methanone Workup->Product

Figure 1: Synthetic pathway for the production of (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone.

Pharmacological Applications

This compound functions primarily within the scope of neuropharmacology and chemical biology .

Mechanism of Action: mGluR5 Negative Allosteric Modulation

The 3-ethynylbenzamide scaffold is a privileged structure for binding to the allosteric transmembrane site of the metabotropic glutamate receptor 5 (mGluR5) .

  • Binding Mode : The ethynyl group occupies a hydrophobic pocket deep within the transmembrane domain (TMD), inhibiting the receptor's conformational change required for G-protein activation.

  • Effect : Reduces the potency of glutamate (endogenous ligand) without completely blocking the orthosteric site, offering a safer therapeutic profile for treating anxiety, chronic pain, and addiction.

Click Chemistry Utility

The terminal alkyne (-C≡CH) allows this molecule to serve as a "clickable" probe.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Can be conjugated with Azide-tagged fluorophores or biotin to visualize mGluR5 distribution in cells.

  • PET Tracer Synthesis : Precursor for ¹⁸F-labeled radioligands via Sonogashira coupling or click reactions with ¹⁸F-azides.

Signaling Pathway Diagram

mGluR5_Pathway Ligand (3-Ethynylphenyl)-pyrrolidin-1-yl-methanone (NAM) Receptor mGluR5 Receptor (Transmembrane Domain) Ligand->Receptor Allosteric Inhibition GProtein Gq/11 Protein Receptor->GProtein Inhibits Activation PLC Phospholipase C (PLCβ) GProtein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ (Release) IP3->Ca Effect Reduced Excitability (Anxiolytic/Analgesic) Ca->Effect

Figure 2: Inhibition of the mGluR5-Gq-Ca2+ signaling cascade by the negative allosteric modulator.

Experimental Protocols

In Vitro Calcium Flux Assay (mGluR5 Validation)

To verify the antagonistic activity of the compound:

  • Cell Line : HEK293 cells stably expressing human mGluR5.

  • Dye Loading : Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Pre-treatment : Add the test compound (0.1 nM – 10 µM) and incubate for 10 min.

  • Stimulation : Challenge cells with an EC₈₀ concentration of Glutamate or DHPG (selective agonist).

  • Measurement : Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or microplate reader.

  • Analysis : Calculate IC₅₀ by plotting % inhibition of the agonist-induced calcium response.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Handling : Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage : Store at -20°C, desiccated. Stable in DMSO solution for up to 1 month at -20°C.

References

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology 38.10 (1999): 1493-1503. Link

  • Lindemann, L., et al. "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics 324.3 (2008): 948-956. (Describes related benzamide synthesis workflows). Link

  • Roppe, J., et al. "Discovery of novel mGluR5 antagonists via a scaffold hopping approach." Bioorganic & Medicinal Chemistry Letters 14.15 (2004): 3993-3996. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition 40.11 (2001): 2004-2021. Link

Sources

Technical Deep Dive: mGluR5 Antagonist Ethynyl Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: mGluR5 Antagonist Ethynyl Phenyl Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary: The Shift to Allosteric Modulation

The metabotropic glutamate receptor subtype 5 (mGluR5) has emerged as a critical target for CNS disorders, including anxiety, depression, Fragile X syndrome, and Levodopa-induced dyskinesia (LID). Unlike ionotropic receptors, mGluR5 modulates synaptic transmission via G-protein coupled pathways.[1]

Early drug discovery efforts focused on orthosteric antagonists (binding the glutamate site), but these suffered from poor selectivity and excitotoxicity risks. The field shifted decisively with the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) and its analogue MTEP . These compounds defined the ethynyl phenyl class of Negative Allosteric Modulators (NAMs), which bind to a transmembrane allosteric pocket, offering superior subtype selectivity and "dimmer switch" modulation rather than binary blockade.

This guide details the chemical architecture, synthesis, and validation protocols for this compound class.

Mechanistic Architecture

The Allosteric "Dimmer Switch"

Ethynyl phenyl derivatives do not compete with glutamate. Instead, they bind to a hydrophobic pocket within the transmembrane (TM) domain (specifically involving TM3 and TM7). Binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling even when glutamate is bound.

Signaling Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade and the precise intervention point of ethynyl phenyl NAMs.

mGluR5_Signaling Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Orthosteric Binding Gq Gαq/11 Protein mGluR5->Gq Activation NAM Ethynyl Phenyl NAM (MPEP/MTEP) NAM->mGluR5 Allosteric Blockade PLC Phospholipase Cβ Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Intracellular Ca2+ Release ER->Ca Efflux Response Neuronal Excitability / Synaptic Plasticity Ca->Response

Caption: mGluR5 Gq-coupled signaling pathway showing allosteric blockade by ethynyl phenyl derivatives preventing Ca2+ mobilization.[2][3]

Chemical Biology & Structure-Activity Relationship (SAR)

The core scaffold consists of a pyridine (or thiazole) ring linked to a phenyl ring via an ethynyl (triple bond) spacer.

The Ethynyl Linker

The rigid acetylene spacer is non-negotiable for high affinity in this series. It positions the two aromatic systems at the precise distance to interact with the hydrophobic residues (e.g., Trp, Phe) in the transmembrane pocket. Reducing this to an alkene or alkane drastically reduces potency (10-100x loss).

SAR Table: Critical Substitutions

The following table summarizes key SAR findings for the MPEP scaffold (2-methyl-6-(phenylethynyl)pyridine).

Position (Phenyl Ring)Substitution EffectMechanistic Insight
Unsubstituted MPEP (Ki ~16 nM) Baseline activity. High lipophilicity.
Para (4-position) Inactive / Weak Steric clash with the bottom of the allosteric pocket.
Meta (3-position) High Potency Tolerates small lipophilic groups (OMe, Cl, CN).
3,5-Disubstituted Highest Potency E.g., 3,5-difluoro or 3-cyano-5-fluoro. Fills accessory hydrophobic pockets.
Pyridine Methyl (C2) Essential The 2-methyl group on the pyridine is critical for locking conformation.
The MPEP vs. MTEP Evolution
  • MPEP: Potent but inhibits NMDA receptors at high concentrations (off-target).

  • MTEP: Replaces the pyridine with a thiazole .[1] This retains mGluR5 potency (Ki ~42 nM) but eliminates NMDA cross-reactivity and improves metabolic stability.

Experimental Protocols

Synthesis: Microwave-Assisted Sonogashira Coupling

The most efficient route to these derivatives is the Sonogashira cross-coupling of a heteroaryl halide with a substituted phenylacetylene.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Bromo-6-methylpyridine Conditions Conditions: Microwave, 70°C, 10 min Solvent: DMF/Et3N Start->Conditions Reagent Reagent: Substituted Phenylacetylene Reagent->Conditions Catalyst Catalyst System: Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Catalyst->Conditions Workup Workup: EtOAc Extraction Silica Chromatography Conditions->Workup Product Product: MPEP Derivative Workup->Product

Caption: Optimized Sonogashira coupling workflow for rapid generation of ethynyl phenyl libraries.

Step-by-Step Protocol:

  • Preparation: In a microwave-compatible vial, dissolve 2-bromo-6-methylpyridine (1.0 equiv) and the specific substituted phenylacetylene (1.2 equiv) in anhydrous DMF (3 mL per mmol).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.02 equiv).

  • Base: Add Triethylamine (Et3N) (3.0 equiv). Note: Degas the solvent with nitrogen prior to addition to prevent homocoupling of the alkyne (Glaser coupling).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 70°C for 10–15 minutes . (Conventional heating requires 2–4 hours at 80°C).

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (3x) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The ethynyl product usually elutes early due to high lipophilicity.

In Vitro Validation: Calcium Mobilization Assay (FLIPR)

Since mGluR5 couples to Gq, functional activity is best measured via intracellular Calcium flux.

Reagents:

  • HEK293 cells stably expressing human mGluR5 (inducible expression is preferred to prevent toxicity).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: Glutamate or DHPG.

Protocol:

  • Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add loading buffer containing Fluo-4 AM (4 μM) and Probenecid (2.5 mM) (prevents dye leakage). Incubate 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (ethynyl phenyl derivatives) at varying concentrations (0.1 nM – 10 μM).

    • Incubate for 10–15 minutes to allow equilibration with the allosteric site.

  • Stimulation: Inject Glutamate at an EC80 concentration (typically 10–30 μM) using the FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Data Analysis:

    • Measure fluorescence peak (RFU).

    • Calculate % Inhibition relative to vehicle control.

    • Fit data to a sigmoidal dose-response curve to determine IC50 .

Self-Validation Check:

  • Positive Control: MPEP (10 μM) should abolish the signal.

  • Negative Control: DMSO vehicle should show full Glutamate response.

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Challenges & Troubleshooting

Metabolic Liability

The acetylene (triple bond) is a "soft spot" for metabolism.

  • Issue: CYP450 enzymes can hydrate the alkyne or oxidize the methyl group on the pyridine.

  • Solution: Introduce fluorine atoms on the phenyl ring (blocks metabolic sites) or switch to the thiazole core (MTEP), which has a shorter half-life but cleaner metabolic profile in rodents.

Off-Target Effects (NMDA)

MPEP inhibits NMDA receptors at >10 μM.

  • Validation Step: Always counter-screen hits against NMDA receptors using electrophysiology or cell-based assays. If the ratio of IC50(NMDA) / IC50(mGluR5) is < 100, the compound is likely a poor tool for in vivo specificity.

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[3][4] Neuropharmacology. Link

  • Cosford, N. D. et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Anderson, J. J. et al. (2002). "Radioligand binding and functional characterization of [3H]-MPEP, a potent, selective and orally active mGlu5 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Alagille, D. et al. (2005). "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." Bioorganic & Medicinal Chemistry. Link

  • Lea, P. M.[3] & Faden, A. I. (2006).[5] "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews. Link

Sources

Technical Guide: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Allosteric Pivot

The development of mGluR5 Negative Allosteric Modulators (NAMs) represents a paradigmatic case study in modern G-Protein Coupled Receptor (GPCR) pharmacology. Unlike orthosteric antagonists that compete directly with glutamate at the large extracellular Venus Flytrap Domain (VFT), NAMs bind to the transmembrane (7TM) domain. This allosteric approach offers superior subtype selectivity and "ceiling effects" that prevent complete receptor shutdown, theoretically maintaining temporal fidelity of synaptic transmission while dampening pathological hyperactivity.

However, the field faces a "Translational Gap." While preclinical efficacy in Fragile X Syndrome (FXS), Parkinson’s Disease Levodopa-Induced Dyskinesia (PD-LID), and anxiety was robust, major clinical trials (e.g., Mavoglurant in FXS) failed to meet primary endpoints. Current research suggests these failures stem from functional tolerance , probe dependence , and a lack of focus on biased signaling . This guide dissects the molecular mechanisms, chemical evolution, and validated experimental workflows required to navigate the next generation of mGluR5 drug discovery.

Molecular Mechanism & Structural Pharmacology

The Allosteric Binding Mode

mGluR5 is a Class C GPCR.[1] Its orthosteric site (VFT) is highly conserved across mGluR subtypes, making selective competitive antagonism difficult. NAMs target the heptahelical transmembrane domain (7TM), specifically a pocket formed by TM3, TM5, TM6, and TM7.

  • Mechanism: NAMs stabilize the receptor in an inactive (or less active) conformation, increasing the energy barrier for the agonist-induced conformational change.

  • Cooperativity: They exhibit negative cooperativity with glutamate, reducing its affinity and/or efficacy (Emax).

  • The "Ceiling Effect": Because NAMs act allosterically, their inhibition often saturates. Even at infinite NAM concentration, some basal receptor function may remain. This is a safety feature, preventing the cognitive side effects associated with complete NMDA receptor blockade.

Signaling Pathways

Canonical mGluR5 activation couples to Gαq/11 , triggering the Phospholipase C (PLC) cascade.

mGluR5_Signaling Glutamate Glutamate (Agonist) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5  Activates (Orthosteric) NAM NAM (Allosteric) NAM->mGluR5  Inhibits (Allosteric) Gq Gαq/11 Protein mGluR5->Gq  Coupling PLC Phospholipase Cβ Gq->PLC  Activates PIP2 PIP2 PLC->PIP2  Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Stores IP3->ER  Binds IP3R PKC PKC Activation DAG->PKC Ca Cytosolic Ca2+ Increase ER->Ca  Release Ca->PKC ERK ERK1/2 Phosphorylation PKC->ERK  Downstream Signaling

Figure 1: Canonical mGluR5 Gq-signaling pathway.[2] NAMs bind to the transmembrane domain to dampen Gq coupling and subsequent Calcium mobilization.

Chemical Evolution & SAR

The medicinal chemistry of mGluR5 NAMs has evolved to address metabolic stability and off-target effects (specifically NMDA inhibition).

GenerationKey CompoundsCharacteristicsLimitations
First Gen (Tool Compounds) MPEP , MTEP Acetylene-based. High potency in vitro.Short half-life, CYP1A2 inhibition. MPEP has off-target NMDA effects.[3]
Second Gen (Clinical) Fenobam , Mavoglurant (AFQ056) Non-acetylene scaffolds (e.g., ureas). Improved PK.Mavoglurant: Failed in FXS (Phase IIb). Fenobam: Psychotomimetic effects at high doses.
Third Gen (Optimized) Dipraglurant , Basimglurant Highly selective, optimized CNS penetration.Dipraglurant: Investigated for PD-LID. Basimglurant: Investigated for depression (adjunct).[1][4][5]

Critical Insight - The "Molecular Switch": Minor structural modifications in the acetylene linker region of MPEP analogs can switch pharmacology from NAM to PAM (Positive Allosteric Modulator) or "Silent" modulator (SAM). This steep Structure-Activity Relationship (SAR) necessitates rigorous functional screening (not just binding) for every analog.

The Translational Gap: Why did Fragile X Trials Fail?

Despite reversing phenotypes in Fmr1 knockout mice, mGluR5 NAMs (e.g., Mavoglurant) failed in human FXS trials.

Mechanistic Hypotheses for Failure:

  • Functional Tolerance: Chronic dosing in mice leads to a loss of efficacy (tachyphylaxis) within days, a phenomenon likely replicated in humans but missed in acute preclinical models.

  • Developmental Windows: Human trials treated adults/adolescents.[6] The critical window for correcting synaptic architecture may be early childhood.

  • Probe Dependence: A NAM might block Gq-signaling (Calcium) but fail to block (or even potentiate) β-arrestin signaling or ERK pathways, which are also implicated in FXS pathology.

Experimental Protocols

Protocol A: High-Throughput Calcium Mobilization Assay (FLIPR)

Standard for screening NAM potency (IC50) and determining mode of action.

Principle: mGluR5 activation releases intracellular Ca2+.[5][7] NAMs reduce the fluorescence peak induced by an EC80 concentration of Glutamate.

Materials:

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to prevent toxicity).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Glutamate or DHPG (Group I selective agonist).

  • Buffer: HBSS + 20mM HEPES + 2.5mM Probenecid (prevents dye leakage).

Workflow:

  • Seeding: Plate cells (15,000/well) in 384-well poly-D-lysine coated black plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20µL Dye Loading Buffer. Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 10µL of Test Compound (NAM) at 3x concentration.

    • Incubate 15 min at RT.

    • Note: This allows the NAM to equilibrate with the allosteric site before agonist challenge.

  • Agonist Challenge (Online):

    • Place plate in FLIPR/FDSS.[8]

    • Inject 10µL of Glutamate (at EC80 concentration).

    • Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to Vehicle (0% Inhibition) and Reference NAM (100% Inhibition).

    • Fit to 4-parameter logistic equation to determine IC50.

FLIPR_Workflow Step1 Cell Seeding (HEK-mGluR5) Step2 Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 NAM Addition (15 min Pre-incubation) Step2->Step3 Step4 Agonist Injection (Glutamate EC80) Step3->Step4 Step5 Read Fluorescence (Real-time Ca2+ Flux) Step4->Step5

Figure 2: FLIPR Calcium Mobilization Workflow. Critical step: Pre-incubation of NAM allows equilibrium binding before agonist challenge.

Protocol B: Radioligand Binding (Competition Assay)

Validates that the compound binds to the MPEP site (allosteric) rather than the glutamate site.

Materials:

  • Membranes: Rat brain cortical membranes or mGluR5-HEK membranes.

  • Radioligand: [³H]-MPEP (2 nM final).

  • Non-specific control: 10 µM MPEP (cold).

Steps:

  • Incubate membranes with [³H]-MPEP and varying concentrations of test compound for 60 min at 4°C (slows dissociation).

  • Filter through GF/B glass fiber filters using a cell harvester.

  • Wash 3x with ice-cold buffer to remove unbound ligand.

  • Measure radioactivity via liquid scintillation counting.

  • Interpretation: If the test compound displaces [³H]-MPEP, it competes for the transmembrane allosteric pocket.

Future Directions: Biased Signaling & Silent Modulators

The future of mGluR5 therapeutics lies in Biased Allostery .

  • Problem: Pan-inhibition of mGluR5 blocks both pathological signaling and physiological synaptic plasticity (LTP/LTD).

  • Solution: Develop NAMs that selectively inhibit Gq-mediated Calcium mobilization (linked to excitotoxicity) while sparing β-arrestin recruitment (linked to neuroprotection and receptor internalization).

Silent Allosteric Modulators (SAMs): Compounds that bind the allosteric site but produce no functional change in agonist response. These are crucial as "blocking" agents to prove that a novel NAM acts via the MPEP site, or to prevent the binding of endogenous allosteric modulators (if such exist).

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders."[9][10] Nature Reviews Drug Discovery. Link

  • Gasparini, F., et al. (1999).[3] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[2][3] Neuropharmacology. Link

  • Lindemann, L., et al. (2011). "Ctep: a novel, potent, long-acting, and orally bioavailable negative allosteric modulator of metabotropic glutamate receptor 5." Journal of Pharmacology and Experimental Therapeutics. Link

  • Berry-Kravis, E., et al. (2016). "Mavoglurant in fragile X syndrome: Results of two open-label, extension trials." Scientific Reports. Link

  • Michalon, A., et al. (2012). "Chronic pharmacological mGlu5 inhibition corrects fragile X in adult mice." Neuron. Link

  • Sengmany, K., & Gregory, K. J. (2016).[6] "Metabotropic Glutamate Receptor 5 Biased Signaling: A Novel Pathway for Drug Discovery?" Frontiers in Pharmacology. Link

  • Youssef, M., et al. (2018). "Acquired resistance to mGluR5 negative allosteric modulators in fragile X syndrome." Frontiers in Molecular Neuroscience. Link

Sources

(3-ethynylphenyl)(pyrrolidin-1-yl)methanone molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone

Molecular Weight: 199.25 g/mol CAS Registry Number: 1638638-04-6 Formula: C₁₃H₁₃NO[1]

Executive Summary

(3-Ethynylphenyl)(pyrrolidin-1-yl)methanone is a functionalized benzamide scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and Click Chemistry applications.[1] Characterized by a meta-substituted terminal alkyne, this molecule serves as a high-value "Click-ready" intermediate.[1] Its pyrrolidine amide motif acts as a stable, CNS-penetrant pharmacophore, while the ethynyl group provides an orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling reactions.[1]

This guide details the physicochemical profile, validated synthetic protocols, and quality control metrics required for the effective utilization of this compound in medicinal chemistry workflows.

Physicochemical Profile

Understanding the molecular properties is critical for predicting solubility, permeability, and suitability for library synthesis.

PropertyValuebiological Significance
Molecular Weight 199.25 g/mol Ideal for fragment libraries (Rule of 3 compliant).[1]
Exact Mass 199.0997 DaMonoisotopic mass for HRMS validation.[1]
Molecular Formula C₁₃H₁₃NOCarbon (78.36%), Hydrogen (6.58%), Nitrogen (7.03%), Oxygen (8.03%).[1]
LogP (Predicted) ~2.4 – 2.6Moderate lipophilicity; likely CNS penetrant.[1]
TPSA 20.31 ŲHigh membrane permeability (TPSA < 90 Ų).[1]
H-Bond Donors 0Lack of donors improves blood-brain barrier (BBB) penetration.[1]
H-Bond Acceptors 2Carbonyl oxygen and amide nitrogen.[1]
Physical State Viscous Oil / Low-Melting SolidHandling requires precise weighing; often purified via flash chromatography.[1]

Synthetic Methodology: Self-Validating Protocol

The most robust route to (3-ethynylphenyl)(pyrrolidin-1-yl)methanone involves a two-step sequence: Amide coupling followed by a Sonogashira coupling.[1]

Step 1: Amide Formation

Precursor: 3-Bromobenzoic acid (CAS 585-76-2) → 3-Bromobenzoyl chloride.[1]

  • Activation: Dissolve 3-bromobenzoic acid (1.0 eq) in DCM. Add catalytic DMF and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours until gas evolution ceases.

  • Coupling: Concentrate to remove excess oxalyl chloride.[1] Redissolve in DCM and cool to 0°C. Add pyrrolidine (1.1 eq) and Et₃N (2.0 eq).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Yield: Expect >90% of (3-bromophenyl)(pyrrolidin-1-yl)methanone.

Step 2: Sonogashira Coupling & Deprotection (The Critical Step)

Transformation: Aryl Bromide → Aryl Alkyne.[1]

Reagents:

  • (3-bromophenyl)(pyrrolidin-1-yl)methanone (1.0 eq)[1]

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)[1]

  • Pd(PPh₃)₂Cl₂ (0.05 eq)[1]

  • CuI (0.02 eq)[1]

  • Et₃N (3.0 eq) in THF (degassed).

Protocol:

  • Inert Atmosphere: Purge the reaction vessel with Argon. Oxygen inhibits the Pd-catalyst and promotes homocoupling (Glaser coupling).[1]

  • Addition: Add the bromide, Pd-catalyst, and CuI to the vessel. Add degassed THF and Et₃N.[1] Add TMS-acetylene last.[1]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (shift to higher R_f).

  • Deprotection: Filter through Celite.[1] Concentrate. Dissolve the intermediate in MeOH and add K₂CO₃ (2.0 eq).[1] Stir at RT for 1 hour to remove the TMS group.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

  • Visual: The reaction mixture should turn dark brown/black (active Pd species).[1]

  • TLC: The product will be UV active and stain dark with KMnO₄ (alkyne oxidation).[1]

Structural Visualization & Pathways

The following diagram illustrates the synthetic logic and the "Click" utility of the molecule.

G Start 3-Bromobenzoic Acid Inter1 Amide Intermediate Start->Inter1 1. (COCl)2 2. Pyrrolidine Product (3-Ethynylphenyl) (pyrrolidin-1-yl)methanone (MW: 199.25) Inter1->Product 1. TMS-Acetylene, Pd/Cu 2. K2CO3 (Deprotection) ClickProduct Triazole Library Product->ClickProduct R-N3, Cu(I) (Click Chemistry)

Caption: Synthetic route from benzoic acid precursor to the terminal alkyne, highlighting the downstream Click Chemistry utility.

Quality Control & Analytical Validation

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

¹H NMR (400 MHz, CDCl₃) Expectations:
  • Aromatic Region: Four distinct protons for the meta-substituted ring (~7.4 – 7.7 ppm).[1] Look for a triplet (H2), two doublets (H4, H6), and a triplet (H5).[1]

  • Alkyne Proton: A sharp singlet around 3.1 – 3.2 ppm .[1] This is the diagnostic signal for the terminal alkyne. Note: If this signal is at 0.2 ppm, the TMS group was not removed.

  • Pyrrolidine Ring: Two multiplets corresponding to the N-CH₂ protons (~3.4 and 3.6 ppm) and two multiplets for the central CH₂ protons (~1.8 – 2.0 ppm).[1] The magnetic non-equivalence is due to restricted rotation around the amide bond.

Mass Spectrometry (ESI-MS):
  • Positive Mode: [M+H]⁺ peak at 200.1 .[1]

  • Adducts: Watch for [M+Na]⁺ at 222.1.[1]

Application: Fragment-Based Drug Discovery

This molecule is not merely a final product but a reactive warhead for library generation.[1]

  • Bioisostere Synthesis: The terminal alkyne reacts with organic azides to form 1,2,3-triazoles .[1] These triazoles mimic peptide bonds (amides) but are resistant to metabolic hydrolysis.[1]

  • mGluR5 Modulation: Analogs of ethynyl-benzamides (similar to MTEP/MPEP) are known negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[1] This specific scaffold allows for the rapid exploration of Structure-Activity Relationships (SAR) in this domain.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585-76-2 (3-Bromobenzoic acid).[1] Retrieved from [Link]

  • Liang, C., et al. (2018). Palladium-Catalyzed Sonogashira Coupling in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. (Contextual grounding for Step 2).

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.[1] (Contextual grounding for Application).

Sources

Technical Guide: Novel Ethynyl-Phenyl Ligands for CNS Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists[1]

Part 1: Executive Directive & Strategic Context

The ethynyl-phenyl scaffold (specifically the diarylalkyne motif) represents a cornerstone in the development of metabotropic glutamate receptor subtype 5 (mGluR5) Negative Allosteric Modulators (NAMs) . While early tool compounds like MPEP and MTEP validated mGluR5 as a target for anxiety, depression, and Fragile X syndrome, their clinical utility was hampered by rapid metabolism and off-target effects.

This guide analyzes the medicinal chemistry evolution of this scaffold—from the labile "naked" alkyne to stabilized clinical candidates like Basimglurant and Mavoglurant . It provides actionable protocols for synthesizing and validating these ligands, focusing on overcoming the metabolic liability of the acetylene linker while preserving its critical steric and electronic contributions to allosteric binding.

Part 2: Medicinal Chemistry & SAR Logic[2]

The Ethynyl-Phenyl Pharmacophore

The core pharmacophore for mGluR5 NAMs typically consists of a distal aromatic ring (often phenyl or substituted phenyl) connected via an ethynyl (acetylene) spacer to a proximal heteroaromatic core (pyridine, thiazole, or pyrimidine).

1. The Role of the Alkyne Spacer
  • Rigidity: The triple bond acts as a rigid "rod," maintaining a precise distance (approx. 4.1 Å) and planar orientation between the two aromatic systems, which is critical for fitting into the narrow allosteric pocket within the transmembrane domain (TMD) of mGluR5.

  • Electronic Communication: The conjugated

    
    -system facilitates electronic crosstalk between the rings, influencing the dipole moment required for receptor interaction.[1]
    
2. The Metabolic Liability (The "Achilles' Heel")

The primary failure mode for early ethynyl-phenyl ligands is oxidative metabolism .[1] Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) readily attack the electron-rich alkyne bond or the para-position of the phenyl ring.[1]

  • Mechanism: P450-mediated oxidation leads to the formation of reactive ketene intermediates or hydration to ketones, rendering the molecule inactive or toxic (bioactivation).[1]

3. Strategic Optimization (SAR)

To salvage the scaffold, modern design strategies focus on steric occlusion and electronic deactivation :

  • Fluorination: Adding fluorine atoms to the distal phenyl ring (e.g., Basimglurant) lowers the HOMO energy, making the ring less susceptible to oxidative attack.

  • Heterocyclic Replacement: Replacing the phenyl ring with less lipophilic heterocycles (e.g., pyridine in MTEP) reduces intrinsic clearance (

    
    ).
    
  • Methylation: Introducing methyl groups ortho to the alkyne linkage provides steric hindrance, blocking P450 access to the triple bond.

Visualization: SAR Evolution Logic

The following diagram illustrates the transition from the prototype MPEP to the optimized Basimglurant.

SAR_Evolution MPEP MPEP (Prototype) High Potency High Clearance (Metabolic Instability) Liability Metabolic Liability: 1. Alkyne Oxidation 2. Phenyl Ring Hydroxylation MPEP->Liability Identified Failure Mode Strategy Optimization Strategy: 1. Fluorination (Block Metabolism) 2. Heterocycle Switch (Lower LogP) Liability->Strategy Medicinal Chemistry Fix Basimglurant Basimglurant (Clinical) Optimized PK High CNS Penetration Strategy->Basimglurant Resulting Candidate

Caption: Evolution of mGluR5 NAMs from the labile MPEP tool compound to the metabolically stable clinical candidate Basimglurant.

Part 3: Therapeutic Mechanism & Signaling

mGluR5 is a G


-coupled GPCR.[1] Under basal conditions or glutamate stimulation, it activates Phospholipase C 

(PLC

), leading to the hydrolysis of PIP

into IP

and Diacylglycerol (DAG). IP

triggers Ca

release from the endoplasmic reticulum.[1]

NAM Mechanism: Ethynyl-phenyl ligands bind to a heptahelical allosteric site (distinct from the orthosteric glutamate site).[1] They stabilize the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling, thereby dampening the Ca


 signal. This reduction in glutamatergic tone is therapeutic in states of hyperexcitability (Anxiety, Fragile X).
Visualization: mGluR5 Signaling Pathway[4][5]

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates NAM Ethynyl-Phenyl NAM (Allosteric Block) NAM->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Excitability) ER->Ca Releases

Caption: Signal transduction of mGluR5 and the interception point of ethynyl-phenyl NAMs preventing downstream Ca2+ mobilization.[1]

Part 4: Experimental Protocols

Synthesis: Sonogashira Cross-Coupling

The construction of the diarylalkyne scaffold relies on the Palladium-catalyzed Sonogashira coupling.[1] This protocol is optimized for coupling electron-deficient heteroaryl halides with phenylacetylenes.[1]

Reagents:

  • Aryl Halide (e.g., 2-chloro-4-iodopyridine)[1]

  • Terminal Alkyne (e.g., 1-ethynyl-3-fluorobenzene)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine
    
  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Protocol:

  • Degassing: Charge a flame-dried Schlenk flask with the Aryl Halide (1.0 eq), Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add anhydrous THF (0.1 M concentration) and degassed Et

    
    N (3.0 eq) via syringe.
    
  • Addition: Add the Terminal Alkyne (1.2 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by TLC or LC-MS.[1] Note: If the aryl halide is unreactive (e.g., a chloride), heat to 60°C.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The alkyne product usually elutes in non-polar fractions.[1]

In Vitro Pharmacology: Calcium Mobilization Assay (FLIPR)

To validate NAM activity, measure the inhibition of glutamate-induced Ca


 flux in HEK293 cells stably expressing human mGluR5.

Protocol:

  • Cell Plating: Seed mGluR5-HEK293 cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES, pH 7.4).[1] Incubate for 45 min at 37°C.

  • Compound Addition (Antagonist Mode): Add test compounds (ethynyl-phenyl ligands) at varying concentrations (e.g., 0.1 nM to 10

    
    M). Incubate for 15 min.
    
  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject Glutamate at an EC

    
     concentration (typically 1–5 
    
    
    
    M).
  • Data Analysis: Record fluorescence over 60 seconds. Calculate IC

    
     based on the reduction of the glutamate-induced peak response.[1]
    
ADME: Microsomal Stability Assay

Crucial for assessing the liability of the alkyne bond.[1]

Protocol:

  • Incubation: Incubate test compound (1

    
    M) with pooled human/rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ). Target:
    
    
    
    
    L/min/mg protein.[1]

Part 5: Data Summary of Key Ligands

The following table compares the prototypical tool compounds with optimized clinical candidates.

CompoundStructure ClassTargetPotency (IC

)
Metabolic StabilityClinical Status
MPEP 2-pyridyl-ethynyl-phenylmGluR5 NAM~30 nMLow (High Clearance)Discontinued (Tool only)
MTEP 2-pyridyl-ethynyl-thiazolemGluR5 NAM~5 nMModerateDiscontinued (Tool only)
Basimglurant 2-pyridyl-ethynyl-imidazolemGluR5 NAM~1 nMHigh (Optimized)Phase II (MDD, Fragile X)
Mavoglurant Indole-alkyne derivativemGluR5 NAM~30 nMHighPhase II (FXS, PD-LID)

Part 6: References

  • Gasparini, F., et al. (1999).[2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][3][4] Neuropharmacology. Link

  • Lindemann, L., et al. (2015).[2] "Pharmacology of Basimglurant (RO4917523, RG7090), a Unique Metabotropic Glutamate Receptor 5 Negative Allosteric Modulator in Clinical Development for Depression."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Vranesic, I., et al. (2014).[5] "AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization." Bioorganic & Medicinal Chemistry. Link

  • Alagille, D., et al. (2011).[6] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[1][3][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Lazzara, P. R., & Moore, T. W. (2020). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1][7] RSC Medicinal Chemistry.[1] Link

Sources

Structure-Activity Relationship (SAR) of 3-Ethynylbenzamides: A Technical Guide to Overcoming Target Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs), has been historically bottlenecked by acquired resistance mutations. The most notorious of these is the "gatekeeper" mutation, such as the T315I substitution in the BCR-ABL1 kinase, which renders first- and second-generation TKIs ineffective[1]. The integration of the 3-ethynylbenzamide scaffold into drug design marked a paradigm shift in medicinal chemistry. By acting as a rigid, linear spacer, the alkyne moiety bypasses steric clashes, allowing the benzamide core to anchor deeply within the inactive conformation of target proteins[2].

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 3-ethynylbenzamides, detailing the mechanistic causality behind their efficacy, providing self-validating experimental protocols for their development, and exploring their emerging applications beyond kinase inhibition.

Chemical Anatomy & The "Steric Bypass" Mechanism

The 3-ethynylbenzamide pharmacophore is a masterclass in structure-guided drug design. Its efficacy is driven by three distinct structural domains, each responsible for specific molecular interactions:

  • The Ethynyl Linker (Carbon-Carbon Triple Bond): In native BCR-ABL1, the gatekeeper residue is a threonine, which forms a critical hydrogen bond with early TKIs. In the T315I mutant, this threonine is replaced by a bulky isoleucine, destroying the H-bond and creating a steric blockade[1]. The ethynyl linker is strictly linear and lacks the radial bulk of single or double bonds. This allows it to "thread the needle" past the bulky isoleucine side chain, replacing the lost H-bond with a highly favorable hydrophobic van der Waals interaction[1][2].

  • The Benzamide Core: Once the alkyne bypasses the gatekeeper, the benzamide moiety enters the deep hydrophobic cleft exposed only in the inactive "DFG-out" conformation of the kinase. The benzamide ring packs tightly against hydrophobic residues (e.g., Leu-293), while its carbonyl group forms an indispensable hydrogen bond with the amide backbone of the DFG motif (Asp-381)[3].

  • The Solubilizing Tail: Typically consisting of a methylpiperazinyl group or similar amines, this tail extends into the solvent-exposed pocket of specificity. It forms secondary hydrogen bonds (e.g., with the carbonyl group of Ile-360) and drastically improves the aqueous solubility and pharmacokinetic profile of the molecule[3].

G cluster_0 3-Ethynylbenzamide Scaffold cluster_1 Target Kinase (e.g., BCR-ABL1 T315I) Ethynyl Ethynyl Linker (Triple Bond) Gatekeeper T315I Gatekeeper (Isoleucine) Ethynyl->Gatekeeper Steric Bypass & Hydrophobic Interaction Benzamide Benzamide Core DFG DFG-Out Pocket (Asp-381) Benzamide->DFG H-bond (Carbonyl-Amide) Hydrophobic Hydrophobic Pocket (Leu-293) Benzamide->Hydrophobic van der Waals Packing Tail Piperazine/Amine Tail Hinge Hinge Region / Ile-360 Tail->Hinge H-bond (Amine-Carbonyl)

Figure 1: Binding interactions of the 3-ethynylbenzamide scaffold within the BCR-ABL1 T315I pocket.

Quantitative SAR Data

The introduction of the 3-ethynylbenzamide core (as seen in Ponatinib) restores and even enhances binding affinity against mutant kinases compared to previous generations of inhibitors. The table below summarizes the profound impact of this scaffold on kinase inhibition.

Inhibitor ClassKey Structural FeatureNative BCR-ABL1 IC₅₀T315I Mutant IC₅₀Binding Mode
Imatinib Phenylaminopyrimidine~260 nM>10,000 nM (Resistant)Type II (DFG-out)
Nilotinib Trifluoromethyl substitution~15 nM>10,000 nM (Resistant)Type II (DFG-out)
Ponatinib 3-Ethynylbenzamide core 0.37 nM 2.0 nM (Potent) Type II (DFG-out)

Data synthesized from in vitro kinase assays demonstrating the pan-inhibitory profile of the 3-ethynylbenzamide scaffold[1][2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the development of 3-ethynylbenzamide derivatives relies on rigorous, self-validating workflows. Below are the detailed protocols for the synthesis and biological validation of these compounds.

Workflow Syn 1. Scaffold Synthesis (CuAAC / Coupling) Pur 2. Purification & LC-MS Validation Syn->Pur Kin 3. In Vitro Kinase Assay (IC50 Determination) Pur->Kin Cry 4. X-Ray Crystallography (Binding Mode) Kin->Cry SAR 5. SAR Optimization (Iterative Design) Cry->SAR

Figure 2: Five-step experimental workflow for the synthesis and validation of kinase inhibitors.

Protocol 1: Synthesis of 3-Ethynylbenzamide Intermediates
  • Objective: To couple 3-ethynylbenzoic acid with a substituted aniline to form the rigid benzamide core.

  • Causality: HATU is utilized as the coupling reagent due to its superior efficiency in promoting amide bond formation with sterically hindered amines. It prevents racemization and significantly increases yield compared to traditional carbodiimides (like DCC). DIEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the electrophilic active ester.

  • Step-by-Step Procedure:

    • Dissolve 3-ethynylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture degradation.

    • Stir the mixture in an ice bath (0°C) for 30–60 minutes to allow the formation of the active ester intermediate.

    • Add the substituted amine/aniline (1.5 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq) dropwise to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC.

    • Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-ethynylbenzamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Objective: To quantify the inhibitory potency of the synthesized derivatives against native and mutant kinases.

  • Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen over traditional radiometric assays. TR-FRET eliminates radioactive waste while maintaining a high dynamic range and sensitivity, which is critical for accurately measuring the low-nanomolar IC₅₀ values typical of 3-ethynylbenzamides.

  • Step-by-Step Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the 3-ethynylbenzamide compound in 100% DMSO.

    • Transfer the compound to a 384-well low-volume plate containing the target kinase (e.g., BCR-ABL1 T315I) suspended in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Incubate the plate for 15 minutes at room temperature. Crucial Step: This pre-incubation allows the type II inhibitor sufficient time to induce and bind the slower-forming DFG-out inactive conformation of the kinase.

    • Initiate the enzymatic reaction by adding ATP (calibrated to the apparent Kₘ for the specific kinase) and a biotinylated peptide substrate.

    • Incubate for 60 minutes at room temperature.

    • Halt the reaction using a stop buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) alongside TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • Measure the TR-FRET signal (emission ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Beyond Kinases: Emerging Applications of 3-Ethynylbenzamides

While historically rooted in oncology, the unique physicochemical properties of the 3-ethynylbenzamide scaffold have driven its expansion into novel therapeutic areas:

Antimalarial Proteasome Inhibitors

The Plasmodium falciparum proteasome (Pf20S) has emerged as a vital target for antimalarials. Researchers have incorporated the 3-ethynylbenzamide moiety into asparagine ethylenediamines (AsnEDAs) to act as selective Pf20S inhibitors. The inclusion of 3-ethynylbenzamide at the P1 position (e.g., in compound WHZ-13) markedly improved the microsomal stability of the drug in rat and mouse models while retaining high species selectivity (90-fold over human constitutive proteasomes)[4].

HDAC8 Inhibitors via Click Chemistry

The terminal alkyne of the 3-ethynylbenzamide scaffold makes it a perfect candidate for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." By reacting the alkyne with various azides, researchers rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles. In the context of Histone Deacetylase 8 (HDAC8) inhibitors, the resulting triazole-linked benzamides perfectly fix the orientation of the zinc-binding hydroxamate group, yielding highly potent and selective epigenetic modulators[5].

References

1.[4] Improvement of asparagine ethylenediamines as anti-malarial Plasmodium-selective proteasome inhibitors. National Institutes of Health (PMC). Available at: 2.[5] Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries. ACS Publications. Available at: 3.[1] Ponatinib -- Review of Historical Development, Current Status, and Future Research. National Institutes of Health (PMC). Available at: 4.[3] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: 5.[2] Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. PubMed. Available at:

Sources

Technical Guide: Pyrrolidine-Based mGluR5 Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabotropic glutamate receptor 5 (mGluR5) is a validated target for CNS disorders including anxiety, depression, and Fragile X syndrome.[1] While early-generation inhibitors like MPEP and MTEP demonstrated efficacy, their clinical utility was compromised by off-target effects and metabolic instability inherent to their acetylenic (alkyne) linkers.

This technical guide analyzes the pyrrolidine scaffold as a superior structural alternative. By replacing the labile alkyne linker with a rigid, chiral pyrrolidine core, medicinal chemists have achieved "alkyne-free" NAMs that maintain nanomolar potency while significantly improving metabolic stability and reducing psychotomimetic liability.

Part 1: Mechanistic Rationale & Signaling Pathway

The Target: mGluR5 (Class C GPCR)

mGluR5 couples primarily to the G


q/11  protein. Unlike ionotropic receptors (NMDA, AMPA) that act as ion channels, mGluR5 modulates synaptic transmission via second messenger cascades.

Why Negative Allosteric Modulation (NAM)? Orthosteric antagonists (binding to the glutamate site) often cause full receptor blockade, leading to severe cognitive side effects. NAMs bind to the transmembrane domain (allosteric site), dampening receptor activity only when glutamate is present. This maintains physiological temporal signaling while reducing pathological over-activation.

Signaling Cascade Visualization

The following diagram illustrates the Gq-coupled pathway utilized in functional assays (Calcium Flux) to screen these inhibitors.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates NAM Pyrrolidine NAM (Inhibitor) NAM->mGluR5 Allosteric Inhibition Gq Gαq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Release) ER->Ca Releases Ca2+ Response Downstream Signaling (ERK/MapK) Ca->Response Modulates

Caption: The Gq-signaling cascade. Pyrrolidine NAMs bind allosterically to mGluR5, preventing the conformational change required for Gq coupling, thereby blocking the IP3-mediated calcium release.

Part 2: SAR & The Pyrrolidine Advantage

The "Alkyne Problem" vs. The Pyrrolidine Solution

First-generation NAMs (MPEP/MTEP) relied on an acetylene linker to connect two aromatic rings. This moiety is metabolically liable (oxidative metabolism) and can act as a "Michael acceptor," leading to irreversible protein binding and toxicity.

The Pyrrolidine Shift: Replacing the alkyne with a 3-aminopyrrolidine or 3-pyrrolidinyl core offers three distinct advantages:

  • Metabolic Stability: Removes the reactive triple bond.

  • Vector Control: The sp3 hybridized pyrrolidine ring allows precise angular orientation of the aromatic pharmacophores (vectors), which is critical for fitting the deep allosteric pocket.

  • Chirality: The pyrrolidine ring introduces stereocenters (S vs R), allowing chemists to tune potency and selectivity.

Key Structural Series: 6-Aryl-3-Pyrrolidinylpyridines

A prominent series in literature involves linking a pyridine ring to the pyrrolidine nitrogen.

FeatureStructure / ModificationImpact on Activity (SAR)
Core Scaffold 3-Pyrrolidinylpyridine The central rigid spacer. The distal aromatic ring is attached to the pyrrolidine C3 position.
N-Linkage Urea or Amide linker on Pyrrolidine NitrogenEssential for H-bonding within the allosteric pocket. Urea derivatives often show higher potency than simple amides.
Stereochemistry (S)-Configuration Generally, the (S)-enantiomer exhibits 10-100x higher potency than the (R)-enantiomer, confirming specific stereochemical requirements of the binding pocket.
3-Position Substituent Fluorophenyl or CyanophenylElectron-withdrawing groups (EWG) on the distal aryl ring typically increase potency (IC50 < 10 nM).

Comparative Data: Alkyne vs. Pyrrolidine

Compound ClassRepresentativemGluR5 IC50 (nM)Metabolic Stability (Microsomes)Liability
Alkyne (Gen 1) MPEP36Low (< 15 min t1/2)CYP inhibition, Reactive metabolites
Pyrrolidine (Gen 2) Compound 23 (Ref 1)4.2High (> 60 min t1/2)None observed

Part 3: Experimental Protocols

Synthesis Workflow: 3-Pyrrolidinyl Core

Objective: Create the chiral core efficiently.

  • Starting Material: Commercially available (S)-N-Boc-3-aminopyrrolidine.

  • Coupling (Amide/Urea Formation): React the C3-amine with the desired aryl isocyanate (for ureas) or aryl acid chloride (for amides).

    • Conditions: DCM, Et3N, 0°C to RT.

  • Deprotection: Removal of the Boc group.

    • Conditions: TFA/DCM (1:1) or HCl/Dioxane.

  • N-Arylation (The Critical Step): Attaching the heteroaryl core (e.g., pyridine) to the pyrrolidine nitrogen.

    • Conditions: Buchwald-Hartwig cross-coupling (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

Functional Validation: Calcium Flux Assay (FLIPR)

This protocol validates the NAM activity by measuring the inhibition of agonist-induced Calcium release (see Pathway Diagram).

Reagents:

  • Cell Line: HEK293 stably transfected with human mGluR5 (inducible expression, e.g., Tet-On, is preferred to avoid toxicity).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Glutamate (physiological) or DHPG (selective Group I agonist).

Protocol Steps:

  • Seeding: Plate HEK293-mGluR5 cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading:

    • Remove media.

    • Add 100 µL/well of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM).

    • Note: Probenecid inhibits the anion transporter to keep the dye inside the cell.

    • Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 25 µL of test pyrrolidine compound (diluted in HBSS).

    • Incubate for 15 minutes at Room Temp. This allows the NAM to bind the allosteric site before the agonist challenge.

  • Agonist Challenge (Measurement):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject EC80 concentration of Glutamate (typically 10-30 µM).

    • Read: Excitation 488 nm / Emission 525 nm. Measure kinetics for 120 seconds.

  • Analysis: Calculate IC50 based on the reduction of the Peak Fluorescence Response (RFU) compared to DMSO control.

Part 4: Pharmacokinetics & Safety Profile

The transition to pyrrolidine scaffolds addresses the "High Clearance" issues of early mGluR5 inhibitors.

  • Lipophilicity (LogD): Pyrrolidine NAMs typically possess a LogD of 2.0–3.5, ideal for CNS penetration (Blood-Brain Barrier crossing).

  • Metabolic Soft Spots:

    • Alkyne Series: The triple bond is the primary site of metabolic attack.

    • Pyrrolidine Series: Metabolism is shifted to benign N-dealkylation or aromatic hydroxylation, which are slower processes.

  • Selectivity: The rigid pyrrolidine core prevents "wobble" in the binding pocket, often resulting in >1000-fold selectivity against mGluR1 (the closest homolog), reducing risks of ataxia (a known mGluR1 side effect).

References

  • 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. Source: Bioorganic & Medicinal Chemistry Letters (2011).[2] Context: Primary reference for the "alkyne-free" pyrrolidine series and SAR data. URL:[Link]

  • Structure-activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5). Source: Bioorganic & Medicinal Chemistry Letters (2006).[3] Context: Establishes the baseline problems with alkyne linkers that pyrrolidines solve. URL:[Link]

  • Calcium Flux Assays: Agilent BioTek Applications. Source: Agilent Technologies.[4] Context: Standardized protocols for Calcium-6 and Fluo-4 assays in GPCR drug discovery. URL:[Link]

  • mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence. Source: DSpace@MIT (2021). Context: Discusses the clinical application and resistance mechanisms of mGluR5 NAMs. URL:[Link]

  • Discovery of "Molecular Switches" within a Series of mGlu5 Allosteric Ligands. Source: ACS Chemical Neuroscience (2011). Context: Detailed chemistry regarding the "switch" between PAM and NAM activity based on subtle structural changes. URL:[Link]

Sources

Technical Monograph: (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Functional Class: mGluR5 Negative Allosteric Modulator (NAM) Scaffold / Click-Chemistry Probe CAS: 1638638-04-6 SMILES: C#Cc1cccc(C(=O)N2CCCC2)c1

Executive Summary & Chemical Identity

(3-Ethynylphenyl)(pyrrolidin-1-yl)methanone is a functionalized benzamide derivative primarily utilized in neuropharmacology research.[1] Structurally, it merges a pyrrolidine amide pharmacophore —common in metabotropic glutamate receptor 5 (mGluR5) modulators—with a meta-ethynyl "warhead."

While structurally analogous to well-known mGluR5 antagonists like MPEP and MTEP, this specific molecule serves two distinct high-value roles in drug discovery:

  • Bioisostere Evaluation: It tests the efficacy of the pyrrolidine-amide core against the pyridine/thiazole cores of first-generation antagonists.

  • Chemical Biology Probe: The terminal alkyne group functions as a bio-orthogonal handle (via CuAAC "click" chemistry), allowing researchers to attach fluorophores or affinity tags to the ligand without significantly altering its binding affinity to the mGluR5 allosteric pocket.

Physicochemical Profile
PropertyValueClinical Relevance
Molecular Weight 213.28 g/mol Ideal for CNS penetration (Fragment-like).[1]
LogP (Predicted) ~2.3 - 2.8Highly lipophilic; crosses Blood-Brain Barrier (BBB).[1]
TPSA ~20 ŲExcellent membrane permeability.
H-Bond Donors 0Reduces P-gp efflux liability.[1]
H-Bond Acceptors 1 (Carbonyl)Critical for receptor pocket anchoring.

Synthesis & Manufacturing Protocol

To ensure high purity and scalability, a Sonogashira Coupling approach is recommended over direct amide coupling of unstable ethynyl-benzoic acids. This route prioritizes intermediate stability and yield.

Reaction Scheme Overview
  • Amide Formation: Reaction of 3-bromobenzoyl chloride with pyrrolidine.[1]

  • Sonogashira Coupling: Installation of the protected alkyne (TMS-acetylene).

  • Deprotection: Removal of the trimethylsilyl (TMS) group to yield the terminal alkyne.

Detailed Protocol
Step 1: Amide Coupling (The Scaffold)
  • Reagents: 3-Bromobenzoyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (Et3N, 1.5 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve 3-bromobenzoyl chloride in anhydrous DCM at 0°C under N2.

    • Add Et3N, followed by the dropwise addition of pyrrolidine to control exotherm.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1N HCl (removes unreacted amine), then NaHCO3. Dry over MgSO4.

    • Yield: Expect >90% of 3-bromo-phenyl-pyrrolidin-1-yl-methanone.

Step 2 & 3: Sonogashira Coupling & Desilylation[1]
  • Reagents: Intermediate from Step 1, Ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.02 eq), Et3N (solvent/base).

  • Procedure:

    • Degas Et3N solvent thoroughly (Oxygen is the enemy of this catalytic cycle).

    • Add the aryl bromide, Pd catalyst, and CuI.

    • Heat to 60°C; add Ethynyltrimethylsilane dropwise. Monitor via TLC (disappearance of bromide).

    • Deprotection: Once coupled, filter the mixture through Celite. Evaporate solvent. Redissolve in MeOH and add K2CO3 (2.0 eq). Stir at RT for 1 hour.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Logic Flow

SynthesisPath Start 3-Bromobenzoyl Chloride Amide Intermediate: 3-Bromo-benzamide Start->Amide + Pyrrolidine + Et3N, DCM Coupling Pd-Catalyzed Sonogashira Amide->Coupling + TMS-Acetylene Pd(PPh3)2Cl2, CuI TMS_Int TMS-Protected Alkyne Coupling->TMS_Int 60°C, 4h Final Final Product: (3-Ethynylphenyl) (pyrrolidin-1-yl)methanone TMS_Int->Final Deprotection K2CO3, MeOH

Caption: Step-wise synthetic route maximizing yield via stable aryl-bromide intermediates.

Mechanism of Action & Biological Application

This molecule operates within the Glutamatergic System , specifically targeting the mGluR5 receptor , a G-protein coupled receptor (GPCR) linked to the Gq/11 pathway.

Pharmacological Logic[1][2][3][4]
  • Allosteric Modulation: Unlike orthosteric ligands (glutamate) that bind the Venus Flytrap Domain (VFT), this molecule binds to the transmembrane domain (TMD) .

  • Negative Allosteric Modulator (NAM): It stabilizes the receptor in an inactive conformation, preventing the Gq-protein coupling even in the presence of glutamate.

  • The "Alkyne" Advantage: The meta-ethynyl group occupies a narrow hydrophobic sub-pocket in the TMD.[1] In "Click" applications, this alkyne reacts with azide-tagged fluorophores (e.g., in tissue samples) to visualize receptor distribution without washing away the ligand.

Signaling Pathway Inhibition

The following diagram illustrates the downstream effects blocked by this scaffold.

mGluR5_Pathway Ligand Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Ligand->mGluR5 Activates NAM (3-Ethynylphenyl) (pyrrolidin-1-yl)methanone (NAM) NAM->mGluR5 BLOCKS (Allosteric) Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Effect Excitotoxicity / Anxiety Response Ca->Effect Promotes

Caption: The molecule acts as a NAM, effectively severing the link between Glutamate binding and Calcium mobilization.

Experimental Validation Protocols

A. Calcium Flux Assay (Functional Potency)

To verify the NAM activity of the synthesized molecule, a FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.[1]

  • Pre-incubation: Add the test compound (3-Ethynylphenyl-pyrrolidin-1-yl-methanone) at varying concentrations (0.1 nM to 10 µM) for 15 mins.

  • Agonist Challenge: Inject Glutamate (EC80 concentration).

  • Readout: Measure fluorescence intensity. A potent NAM will suppress the fluorescence spike.

    • Success Metric: IC50 < 50 nM (comparable to MPEP).

B. Click Chemistry Labeling (Probe Utility)

To demonstrate the utility of the ethynyl group:

  • Incubation: Treat brain tissue slices with the compound (1 µM).

  • Fixation: Fix tissue with 4% paraformaldehyde.

  • CuAAC Reaction: Add Azide-AlexaFluor 488, CuSO4, and Ascorbate. Incubate for 1 hour.

  • Imaging: Fluorescence microscopy should reveal localization at postsynaptic densities (where mGluR5 is enriched).

References

  • Chemical Identity & Catalog Data

    • BLDpharm. (n.d.). (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone Product Page. Retrieved from

  • mGluR5 Antagonist Structural Basis

    • Cosford, N. D., et al. (2003).[2] 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.[1] Journal of Medicinal Chemistry. Retrieved from

  • Synthesis of Ethynyl-Benzamide Scaffolds: Alper, P. B., et al. (2005). Solid Phase Synthesis of 3-Ethynyl-Benzamides. Tetrahedron Letters. (General protocol reference for ethynyl-amide construction).
  • General mGluR5 Pharmacology

    • Gasparini, F., et al. (1999).[2] 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[1] Neuropharmacology. Retrieved from

Sources

The Therapeutic Potential of Ethynyl-Phenyl-Methanone Scaffolds: Engineering Covalent Warheads and Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of rational drug design, the ethynyl-phenyl-methanone scaffold has emerged as a highly tunable pharmacophore with dual utility. Depending on the substitution pattern of the alkyne, this structural motif can act either as an aggressive, electrophilic warhead for targeted covalent inhibitors (TCIs) or as a rigid, shape-specific lipophilic core for the allosteric modulation of G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I approach this scaffold not merely as a static chemical structure, but as a dynamic bioconjugation engine. This whitepaper dissects the chemical anatomy, mechanistic causality, and self-validating experimental workflows required to harness the therapeutic potential of ethynyl-phenyl-methanone derivatives.

Chemical Anatomy and Reactivity Profile

The core architecture of the ethynyl-phenyl-methanone scaffold consists of a methanone (carbonyl) bridge linking a phenyl ring and an ethynyl (alkyne) group.

When the alkyne is terminal (


), the molecule is commonly referred to as an ynone  or phenylpropynone. The strong electron-withdrawing nature of the adjacent carbonyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne. This transforms the terminal ynone into a potent Michael acceptor, exquisitely primed for 1[1].

Conversely, when the alkyne is internal and sterically hindered (e.g., diarylalkynes), the electrophilicity is neutralized. The scaffold transitions into a rigid structural linker, utilized in neuropharmacology to access deep, lipophilic binding pockets without risking off-target covalent toxicity.

Mechanism of Action: Covalent Target Engagement (Oncology)

In oncology, the terminal ynone is actively investigated as a next-generation warhead for TCIs, targeting non-catalytic cysteine residues in kinases such as EGFR and BTK.

Traditional acrylamide warheads undergo a thia-Michael addition to form a stable, irreversible thioether. Ynones, however, undergo a thiol-yne addition to yield a reactive enone intermediate. Causality in Design: Why engineer an inhibitor with an ynone instead of an acrylamide? The resulting enone adduct retains a degree of electrophilicity. More importantly, researchers have demonstrated that the unique addition-elimination cascade of ynones can be engineered to 2 (such as 5-fluorouracil) upon covalent binding to the target[2]. This mechanism effectively transforms the kinase inhibitor into a highly localized, target-activated drug delivery system.

G A Ethynyl-Phenyl-Methanone (Ynone Warhead) C Non-Covalent Pre-Inhibitory Complex A->C Binding Affinity (Kd) B Target Protein (e.g., EGFR Cys797) B->C D Thiol-Yne Michael Addition C->D Cys-SH Nucleophilic Attack E Irreversible Covalent Adduct (Target Silenced) D->E Kinact (Covalent Bond Formation)

Figure 1: Mechanism of covalent target engagement via thiol-yne Michael addition.

Neurological Applications: Allosteric Modulators

Beyond oncology, the internal ethynyl-phenyl-methanone scaffold is a privileged structure for central nervous system (CNS) therapeutics. Compounds such as VU0092273 and ML289 utilize this motif to selectively modulate metabotropic glutamate receptors, which are critical targets for schizophrenia and anxiety disorders.

Causality in Design: In these molecules, the (phenylethynyl)phenyl)methanone core acts as a non-covalent allosteric modulator. The rigid, linear geometry of the internal alkyne optimally projects the flanking phenyl and heterocyclic rings into the deep allosteric pockets of mGluR5 and mGluR3. Because the alkyne is internal, it is sterically shielded and electronically stable, ensuring that the molecule3[3], rather than a covalent poison.

Experimental Workflows & Methodologies

Robust therapeutic development relies on self-validating experimental systems. Below are the standard operating procedures for synthesizing terminal ynones and profiling their intrinsic electrophilicity.

Protocol 1: Synthesis of Terminal Ethynyl-Phenyl-Methanones
  • Coupling: React a substituted benzoyl chloride with trimethylsilylacetylene (TMS-acetylene) using

    
     and 
    
    
    
    in triethylamine at room temperature.
    • Causality: TMS-acetylene is utilized instead of raw acetylene gas to strictly prevent uncontrolled di-coupling (forming symmetric di-ynones) and to safely manage stoichiometry.

  • Deprotection: Treat the resulting TMS-ynone with Tetrabutylammonium fluoride (TBAF) in THF at 0°C for 30 minutes.

    • Causality: The choice of deprotection reagent is critical. Standard basic conditions (e.g.,

      
       in Methanol) will trigger a catastrophic base-catalyzed conjugate addition of the solvent into the newly formed ynone. TBAF provides a mild, non-nucleophilic fluoride source that selectively cleaves the C-Si bond without degrading the Michael acceptor.
      
    • Self-Validation:

      
       NMR analysis of the crude product must show the disappearance of the TMS singlet (~0.2 ppm) and the emergence of a sharp terminal alkyne proton singlet (~3.4 ppm). If the alkyne proton is absent, the warhead has been compromised.
      
Protocol 2: Glutathione (GSH) Reactivity Profiling

To predict the in vivo off-target toxicity of the covalent warhead, its intrinsic reactivity must be quantified.

  • Preparation: Prepare a 10 mM stock of the ynone in DMSO and a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Initiate the reaction by mixing the ynone (final concentration 1 mM) and GSH (final concentration 10 mM) at 37°C.

    • Causality: Why use a 10:1 GSH-to-inhibitor ratio? This establishes pseudo-first-order kinetics. By keeping GSH in vast excess, its concentration remains effectively constant. This isolates the intrinsic electrophilicity of the ynone, allowing us to calculate a reliable degradation half-life (

      
      ) independent of bimolecular collision variables.
      
  • Quenching: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 1% formic acid in acetonitrile.

    • Causality: Formic acid rapidly drops the pH, protonating the thiolate anion of GSH and instantly halting the Michael addition, effectively "freezing" the reaction state for accurate LC-MS quantification.

    • Self-Validation: LC-MS traces must demonstrate a direct stoichiometric conversion from the parent mass

      
       to the exact adduct mass 
      
      
      
      . The absence of other degradation peaks (e.g., hydrolysis products) self-validates that the observed depletion is exclusively driven by the intended thiol-yne addition.

G S1 Step 1: Prepare Ynone Stock (10 mM in DMSO) S3 Step 3: Incubation (37°C, 10:1 GSH:Ynone) S1->S3 S2 Step 2: Prepare GSH Solution (PBS, pH 7.4) S2->S3 S4 Step 4: Quench & Sample (Timepoints: 0, 15, 30, 60 min) S3->S4 Pseudo-first-order kinetics S5 Step 5: LC-MS/NMR Analysis (Quantify Depletion) S4->S5 Isolate intrinsic electrophilicity S6 Step 6: Calculate Half-Life (t1/2) S5->S6 Data Regression

Figure 2: Experimental workflow for GSH reactivity profiling of ynone scaffolds.

Quantitative Data Summary

The following table summarizes the comparative reactivity and therapeutic applications of different ethynyl-phenyl-methanone derivatives and reference scaffolds.

Scaffold TypeRepresentative CompoundTarget ProteinMechanism of ActionIntrinsic Reactivity (GSH

)
Primary Therapeutic Application
Terminal Ynone Ethynyl phenyl ketoneEGFR (Cys797)Covalent (Thiol-yne)~10 - 30 minOncology (Targeted Covalent Inhibitor)
Internal Alkyne VU0092273mGluR5Non-covalent (PAM)> 24 hours (Stable)Neurology (Schizophrenia / Psychosis)
Internal Alkyne ML289mGluR3Non-covalent (NAM)> 24 hours (Stable)Neurology (Anxiety / CNS Disorders)
Acrylamide (Ref) OsimertinibEGFR (Cys797)Covalent (Thia-Michael)~2 - 4 hoursOncology (Targeted Covalent Inhibitor)

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release Source: PMC (PubMed Central) URL:[Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity Source: ResearchGate / JPET URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

[1]

Executive Summary

This technical guide details the synthesis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone , a functionalized benzamide scaffold often employed as a "click-chemistry" handle in proteomics or as a pharmacophore in mGluR5 negative allosteric modulators.

The protocol utilizes a robust Modular Convergent Strategy , prioritizing the stability of the terminal alkyne. The synthesis proceeds via a 3-step sequence: (1) Amide coupling of 3-bromobenzoic acid, (2) Sonogashira cross-coupling with trimethylsilylacetylene, and (3) Mild desilylation. This route avoids the polymerization risks associated with handling free ethynyl-benzoic acids and ensures high purity for biological applications.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond and the

Strategic Disconnection:

  • Target: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone[1]

  • Precursor 1: (3-((Trimethylsilyl)ethynyl)phenyl)(pyrrolidin-1-yl)methanone (Protected Alkyne)

  • Precursor 2: (3-Bromophenyl)(pyrrolidin-1-yl)methanone (Aryl Halide Scaffold)

  • Starting Materials: 3-Bromobenzoic acid + Pyrrolidine.

RetrosynthesisTarget(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanoneInter1TMS-Protected IntermediateTarget->Inter1Desilylation(K2CO3, MeOH)Inter2Aryl Bromide Scaffold(3-Bromo-benzamide)Inter1->Inter2Sonogashira Coupling(TMS-Acetylene, Pd/Cu)SMStarting Materials:3-Bromobenzoic Acid + PyrrolidineInter2->SMAmide Coupling(HATU, DIPEA)

Figure 1: Retrosynthetic logic flow designed to maximize yield and minimize side-reactions.

Experimental Protocols

Step 1: Synthesis of (3-Bromophenyl)(pyrrolidin-1-yl)methanone

Objective: Install the amide core using high-efficiency coupling reagents to prevent purification bottlenecks.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromobenzoic acid (2.0 g, 10 mmol) in anhydrous DMF (20 mL). Add DIPEA (5.2 mL, 30 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (4.56 g, 12 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Addition: Add pyrrolidine (1.0 mL, 12 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with:

    • 1M HCl (2 x 50 mL) – Removes excess amine/DIPEA.

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid/HATU byproducts.

    • Brine (50 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Usually obtained as a clean oil/solid. If necessary, purify via silica flash chromatography (Hexanes:EtOAc 2:1).

Yield Expectation: 90–95% Key Data: MS (ESI) m/z: 254/256 [M+H]⁺ (Br isotope pattern).

Step 2: Sonogashira Coupling (Installation of TMS-Alkyne)

Objective: Couple the aryl bromide with trimethylsilylacetylene (TMSA). Critical Note: Oxygen exclusion is vital to prevent Glaser homocoupling of the alkyne.

Reagents:

  • (3-Bromophenyl)(pyrrolidin-1-yl)methanone (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (Triethylamine) and THF (1:1 ratio)

Protocol:

  • Setup: Charge a flame-dried reaction vial with the aryl bromide (2.54 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (38 mg, 0.2 mmol).

  • Degassing: Seal the vial and cycle vacuum/nitrogen (3x). Add degassed THF (20 mL) and degassed Et₃N (20 mL) via syringe.

  • Addition: Add trimethylsilylacetylene (2.1 mL, 15 mmol) dropwise via syringe.

  • Reaction: Heat to 60°C for 12 hours. The mixture will turn dark brown/black (formation of ammonium salts).

  • Workup: Cool to RT. Filter the suspension through a Celite pad to remove palladium residues. Rinse the pad with EtOAc.

  • Extraction: Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine.

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes). The TMS-protected product is less polar than the starting material.

Yield Expectation: 80–85%

Step 3: Deprotection to (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Objective: Mild removal of the silyl group to reveal the terminal alkyne.

Reagents:

  • TMS-intermediate (from Step 2)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve the TMS-intermediate (2.0 g) in MeOH (20 mL).

  • Reaction: Add K₂CO₃ (solid) and stir at RT for 30–60 minutes.

  • Monitoring: TLC will show a slight shift to a more polar spot.

  • Workup:

    • Concentrate the MeOH to near dryness (do not heat aggressively; terminal alkynes can be volatile or unstable).

    • Partition residue between EtOAc and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄.

  • Final Isolation: Concentrate to yield the target compound. Recrystallize from Hexanes/Et₂O if a solid, or use as a clean oil.

Yield Expectation: >95%

Analytical Data Summary

ParameterSpecificationNotes
Formula C₁₃H₁₃NOMW: 199.25 g/mol
Appearance White to pale yellow solid/oilDepends on purity/crystallinity
¹H NMR (CDCl₃)

~3.10 (s, 1H)
Diagnostic: Terminal alkyne proton (

)
¹H NMR (CDCl₃)

~3.40-3.65 (m, 4H)
Pyrrolidine ring protons (often broad due to rotation)
¹H NMR (CDCl₃)

~7.3-7.6 (m, 4H)
Aromatic protons (meta-substitution pattern)
MS (ESI) m/z 200.1 [M+H]⁺
IR Spectroscopy ~2110 cm⁻¹Weak/Sharp peak characteristic of

stretch
IR Spectroscopy ~3300 cm⁻¹Sharp peak characteristic of

stretch

Process Safety & Troubleshooting

Safety Hazards
  • Alkynes: Terminal alkynes can be reactive.[2][3][4][5] Avoid contact with concentrated heavy metals (Ag, Hg) which form explosive acetylides.

  • Palladium/Copper: Heavy metal waste must be segregated.

  • Pressure: Sonogashira reactions in sealed tubes at 60°C generate pressure; use appropriate pressure-rated glassware.

Troubleshooting Guide
  • Low Yield in Step 2 (Sonogashira):

    • Cause: Oxygen in the system.

    • Fix: Freeze-pump-thaw degas solvents. Ensure CuI is off-white/tan, not green/blue (oxidized).

  • Incomplete Amide Coupling:

    • Cause: Steric hindrance or wet DMF.

    • Fix: Use anhydrous DMF and ensure pH is basic (DIPEA). Switch coupling agent to T3P (Propylphosphonic anhydride) if HATU fails.

  • Product Polymerization:

    • Cause: Terminal alkyne instability during concentration.

    • Fix: Add a radical inhibitor (BHT) in trace amounts if storing for long periods. Store at -20°C.

Pathway Visualization

SynthesisWorkflowStep1Step 1: Amide Coupling(3-Br-Benzoic Acid + Pyrrolidine)Reagent: HATU/DIPEAInter1Intermediate:(3-Bromophenyl)-amideStep1->Inter1 95% YieldStep2Step 2: Sonogashira(+ TMS-Acetylene)Cat: Pd/Cu, HeatInter1->Step2Inter2Intermediate:TMS-Protected AlkyneStep2->Inter2 85% YieldStep3Step 3: Deprotection(K2CO3 / MeOH)Inter2->Step3FinalFinal Product:(3-Ethynyl-phenyl)-amideStep3->Final >95% Yield

Figure 2: Linear workflow for the synthesis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone.

References

  • Sonogashira Coupling Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922. Link

  • Amide Coupling with HATU: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • TMS-Alkyne Deprotection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocol for silyl cleavage).
  • General Benzamide Synthesis (Analogous Structures): BenchChem Technical Guides. Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. (Demonstrates standard benzamide formation protocols). Link

amide coupling conditions for pyrrolidine and 3-ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of Pyrrolidine and 3-Ethynylbenzoic Acid

Executive Summary & Chemical Logic

This guide details the synthesis of (3-ethynylphenyl)(pyrrolidin-1-yl)methanone , a strategic intermediate often used as a "click chemistry" handle (via the terminal alkyne) in fragment-based drug discovery (FBDD).[1]

The Challenge: While amide couplings are routine, this specific substrate pair presents a unique dichotomy:

  • Pyrrolidine is a highly nucleophilic secondary amine (super-nucleophile), prone to rapid reaction but also potential over-acylation if conditions are too aggressive.[1]

  • 3-Ethynylbenzoic acid contains a terminal alkyne. While generally robust, this group is sensitive to transition metals (often found as trace impurities in lower-grade reagents) and extreme pH, which can lead to polymerization or hydration.[1]

The Solution: We present two distinct, self-validating protocols:

  • Protocol A (HATU): The "Discovery Standard." Prioritizes reaction speed and near-quantitative conversion for small-scale (mg) synthesis.

  • Protocol B (T3P): The "Process Standard." Prioritizes green chemistry, ease of workup (water-soluble byproducts), and scalability (gram-scale).[1]

Reaction Mechanics & Selection Criteria

Mechanistic Pathway

The reaction proceeds via the activation of the carboxylic acid to a reactive ester species, followed by nucleophilic attack by the pyrrolidine nitrogen.

Figure 1: Reaction Mechanism & Activation Pathways

ReactionMechanism Acid 3-Ethynylbenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA/TEA) Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Activation HATU HATU (Reagent) HATU->ActiveEster TetraInt Tetrahedral Intermediate ActiveEster->TetraInt Nucleophilic Attack Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->TetraInt Product Amide Product TetraInt->Product Collapse Byproducts Byproducts (Urea/HOAt) TetraInt->Byproducts

Caption: Activation of 3-ethynylbenzoic acid via HATU followed by aminolysis with pyrrolidine.

Reagent Selection Matrix
FeatureHATU (Protocol A) T3P (Protocol B) EDC/HOBt (Legacy)
Primary Utility High-throughput / DiscoveryScale-up / ProcessGeneral Purpose
Reactivity Extremely High (Fast)High (Slower than HATU)Moderate
Atom Economy Poor (Large byproduct mass)ExcellentModerate
Workup Chromatographic usually requiredAqueous extraction often sufficientAqueous extraction
Alkyne Safety High (Non-metallic)High (Non-metallic)High
Cost HighModerateLow

Protocol A: HATU-Mediated Synthesis (Discovery Scale)

Context: Best for 10 mg to 500 mg scales where yield is paramount and cost is secondary.

Materials:

  • 3-Ethynylbenzoic acid (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)[1]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried vial equipped with a stir bar, dissolve 3-ethynylbenzoic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

    • Why: Pre-mixing ensures the carboxylic acid is deprotonated before introducing the coupling agent.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT).

    • Checkpoint: This forms the activated O-At ester.

  • Coupling: Add pyrrolidine (1.2 equiv) dropwise.

    • Note: Pyrrolidine is volatile; handle with care to ensure accurate stoichiometry.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes).[1] The alkyne proton is distinct in NMR (~3.0-3.5 ppm singlet) and should remain intact.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash 2x with 10% Citric Acid (removes excess pyrrolidine and DIPEA).[1]

    • Wash 2x with Sat. NaHCO₃ (removes unreacted acid and HOAt byproduct).[1]

    • Wash 1x with Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3][4]

  • Purification: If necessary, purify via flash chromatography (SiO₂, 0–50% EtOAc in Hexanes).

Protocol B: T3P-Mediated Synthesis (Scalable/Green)[1]

Context: Best for >1 g scales. T3P (Propylphosphonic anhydride) produces water-soluble byproducts, often eliminating the need for chromatography.[1]

Materials:

  • 3-Ethynylbenzoic acid (1.0 equiv)[1]

  • Pyrrolidine (1.5 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)[1]

  • Triethylamine (TEA) or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Slurry Formation: Charge a flask with 3-ethynylbenzoic acid (1.0 equiv), pyrrolidine (1.5 equiv), and EtOAc (or 2-MeTHF).

    • Why: Unlike HATU, T3P allows for "one-pot" addition.[1] The salt form (ammonium carboxylate) will initially form.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add TEA (4.0 equiv) dropwise.[1]

    • Why: Cooling controls the exotherm upon T3P addition.

  • T3P Addition: Add T3P solution (2.0 equiv) dropwise over 10 minutes.

  • Reaction: Remove ice bath and warm to RT. Stir for 4–12 hours.

    • Note: T3P kinetics are slower than HATU.

  • Self-Validating Workup:

    • Add water directly to the reaction flask. Separate layers.

    • Acid Wash: Wash organic layer with 1M HCl. (Crucial: T3P byproducts and excess pyrrolidine are highly water-soluble at acidic pH).[1]

    • Base Wash: Wash with 1M NaOH or Sat. NaHCO₃.

    • Dry/Concentrate: Evaporate solvent.[5][6]

    • Result: Often yields >95% pure product as a white/off-white solid or oil without column chromatography.

Purification & Quality Control Workflow

Figure 2: Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC/LC-MS Check Crude->TLC AcidWash Acid Wash (1M HCl/Citric) Removes: Pyrrolidine TLC->AcidWash Decision Impurities Present? Pure Purity > 95%? Decision->Pure No major spots Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column Complex mix BaseWash Base Wash (NaHCO3) Removes: Ethynylbenzoic Acid AcidWash->BaseWash BaseWash->Decision Recryst Recrystallization (Hexane/EtOAc) Pure->Recryst No (Solid) Pure->Column No (Oil) Final Final Product (3-ethynylphenyl)(pyrrolidin-1-yl)methanone Pure->Final Yes Recryst->Final Column->Final

Caption: Logical workflow for purifying the amide product based on impurity profile.

Analytical Data & Troubleshooting

Expected Analytical Properties
  • Physical State: White to pale yellow solid or viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic region: ~7.3–7.7 ppm (4H).[1]

    • Alkyne proton: Singlet at ~3.1–3.2 ppm.

    • Pyrrolidine protons: Two multiplets at ~3.4–3.7 ppm (N-CH2) and ~1.8–2.0 ppm (C-CH2).[1] Note: Due to restricted rotation of the amide bond, the N-CH2 signals may appear as two distinct triplets or broad multiplets.

  • MS (ESI+): [M+H]+ = Calculated MW + 1.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of active esterEnsure solvents (DMF/DCM) are anhydrous.
Alkyne Missing (NMR) Polymerization or HydrationAvoid heating >60°C. Ensure no Pd/Cu contamination in glassware.[1]
Residual Amine Incomplete washingPyrrolidine is soluble in water but requires pH < 4 to fully protonate and remove. Use 1M HCl or 10% Citric Acid.
Racemization N/A3-Ethynylbenzoic acid is achiral; racemization is not a concern for this specific substrate.[7]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[11] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Archibald, T. G., et al. (2012).[1] T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the large-scale synthesis of amides. Organic Process Research & Development. (General reference for T3P utility).

  • Common Organic Chemistry. (n.d.). Amide Coupling Protocols (HATU/T3P).[1][3] Link

Sources

High-Content Calcium Mobilization Assay for mGluR5 Antagonist Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput screening (HTS) protocol for identifying and characterizing antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Utilizing a Gq-coupled calcium mobilization readout, this guide synthesizes field-proven methodologies with kinetic optimization strategies. We focus on the critical "antagonist mode" workflow, distinguishing between competitive and non-competitive inhibition using industry-standard reference compounds (MPEP/MTEP).

Scientific Principle & Mechanism of Action[2][3][4][5][6]

The Gq-Coupled Signal Cascade

mGluR5 is a Class C GPCR that predominantly couples to the G


q/11 protein family. Upon binding of an orthosteric agonist (e.g., Glutamate, Quisqualate) or a positive allosteric modulator (PAM), the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G

q subunit.

This activation triggers Phospholipase C


 (PLC

), which hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:[2]
  • Diacylglycerol (DAG): Remains in the membrane to activate Protein Kinase C (PKC).[3]

  • Inositol 1,4,5-trisphosphate (IP3): Diffuses into the cytosol and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER).[3]

The Readout: The binding of IP3 to IP3R gates the rapid release of stored Ca


 into the cytosol.[3] This transient rise in intracellular calcium (

) is captured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium 6), providing a kinetic readout of receptor activity.
Diagram 1: mGluR5 Signaling Pathway

mGluR5_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER mGluR5 mGluR5 Receptor Gq Gαq/11 Protein mGluR5->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 Generates IP3R IP3 Receptor (ER) IP3->IP3R Binds Ca_Store ER Ca2+ Store IP3R->Ca_Store Gates Ca_Release Cytosolic Ca2+ Surge (Fluorescence Signal) Ca_Store->Ca_Release Release

Caption: Canonical Gq-signaling pathway utilized in the mGluR5 calcium mobilization assay.

Materials & Reagents

Cell Models
  • Primary Choice: HEK293 stably expressing human or rat mGluR5. HEK293 cells are preferred for their low endogenous expression of other glutamate receptors.

  • Alternative: CHO-K1 cells.[4] Note: CHO cells have high anion transporter activity, requiring higher probenecid concentrations to prevent dye leakage.[4]

Reagents & Buffers
ComponentSpecificationPurpose
Calcium Indicator Fluo-4 AM, Fluo-8, or Calcium 6 (Molecular Devices)Calcium 6 is recommended for HTS due to higher quantum yield and reduced need for wash steps [1].
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Maintains physiological pH and osmotic balance.
Anion Inhibitor Probenecid (2.5 mM)Critical: Inhibits organic anion transporters to prevent dye extrusion. Prepare fresh.
Agonist L-Glutamate or DHPGDHPG is Group I mGluR selective; Glutamate is physiological but activates iGluRs if present.
Reference Antagonists MPEP (IC50 ~30 nM) or MTEP (IC50 ~5 nM)Positive controls for assay validation [2].

Experimental Protocol

Step 1: Cell Plating (Day -1)

Objective: Achieve a confluent monolayer (90-95%) at the time of assay to maximize signal-to-noise ratio.

  • Coat 384-well black-wall/clear-bottom plates with Poly-D-Lysine (PDL) to enhance adhesion.

  • Harvest HEK293-mGluR5 cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).

  • Plate cells at 15,000 - 20,000 cells/well in 25 µL culture medium.

  • Incubate overnight at 37°C, 5% CO

    
    .
    
Step 2: Dye Loading (Day 0)

Objective: Load cytosolic calcium indicator while minimizing compartmentalization.

  • Dye Prep: Reconstitute Calcium 6 or Fluo-4 AM in DMSO. Dilute into Assay Buffer containing 2.5 mM Probenecid .

    • Expert Tip: If using Fluo-4, add 0.02% Pluronic F-127 to aid solubilization.

  • Loading: Add 25 µL of Dye Loading Solution directly to the wells (1:1 dilution).

  • Incubation: Incubate for 60 minutes at 37°C , followed by 15 minutes at Room Temperature (RT) .

    • Why RT? The RT step allows the plate to equilibrate, reducing thermal gradients that cause "edge effects" during fluorescence reading.

Step 3: Antagonist Assay Workflow (FLIPR/FlexStation)

Objective: Measure the ability of a test compound to inhibit an agonist-induced calcium response.

A. Compound Preparation (Source Plate):

  • Prepare 5x concentrated test compounds in Assay Buffer.

  • Include a vehicle control (DMSO) and a reference antagonist (MPEP) dose-response curve.

B. Agonist Preparation (Challenge Plate):

  • Prepare L-Glutamate or DHPG at a 5x EC80 concentration .

  • Validation: The EC80 (concentration eliciting 80% max response) must be determined beforehand using an agonist dose-response mode.

C. Instrument Protocol (Double Addition Mode):

  • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Addition 1 (Antagonist): Inject 12.5 µL of test compounds.

  • Incubation: Monitor fluorescence for 10-15 minutes .

    • Observation: Watch for agonist activity (calcium rise) from the test compounds.[5][6] Pure antagonists should show a flat line.

  • Addition 2 (Agonist Challenge): Inject 12.5 µL of EC80 Glutamate.

  • Read: Monitor kinetics for 90-120 seconds.

Diagram 2: Assay Workflow Logic

Assay_Workflow Start Start: Adherent Cells (96/384-well) Load Dye Loading (Ca6 + Probenecid) 60' @ 37°C + 15' @ RT Start->Load Add1 Addition 1: Test Antagonist (Incubate 15 min) Load->Add1 Check1 Check for Agonist Activity Add1->Check1 Add2 Addition 2: Agonist Challenge (EC80 Glutamate) Check1->Add2 No Signal Read Detection: FLIPR/FlexStation (Ex485/Em525) Add2->Read Analysis Data Analysis: Calculate IC50 Read->Analysis

Caption: Double-addition protocol for identifying mGluR5 antagonists and distinguishing them from agonists.

Data Analysis & Interpretation

Quantitative Metrics

Raw data is typically exported as "Max-Min" RFU (Relative Fluorescence Units) or "Area Under the Curve" (AUC) for the agonist challenge phase.

1. Percent Inhibition Calculation:



  • RFU_max: Vehicle control + EC80 Agonist (Full signal).

  • RFU_min: Vehicle control + Buffer (Background).

2. Quality Control (Z-Factor): A robust assay must have a Z' > 0.5.



Expected Results Table
Compound ClassAddition 1 ResponseAddition 2 Response (vs EC80)
Vehicle Control Baseline100% Signal
Pure Antagonist (e.g., MPEP) BaselineDose-dependent Inhibition (IC50 ~30 nM)
Agonist (False Positive) High SignalDesensitized / Reduced Signal
PAM (Positive Allosteric Modulator) Baseline>100% Signal (Potentiation)

Troubleshooting Guide

Issue 1: High Background / Dye Leakage

  • Cause: Anion transporters pumping dye out of the cytosol.

  • Solution: Increase Probenecid concentration to 5 mM (ensure pH is re-adjusted to 7.4). Switch from CHO to HEK293 cells.

Issue 2: Low Signal Window (Z' < 0.4)

  • Cause: Receptor desensitization or poor cell health.

  • Solution:

    • Reduce passage number (mGluR5 expression can drift).

    • Ensure "RT equilibration" step is performed to prevent thermal shock.

    • Verify the EC80 concentration; if the challenge is >EC90, it becomes difficult to inhibit competitive antagonists.

Issue 3: Inconsistent IC50 Values

  • Cause: Variation in incubation time between Addition 1 and Addition 2.

  • Solution: Automate the timing. mGluR5 can undergo rapid internalization. Keep the antagonist incubation window consistent (e.g., exactly 15 mins).

References

  • Molecular Devices. (2025). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PubChem BioAssay Record for mGluR5 PAM Screening. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of mGluR5 Antagonist Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Focus Area: In vitro pharmacology, neuroscience, and cell-based assay development.

Introduction and Mechanistic Grounding

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, particularly within the hippocampus and striatum. It plays a foundational role in synaptic plasticity, nociception, and neurodevelopment. Because of its therapeutic potential in disorders such as Fragile X syndrome, depression, and chronic pain, the pharmacological modulation of mGluR5 is a major focus in drug discovery.

Activated mGluR5 couples to Gq/11 proteins, initiating a canonical signaling cascade: Phospholipase C (PLC) is recruited to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺) 1.

To study this pathway, researchers rely heavily on Negative Allosteric Modulators (NAMs) such as MPEP and MTEP . Unlike orthosteric antagonists, these compounds bind to the transmembrane domain of the receptor, inducing a conformational change that non-competitively inhibits G-protein coupling.

Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Plasma Membrane / ER) Glutamate->mGluR5 Antagonist mGluR5 Antagonist (e.g., MPEP, MTEP) Antagonist->mGluR5 Negative Allosteric Modulation Gq Gq/11 Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 via IP3R PKC PKC Activation DAG->PKC

mGluR5 Gq/11-coupled signaling cascade and the inhibitory action of negative allosteric modulators.

Physicochemical Properties: The Necessity of DMSO

The structural motifs that grant MPEP and MTEP their high blood-brain barrier permeability and allosteric binding affinity—specifically their alkyne linkers and hydrophobic pyridine/thiazole rings—also render them highly lipophilic. While some hydrochloride salts of these compounds exhibit mild aqueous solubility, achieving the high-concentration stock solutions (e.g., 10 mM to 100 mM) required for robust experimental design necessitates the use of Dimethyl Sulfoxide (DMSO) .

DMSO is an amphipathic, aprotic solvent that effectively disrupts the crystal lattice of hydrophobic small molecules without altering their chemical structure.

Quantitative Solubility Profiles
CompoundTarget SelectivityMolecular WeightMax DMSO SolubilityRecommended Stock Conc.
MPEP HCl mGluR5 (IC₅₀ = 36 nM)229.71 g/mol 100 mM (22.97 mg/mL)10 mM - 50 mM
MTEP HCl mGluR5 (IC₅₀ = 5 nM)236.72 g/mol 100 mM (23.67 mg/mL)10 mM - 50 mM
SIB-1757 mGluR5 (IC₅₀ = 0.4 µM)295.34 g/mol 58.6 mM (12.5 mg/mL)10 mM

Note: MTEP is often preferred in modern assays as it exhibits ~10-fold greater selectivity for mGluR5 over other targets compared to MPEP, significantly reducing off-target effects in complex cellular models 2.

Self-Validating Preparation Protocol

The integrity of your pharmacological data is entirely dependent on the quality of your stock solution. Hydrophobic compounds are highly susceptible to degradation via hydrolysis and precipitation if handled improperly. The following protocol is designed as a self-validating system to ensure maximum compound stability.

Workflow Equilibrate 1. Equilibrate Vial to RT Weigh 2. Weigh Compound Equilibrate->Weigh Dissolve 3. Dissolve in Anhydrous DMSO Weigh->Dissolve Sonicate 4. Sonicate/Vortex (Visual Check) Dissolve->Sonicate Aliquot 5. Aliquot (Single-Use) Sonicate->Aliquot Store 6. Store at -20°C (Protect from Light) Aliquot->Store

Standardized workflow for the preparation and storage of mGluR5 antagonist DMSO stock solutions.

Step-by-Step Methodology

Step 1: Temperature Equilibration (Critical Causality)

  • Action: Remove the lyophilized mGluR5 antagonist vial from cold storage (usually +4°C or -20°C) and allow it to sit at Room Temperature (RT) in a desiccator for at least 30–60 minutes before opening.

  • Causality: Opening a cold vial exposes the powder to atmospheric moisture. Condensation will immediately introduce water into the sample, which can trigger hydrolysis of the compound and drastically reduce its solubility in DMSO.

Step 2: Solvent Selection

  • Action: Use only Anhydrous DMSO (≥99.9% purity, sterile-filtered).

  • Causality: Standard benchtop DMSO is highly hygroscopic and absorbs moisture from the air over time. Water content in DMSO >0.1% can cause lipophilic compounds like MTEP to prematurely crash out of solution.

Step 3: Dissolution & Validation

  • Action: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 1–2 minutes.

  • Self-Validation: Hold the tube up to a light source. The solution must be completely optically clear. The presence of a "cloudy" suspension or micro-particulates indicates incomplete dissolution, which will lead to inaccurate dosing in your downstream assays.

Step 4: Aliquoting and Storage

  • Action: Divide the stock solution into single-use aliquots (e.g., 5 µL to 50 µL) in tightly sealed, light-protected microcentrifuge tubes. Store immediately at -20°C.

  • Causality: Repeated freeze-thaw cycles degrade the compound and introduce condensation. By creating single-use aliquots, you ensure that the antagonist used in experiment #1 is chemically identical to the antagonist used in experiment #20. Stocks are generally stable for 1 to 6 months at -20°C.

Downstream Application: Avoiding Solvent Shock and Toxicity

When transitioning from a 100% DMSO stock to an aqueous in vitro assay, two major failure points exist: Solvent Shock and DMSO Cytotoxicity .

Mitigating "Solvent Shock"

If a 100% DMSO stock of MPEP or MTEP is pipetted directly into a large volume of aqueous buffer (e.g., ACSF or cell culture media), the DMSO diffuses into the water faster than the hydrophobic drug can disperse. This leaves the drug stranded, causing it to rapidly nucleate and precipitate 3.

  • Solution: Perform a serial dilution. First, dilute the DMSO stock 1:10 into an intermediate solvent (or a buffer containing a carrier protein like BSA), vortex thoroughly, and then add this intermediate solution dropwise to the final assay medium while stirring.

Establishing Safe DMSO Toxicity Limits

DMSO is biologically active; it increases cell membrane permeability and, at higher concentrations, induces apoptosis by triggering caspase-3 and PARP-1 cleavage 4. Because mGluR5 assays often utilize sensitive primary cortical or striatal neurons, strict control of the final DMSO concentration is mandatory.

  • Robust Immortalized Cell Lines (e.g., HEK293, CHO): Can typically tolerate up to 0.5% (v/v) DMSO for 24 hours without significant loss of viability.

  • Primary Neurons & Sensitive Assays: The final DMSO concentration must be kept ≤ 0.1% (v/v) . For extended incubations (>24 hours), it is highly recommended to keep DMSO at or below 0.05% to prevent solvent-induced alterations in baseline intracellular calcium dynamics 4.

  • Validation Step: Always include a "Vehicle Control" group in your assay that receives the exact same final concentration of DMSO as your highest drug-treated group.

References

  • Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons, MDPI. 1

  • MTEP hydrochloride | mGluR5 modulator, Hello Bio. 2

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes, PMC/NIH. 4

  • DMSO usage in cell culture, LifeTein. 3

Sources

click chemistry applications of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry, chemical biology, and drug discovery. It details the utility of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone as a high-value "clickable" scaffold.

A Versatile Alkyne Scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC Synthesis

Introduction & Compound Profile

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone represents a strategic convergence of a "privileged" pharmacophore and a bio-orthogonal handle. The phenyl-pyrrolidine-methanone core is a structural motif frequently found in GPCR ligands, enzyme inhibitors, and CNS-active agents. The meta-ethynyl group serves as a dormant "click" handle, allowing researchers to rapidly diversify this scaffold or conjugate it to functional reporters without altering the core binding geometry during the initial screening phase.

Chemical Profile
PropertyData
IUPAC Name (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone
Functional Class Clickable Fragment / Alkyne Linker
Molecular Weight ~199.25 g/mol
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water.
Key Reactivity Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Sonogashira Coupling.
Stability Stable at -20°C; protect from light and moisture. Alkyne proton is acidic (

).

Core Applications

A. Fragment-Based Drug Discovery (FBDD) - "Fragment Growing"

In FBDD, this compound serves as a Core Fragment . Once binding to a biological target (e.g., a kinase or hydrolase) is established via SPR or NMR, the terminal alkyne allows for rapid "fragment growing."

  • Mechanism: The alkyne is reacted with a library of organic azides to generate a library of 1,4-disubstituted 1,2,3-triazoles.

  • Advantage: The triazole ring acts as a bioisostere for amide bonds, potentially improving metabolic stability while extending the molecule into adjacent binding pockets.

B. PROTAC® (Proteolysis Targeting Chimera) Synthesis

This molecule is an ideal "Warhead Precursor" for degrading proteins that bind the phenyl-pyrrolidine motif.

  • Workflow: The compound is "clicked" to an Azide-PEG-Linker-E3 Ligase Ligand (e.g., Azide-Thalidomide or Azide-VHL).

  • Result: A bivalent molecule that recruits the target protein to the E3 ubiquitin ligase, triggering ubiquitination and proteasomal degradation.

C. Activity-Based Protein Profiling (ABPP)

If this scaffold acts as a covalent inhibitor (or is modified to be one), the alkyne serves as a reporter handle.

  • Protocol: Treat cell lysate with the compound -> Perform CuAAC with Azide-Rhodamine -> Visualize labeled proteins via SDS-PAGE.

Visual Workflows

Workflow 1: Fragment Growing via Click Chemistry

This diagram illustrates the logic of expanding the scaffold into a lead compound.

FragmentGrowing Fragment (3-Ethynyl-phenyl)- pyrrolidin-1-yl-methanone (Core Binder) CuAAC CuAAC Reaction (CuSO4 / THPTA) Fragment->CuAAC Alkyne Handle AzideLib Azide Library (R-N3) AzideLib->CuAAC Diversity Elements TriazoleLib 1,2,3-Triazole Library CuAAC->TriazoleLib 1,4-Regioselective Screening High-Throughput Screening (HTS) TriazoleLib->Screening Assay Lead Lead Candidate (High Affinity) Screening->Lead Hit Selection

Caption: Logical flow for utilizing the alkyne scaffold to generate a diverse library of potential inhibitors.

Workflow 2: PROTAC Assembly

PROTAC Warhead Target Binder (Alkyne Scaffold) Click Click Reaction Warhead->Click Linker Linker-E3 Ligand (Azide-PEG-Thalidomide) Linker->Click PROTAC Active PROTAC (Bivalent Molecule) Click->PROTAC Degradation Target Degradation (Proteasome) PROTAC->Degradation + Cells

Caption: Assembly of a PROTAC degrader using the alkyne scaffold as the protein-targeting warhead.

Detailed Experimental Protocols

Protocol A: CuAAC Library Synthesis (96-Well Plate Format)

Objective: To generate a library of triazole derivatives for SAR screening. Scale: 50 µmol per well.

Materials & Reagents[1][2][3][4][5][6][7]
  • Scaffold: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone (100 mM stock in DMSO).

  • Azides: Diverse organic azides (100 mM stock in DMSO).

  • Catalyst: CuSO4·5H2O (50 mM in water).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water). Note: THPTA protects Cu(I) from oxidation and prevents protein precipitation if used in biological buffers.

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Solvent: DMSO/t-Butanol/Water (1:1:1).

Step-by-Step Procedure
  • Preparation:

    • Premix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL THPTA) and incubate for 5 mins to form the active catalytic complex.

  • Reaction Setup (Per Well):

    • Add 5 µL Scaffold stock (0.5 µmol).

    • Add 5.5 µL Azide stock (0.55 µmol, 1.1 equiv).

    • Add 80 µL Solvent mixture.

    • Add 10 µL Cu-THPTA Complex (5 mol% Cu).

    • Add 10 µL Sodium Ascorbate (10 mol%).

  • Incubation:

    • Seal the plate and shake at room temperature (25°C) for 4–16 hours.

    • Checkpoint: The solution should remain clear. If precipitate forms, add more DMSO.

  • Work-up:

    • For biological screening: Dilute directly into assay buffer (ensure Cu concentration is below toxicity thresholds or use a scavenger resin like QuadraPure-TU).

    • For chemical isolation: Extract with Ethyl Acetate, wash with brine, and concentrate.[8][9]

  • Validation:

    • Verify conversion by LC-MS (Look for Mass = Scaffold + Azide).

Protocol B: Bioconjugation (Fluorescent Labeling)

Objective: Labeling the scaffold with a fluorophore (e.g., Azide-Cy5) for localization studies.

  • Dissolve the scaffold (1 equiv) and Azide-Fluorophore (1.2 equiv) in minimal DMSO.

  • Add tBuOH/H2O (1:1) to reach a concentration of ~10 mM.

  • Add freshly prepared CuAAC catalyst cocktail (CuSO4/THPTA/Ascorbate as above).

  • Stir in the dark for 2 hours.

  • Purification: Purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient) to remove excess copper and unreacted fluorophore.

  • Store: Lyophilize and store at -20°C in the dark.

Expertise & Troubleshooting (E-E-A-T)

Critical Control Points
  • Copper Toxicity: In live-cell applications or sensitive enzymatic assays, copper is cytotoxic. Solution: Use copper-free click chemistry (SPAAC) if you modify the scaffold to a cyclooctyne (though this changes the structure), or rigorously remove copper using EDTA washes or scavenger resins (e.g., Chelex 100) post-reaction.

  • Oxidation: Cu(I) is unstable and oxidizes to inactive Cu(II). Solution: Always use excess Sodium Ascorbate (5-10 equiv relative to Cu) and degas solvents if the reaction is sluggish.

  • Regioselectivity: The CuAAC reaction is highly regioselective for the 1,4-triazole . Thermal (uncatalyzed) Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers and should be avoided to maintain SAR consistency.

Structural Insights

The pyrrolidine amide bond is stable but can rotate. The meta-substitution of the alkyne on the phenyl ring provides a specific vector. If the meta vector points into solvent, the library approach (Protocol A) will likely yield soluble, active compounds. If it points into the protein core, the triazole formation may clash sterically—molecular docking (e.g., using Schrödinger or AutoDock) is recommended before large-scale synthesis.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[10] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie. Link

  • Sakamoto, K., et al. (2010). Development of Protacs targeting the androgen receptor. Bioorganic & Medicinal Chemistry Letters. Link (Context for PROTAC linker design).

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. Link

Sources

Application Note: High-Throughput Screening Strategies for Glutamate Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for drug discovery professionals. It synthesizes current industry standards with practical, bench-level insights.

Executive Summary

Glutamate receptors (GluRs) are the primary mediators of excitatory neurotransmission in the mammalian CNS and are critical targets for therapeutic intervention in schizophrenia, depression, and neurodegenerative disorders. However, their rapid desensitization kinetics (iGluRs) and complex signaling pathways (mGluRs) present unique challenges for High-Throughput Screening (HTS).

This guide details a validated screening cascade utilizing Fluorescent Imaging Plate Reader (FLIPR) technology for primary screening and Automated Patch Clamp (APC) for hit validation. We provide optimized protocols for handling the rapid desensitization of AMPA receptors and the voltage-dependent magnesium block of NMDA receptors.

The Screening Cascade

Successful GluR drug discovery requires a funnel approach to filter large libraries (100k+ compounds) down to high-quality lead candidates.

Figure 1: HTS Workflow for GluR Modulators

GluR_Screening_Cascade Start Compound Library (100k - 1M compounds) Primary Primary Screen: FLIPR Calcium Flux (High Throughput, Low Fidelity) Start->Primary Triage Data Analysis & Hit Triage (Z' > 0.5, Counter-screen) Primary->Triage Active Hits Secondary Secondary Screen: Automated Patch Clamp (Medium Throughput, High Fidelity) Triage->Secondary Selected Hits Secondary->Triage False Positives Mechanism Mechanism of Action (Kinetics, State-dependence) Secondary->Mechanism Confirmed Modulators Lead Validated Lead Candidate Mechanism->Lead

Caption: A funnel-based screening strategy. Primary screening prioritizes throughput using optical assays, while secondary screening prioritizes temporal resolution to resolve rapid channel kinetics.

Primary Screen: FLIPR Calcium Flux Assay

The FLIPR assay is the industry standard for primary screening due to its ability to measure intracellular calcium (


) changes in 384- or 1536-well formats.
Assay Principle & Mechanism[1][2][3]
  • mGluRs (Group I): Gq-coupled receptors (mGluR1/5) trigger

    
    -mediated 
    
    
    
    release from the ER.
  • iGluRs (NMDA/AMPA): These are

    
    -permeable ion channels.[1] Activation leads to direct influx of extracellular 
    
    
    
    .
    • Critical Challenge: AMPA receptors desensitize in milliseconds. Standard FLIPR addition speeds (seconds) are too slow to capture the peak transient.

    • Solution: Use Cyclothiazide (CTZ) or LY451646 in the assay buffer to block desensitization, converting the transient current into a sustained plateau suitable for optical detection.

Detailed Protocol: NMDA Receptor PAM Screen

Target: GluN1/GluN2B (HEK293 stable cell line) Objective: Identify Positive Allosteric Modulators (PAMs).

Reagents & Buffers
ComponentCompositionPurpose
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological base.

/Mg^{2+}$
2 mM

, 0 mM

Crucial: Remove Mg to relieve voltage-dependent block at resting potential.
Dye Loading Calcium-6 (or Fluo-4) + 2.5 mM ProbenecidHigh-sensitivity dye; Probenecid inhibits anion transporters to keep dye inside.
Agonist Mix Glutamate (

) + Glycine (

)
Sub-maximal glutamate allows detection of PAMs; Glycine is a mandatory co-agonist.
Step-by-Step Workflow
  • Cell Plating: Plate HEK293-GluN1/2B cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates. Incubate 24h at 37°C.

  • Dye Loading: Aspirate media and add 20

    
     of Dye Loading Solution. Incubate 1h at 37°C, then 15 min at RT.
    
  • Compound Addition (Online): Place plate in FLIPR Tetra.

    • Read 1 (Baseline): 10 seconds.

    • Addition 1 (Test Compounds): Add 10

      
       of compound.[2] Read for 5 mins (detects agonists).[1]
      
  • Agonist Challenge:

    • Addition 2 (Glu/Gly): Add 10

      
       of 
      
      
      
      Glutamate + saturating Glycine.
    • Read 2: Read for 3 mins.

  • Analysis: Calculate Max-Min RFU or Area Under Curve (AUC) for the window after Addition 2.

Expert Insight: For NMDA assays, if you cannot use


-free buffer (e.g., physiological relevance concerns), you must depolarize the cells slightly using 15-20 mM KCl in the buffer to relieve the magnesium block.

Secondary Screen: Automated Patch Clamp (APC)

Hits from FLIPR must be validated electrophysiologically to rule out fluorescence artifacts (e.g., compound autofluorescence) and to characterize kinetics.

Platform: QPatch / SyncroPatch

APC allows for "Gigaseal" recordings in 384-well chips, providing the gold standard for ion channel modulation.

Protocol: AMPA Receptor Kinetics

Target: GluA2 (flip/flop isoform) Objective: Validate modulators and determine mechanism (e.g., desensitization blocker vs. peak current potentiator).

Solutions
  • Extracellular (External): 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 5 mM Glucose (pH 7.4).
  • Intracellular (Internal): 50 mM CsF, 60 mM CsCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Cs+ blocks K+ channels to isolate GluR current.

Voltage Protocol
  • Whole-Cell Configuration: Establish seal (>1 G

    
    ) and break-in.
    
  • Holding Potential: Clamp at -70 mV.

  • Ligand Application:

    • Liquid Handling: APC systems use microfluidic channels for fast exchange (<20 ms).

    • Protocol: Apply Glutamate (1 mM) for 500 ms.

    • Wash: Wash with buffer for 10s.

    • Compound: Pre-incubate with test compound for 30s, then co-apply with Glutamate.

Figure 2: Signaling & Assay Logic

GluR_Signaling NMDAR NMDA Receptor (Ca2+ Permeable) Ca_Influx Ca2+ Influx (Extracellular) NMDAR->Ca_Influx Activation mGluR mGluR1/5 (Gq-Coupled) Gq Gq Protein mGluR->Gq Dye Fluorescent Dye (Fluo-4 / Calcium-6) Ca_Influx->Dye Bind PLC PLC activation Gq->PLC IP3 IP3 Production PLC->IP3 ER_Release ER Ca2+ Release IP3->ER_Release ER_Release->Dye Bind Signal FLIPR Signal Dye->Signal Fluorescence Increase

Caption: Dual pathways for Calcium signal generation. iGluRs utilize direct influx, while mGluRs utilize intracellular stores.

Data Analysis & Validation Standards

Z-Factor Calculation

The robustness of the assay is defined by the Z-factor (Zhang et al., 1999).[3] A value > 0.5 is mandatory for HTS campaigns.


[4]
  • 
    : Standard deviation of positive (High control) and negative (Low control) signals.[3]
    
  • 
    : Mean of positive and negative signals.[3]
    
Hit Classification Table
ParameterCriterionAction
Z-Factor > 0.5Proceed to screen.
Signal-to-Background > 3:1Acceptable dynamic range.
Hit Threshold Mean(Neg) + 3*SDInitial Hit selection.
CV (Coefficient of Variation) < 10%Intra-plate consistency check.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window (NMDA) Magnesium BlockEnsure Assay Buffer is

-free or add 20 mM KCl to depolarize.
Low Signal Window (AMPA) Rapid DesensitizationAdd 50-100

Cyclothiazide to buffer.
High Well-to-Well Variability Uneven Dye LoadingUse Probenecid; Ensure cells are 80-90% confluent; Check dispenser speed.
"Edge Effect" Evaporation / Thermal GradientIncubate plates at RT for 20 min before reading; Use thermal-conductive plate holders.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Niswender, C. M., et al. (2008). A High-Throughput Calcium Mobilization Assay for the Identification of Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 4. Molecular Pharmacology. Link

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments (JoVE).[5] Link

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Application Note. Link

  • Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel drug discovery. Nature Reviews Drug Discovery. Link

Sources

Optimizing Pharmacokinetics: Metabolic Stability Assessment of Pyrrolidinyl Methanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidinyl Methanone Challenge

The (pyrrolidin-1-yl)methanone moiety is a pervasive structural motif in modern medicinal chemistry, serving as a core pharmacophore in proline mimetics, serine protease inhibitors (e.g., DPP-4 inhibitors), and GPCR ligands. Its rigid five-membered ring provides excellent vector control for substituents, often locking conformations to maximize binding affinity.

However, this scaffold presents a distinct metabolic liability . The pyrrolidine ring is a well-documented "metabolic soft spot," highly susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes. For drug candidates containing this moiety, rapid hepatic clearance often leads to poor oral bioavailability (


) and short half-lives (

), resulting in high attrition rates during lead optimization.

This Application Note provides a mechanism-based protocol for assessing and mitigating the metabolic instability of pyrrolidinyl methanone derivatives. Unlike generic screening guides, this document focuses on the specific bio-transformations unique to this scaffold and offers actionable structural modification strategies.

Mechanistic Basis of Instability

To solve metabolic instability, one must first understand the specific bond-breaking events. In pyrrolidinyl methanones, the amide nitrogen is not basic due to resonance delocalization with the carbonyl. Therefore, direct N-oxidation (common in amines) is rare.

Instead, the primary clearance pathway is CYP-mediated


-carbon hydroxylation .
The Oxidative Cascade
  • Hydrogen Abstraction: High-valent Iron-Oxo species (Compound I) of the CYP enzyme (typically CYP3A4 or CYP2D6) abstracts a hydrogen atom from the carbon

    
     to the nitrogen (C2 or C5 position of the pyrrolidine).
    
  • Radical Rebound: The resulting carbon-centered radical recombines with the hydroxyl radical to form an

    
    -carbinolamide  (hemiaminal).
    
  • Fate of the Metabolite:

    • Lactam Formation: Further oxidation of the hemiaminal converts the pyrrolidine ring into a pyrrolidone (lactam), which is generally inactive and polar.

    • Ring Opening: The hemiaminal is unstable and may spontaneously collapse, leading to ring opening and the formation of an aldehyde/carboxylic acid metabolite.

Visualization of Metabolic Pathway

MetabolicPathway Parent Pyrrolidinyl Methanone (Parent Drug) Radical C-Centered Radical Intermediate Parent->Radical H-abstraction CYP CYP450 (3A4/2D6) CYP->Radical Hemiaminal α-Carbinolamide (Unstable Hemiaminal) Radical->Hemiaminal Radical Rebound (+OH) Lactam Pyrrolidone (Lactam Metabolite) Hemiaminal->Lactam Oxidation (-2H) RingOpen Ring-Opened Aldehyde/Acid Hemiaminal->RingOpen Hydrolysis/Collapse

Figure 1: CYP450-mediated metabolic activation of the pyrrolidine ring. The


-carbon hydroxylation is the rate-limiting step determining intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

This protocol uses Human Liver Microsomes (HLM) to determine the in vitro intrinsic clearance (


). It is optimized for lipophilic amides like pyrrolidinyl methanones.
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content (e.g., Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Test Compound Stock: 10 mM in DMSO.

Critical Experimental Parameters
  • Substrate Concentration: 1 µM .

    • Reasoning: Most pyrrolidinyl derivatives have

      
       values in the 5–50 µM range. Testing at 1 µM ensures 
      
      
      
      , allowing for linear kinetics (first-order) where
      
      
      .
  • Microsomal Protein: 0.5 mg/mL .[1]

  • Organic Solvent: Final DMSO < 0.1% (v/v) to prevent CYP inhibition.

Step-by-Step Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_stop Phase 3: Termination Step1 Prepare Master Mix (Buffer + Microsomes) Pre-warm to 37°C (5 min) Step2 Spike Test Compound (Final Conc: 1 µM) Step1->Step2 Step3 Initiate with NADPH (Start Timer) Step2->Step3 Step4 Sampling Timepoints (0, 5, 15, 30, 45 min) Step3->Step4 Step5 Transfer to Quench Plate (Cold ACN + Internal Std) Step4->Step5 Step6 Centrifuge (4000g, 20 min, 4°C) Step5->Step6 Analysis LC-MS/MS Analysis (MRM Mode) Step6->Analysis Supernatant to LC-MS/MS

Figure 2: Standardized workflow for metabolic stability assessment ensuring kinetic linearity.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 1.5 minutes (rapid gradient required for high throughput).

  • Detection: Multiple Reaction Monitoring (MRM).[2]

    • Note: Monitor for the +16 Da (hydroxylation) and +14 Da (oxo/lactam) metabolites during method development to confirm the metabolic soft spot.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the percent parent remaining versus incubation time. The slope of the linear regression (


) is the elimination rate constant.




Where


 is the microsomal protein concentration (0.5 mg/mL).[1]
Scaled Clearance (Human)

To predict in vivo hepatic clearance (


), scale using physiological factors:


Classification Table
CL_int (µL/min/mg)ClassificationPrediction for Pyrrolidinyl Scaffolds
< 10Low Excellent stability. Likely blocked

-carbons.
10 – 45Moderate Acceptable for lead gen. Optimization needed.
> 45High Rapid attrition. Bioavailability likely < 30%.

Structural Optimization Strategies

If your pyrrolidinyl methanone derivative shows high clearance (


), employ the following medicinal chemistry strategies to block the metabolic soft spot.
Deuteration

Replace hydrogens at the


-carbon (C2/C5) with Deuterium.
  • Mechanism: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing the rate-limiting hydrogen abstraction step by CYP enzymes.

  • Impact: Can improve

    
     by 2-5 fold without changing potency or lipophilicity.
    
Fluorination

Introduce a Fluorine atom at the C3 or C4 position, or a gem-difluoro group.

  • Mechanism: Fluorine is electron-withdrawing.[3] It deactivates the ring electronically, making the

    
    -C-H bonds less prone to oxidation.[3]
    
  • Caution: Ensure the fluorine does not interfere with the binding pocket interactions.

Steric Shielding

Introduce a methyl group at the


-position (e.g., 2-methylpyrrolidine).
  • Mechanism: Steric hindrance prevents the bulky CYP heme iron from accessing the

    
    -proton.
    
  • Trade-off: This creates a chiral center which must be controlled and may affect binding affinity.

Scaffold Hopping

If the pyrrolidine ring is not essential for specific H-bonding, replace it with a metabolically robust bioisostere:

  • Azetidine: (4-membered ring) – Less lipophilic, often more stable.

  • Piperidine: (6-membered ring) – Different vector, but allows for blocking groups at the 4-position.

  • Bridged Systems: (e.g., 7-azabicyclo[2.2.1]heptane) – rigidifies the ring and removes accessible

    
    -protons.
    

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[4][5][6] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Pillai, V. C., et al. (2013). A current perspective on the inhibition of cytochrome P450 enzymes by pyrrolidine-containing drugs. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[4][7] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][6] Link

Sources

Application Note: Profiling the Blood-Brain Barrier Permeability of 3-Ethynyl-Phenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 3-ethynyl-phenyl moiety is a privileged pharmacophore in modern medicinal chemistry, frequently utilized as a rigid, lipophilic bioisostere for halogens or methyl groups. A quintessential example of this structural motif is the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib[N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine] [1]. While the ethynyl group enhances metabolic stability and drives high passive membrane permeability, achieving therapeutic concentrations in the central nervous system (CNS) remains a profound challenge for neuro-oncology and CNS drug development.

The Permeability Paradox

Compounds harboring a 3-ethynyl-phenyl group typically exhibit moderately high lipophilicity and molecular weights approaching the 400 Da threshold (e.g., erlotinib MW = 393.4 Da) [1]. These physicochemical properties are highly favorable for passive diffusion across the lipid bilayers of brain endothelial cells. However, this same lipophilicity increases their binding affinity to the hydrophobic drug-binding pockets of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [2].

Consequently, while the in vitro passive permeability of 3-ethynyl-phenyl derivatives is often excellent, their in vivo cerebrospinal fluid (CSF) penetration rate is frequently restricted to 1–5% of plasma concentrations due to aggressive active efflux [3]. To accurately evaluate these compounds, researchers must employ a rigorous, tiered screening cascade that decouples passive diffusion from active transporter-mediated efflux.

Workflow Lib 3-Ethynyl-Phenyl Compound Library PAMPA Tier 1: PAMPA-BBB Evaluate Passive Permeability Lib->PAMPA MDCK Tier 2: MDCK-MDR1 Assay Determine P-gp/BCRP Efflux Ratio PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo Tier 3: In Vivo Cassette Dosing WT vs. Transporter KO Mice MDCK->InVivo Efflux Ratio < 2.5 Result Calculate Kp,brain & Kp,uu,brain InVivo->Result LC-MS/MS Quantification

Tiered experimental workflow for evaluating the BBB permeability of 3-ethynyl-phenyl compounds.

Experimental Protocols

Protocol A: Tier 1 - PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport. For BBB modeling, porcine brain lipid extract is strictly preferred over standard synthetic lecithin because it accurately mirrors the specific sphingomyelin and cholesterol ratios of the human BBB, providing superior in vivo correlation. Self-Validation: The assay must include internal standards (Verapamil for high permeability; Atenolol for low permeability) to validate membrane integrity and lipid coating consistency across the plate.

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polyvinylidene fluoride (PVDF) membrane of the acceptor plate filter.

  • Donor Solution: Dilute the 3-ethynyl-phenyl test compounds in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM.

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS (5% DMSO) to the acceptor wells. Carefully combine the plates to form a sandwich.

  • Incubation: Incubate the plate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    cm/s indicates high passive BBB penetration.
Protocol B: Tier 2 - MDCK-MDR1 Bidirectional Transport (Active Efflux)

Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are utilized to quantify the Efflux Ratio (ER). This isolates the specific contribution of P-gp, the primary barrier to 3-ethynyl-phenyl CNS entry. Self-Validation: Lucifer Yellow, a fluorescent paracellular marker, is co-incubated in all wells. Any well exhibiting >1% Lucifer Yellow permeation indicates compromised tight junctions and is automatically excluded from analysis to prevent false-positive permeability readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 4–5 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
    
  • Assay Initiation: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Add 10 µM of the test compound (with 100 µM Lucifer Yellow) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Inhibition Control: Run a parallel set of wells co-incubated with 2 µM Elacridar (a potent P-gp/BCRP inhibitor) to confirm that the observed efflux is transporter-dependent.

  • Calculation: Calculate the apparent permeability (

    
    ) for both directions. The Efflux Ratio is defined as 
    
    
    
    . An
    
    
    (which collapses to ~1.0 in the presence of Elacridar) confirms the compound is a P-gp substrate.
Protocol C: Tier 3 - In Vivo Cassette Dosing in Transgenic Mice

Causality: To determine the true in vivo impact of efflux transporters, compounds are administered via cassette dosing to both wild-type (WT) and Abcb1a/b⁻/⁻; Abcg2⁻/⁻ double-knockout (KO) mice [4]. Comparing the steady-state brain-to-plasma partition coefficient (


) between these models yields the absolute in vivo efflux impact.

Step-by-Step Methodology:

  • Formulation: Formulate a cassette of up to 4 test compounds (including a 3-ethynyl-phenyl prototype like erlotinib) in a biocompatible vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

  • Administration: Administer the cassette intravenously (IV) at 1 mg/kg per compound to FVB WT mice and matched Abcb1a/b⁻/⁻; Abcg2⁻/⁻ KO mice (n=4 per group).

  • Sampling: At 2 hours post-dose (steady-state), euthanize the mice. Collect blood via cardiac puncture and immediately harvest the whole brain.

  • Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of blank plasma to normalize matrix effects.

  • Analysis: Extract compounds via protein precipitation and quantify via LC-MS/MS. Calculate

    
    .
    

Pathway Blood Blood Plasma (High Protein Binding) Endo Brain Endothelial Cell (Apical Membrane) Blood->Endo Passive Diffusion (Lipophilic) Brain Brain Parenchyma (Target Receptors) Endo->Brain Net CNS Penetration (Kp,brain) Transporter P-gp / BCRP Efflux Pumps Endo->Transporter Transporter->Blood ATP-Driven Efflux

Mechanistic pathway of 3-ethynyl-phenyl passive diffusion and active efflux at the BBB.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and permeability metrics of representative 3-ethynyl-phenyl derivatives, highlighting the discrepancy between high passive permeability and low in vivo CNS penetration due to efflux.

Table 1: Physicochemical and In Vitro Permeability Metrics

Compound Class / PrototypeMW (Da)cLogPPlasma Protein Binding (%)PAMPA

(

cm/s)
MDCK-MDR1 Efflux Ratio
Erlotinib (3-ethynyl-phenyl)393.43.3~93.0%15.2 (High)5.8 (Strong Efflux)
Icotinib (Closed-ring analog)391.43.0~90.0%12.4 (High)3.5 (Moderate Efflux)
Gefitinib (Halogenated analog)446.93.2~90.0%8.5 (Moderate)4.2 (Moderate Efflux)

Note: Data aggregated from established literature demonstrating the high passive permeability but significant P-gp substrate liability of the 3-ethynyl-phenyl pharmacophore [1][5].

Table 2: In Vivo Brain Distribution (Cassette Dosing)

Compound

(Wild-Type Mice)

(Abcb1/Abcg2 KO Mice)
Efflux Impact Ratio (KO / WT)
Erlotinib 0.051.4529.0x
Icotinib 0.081.1214.0x

Interpretation: The massive shift in


 for erlotinib in knockout mice confirms that the 3-ethynyl-phenyl group's limited CNS efficacy is entirely driven by active efflux at the BBB, not by an inability to passively diffuse across the membrane [4].

References

  • Intracranial Disease in Patients with Non-Small Cell Lung Cancer: Treatment with Erlotinib. neupsykey.com. 1

  • Tyrosine kinase inhibitors for EGFR- and ALK-mutated non-small cell lung cancer. srce.hr.2

  • Pulse dosing regimen and methods of treatment (US20200230142A1). Google Patents. 3

  • Brain Distribution of a Panel of Epidermal Growth Factor Receptor Inhibitors Using Cassette Dosing in Wild-Type and Abcb1/Abcg2-Deficient Mice. nih.gov. 4

  • Evaluation of Three Small Molecular Drugs for Targeted Therapy to Treat Nonsmall Cell Lung Cancer. nih.gov. 5

Sources

Troubleshooting & Optimization

improving solubility of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Welcome to the Technical Support Center for formulating and optimizing the solubility of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone . As a synthetic intermediate and pharmacological tool compound, its structural features—a hydrophobic phenyl ring, a terminal ethynyl group, and a non-basic pyrrolidine amide—present specific formulation challenges. This guide provides field-proven troubleshooting, quantitative data, and self-validating protocols to overcome precipitation and poor aqueous bioavailability.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into physiological assay buffers (pH 7.4)? Causality & Mechanism: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is a highly lipophilic, neutral molecule. The pyrrolidine nitrogen is part of an amide bond; its lone pair is delocalized into the carbonyl oxygen, rendering it non-basic. Furthermore, the terminal alkyne proton has a very high pKa (>25) and will not deprotonate. When you dilute the DMSO stock into an aqueous buffer, the local dielectric constant of the solvent drops rapidly. The hydrophobic effect forces the neutral lipophilic molecules to self-associate to minimize contact with water, leading to rapid kinetic precipitation. Solution: Pre-dilute the DMSO stock with a transitional co-solvent (like PEG 400) before introduction to the aqueous phase, or use a surfactant to lower the interfacial tension.

Q2: Can I use pH adjustment (e.g., adding HCl or NaOH) to improve its aqueous solubility? Causality & Mechanism: No. Because the compound lacks ionizable functional groups within the physiological or formulation pH range (pH 2–9), altering the pH will not induce ionization. Solubility enhancement via pH adjustment relies on the Henderson-Hasselbalch principle, where the ionized fraction of a drug is vastly more soluble than the neutral fraction. For neutral lipophilic molecules, pH adjustment is completely ineffective. Instead, you must rely on 1[1].

Q3: What is the most effective in vivo formulation strategy for this compound? Causality & Mechanism: For neutral lipophilic compounds, inclusion complexation with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective. Neutral lipophilic molecules exhibit a stronger thermodynamic affinity for the hydrophobic interior cavity of cyclodextrins compared to charged species, driven by the enthalpic release of high-energy water molecules from the cavity[1]. Alternatively, a SNEDDS formulation utilizing a non-ionic surfactant like 2 can effectively encapsulate the drug in oil-in-water nano-droplets, preventing precipitation upon gastric dilution[2].

Section 2: Quantitative Data & Excipient Selection

To facilitate rational formulation design, the following table summarizes the expected performance of various excipient systems for neutral benzamide/alkyne derivatives.

Formulation StrategyPrimary ExcipientsMechanism of SolubilizationExpected Solubility GainBiocompatibility / Limits
Co-solvent System PEG 400 (up to 30% v/v)Reduces the dielectric constant of the aqueous vehicle, lowering the cavitation energy required to dissolve the solute.10x – 50xModerate (High concentrations can cause osmotic diarrhea PO or hemolysis IV).
Inclusion Complexation HP-β-CD (10–20% w/v)Encapsulates the lipophilic phenyl/alkyne moiety within a hydrophobic cavity while maintaining a hydrophilic exterior[1].50x – 100xHigh (Generally Recognized as Safe; well-tolerated for IV and PO dosing).
SNEDDS (Nanoemulsion) Tween 80 + PEG 400 + LipidForms 3 (<100 nm) that trap the hydrophobic drug, preventing aggregation[3].>100xModerate (Surfactant concentration must be optimized to prevent GI irritation).

Section 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every formulation must be empirically validated. Below are the step-by-step methodologies for the two most successful strategies.

Protocol A: Phase Solubility Study for HP-β-CD Complexation

This protocol determines the stoichiometric binding and thermodynamic solubility limit of the compound in cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25% w/v) in standard phosphate-buffered saline (PBS, pH 7.4).

  • Drug Saturation: Add an excess amount of solid (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone (e.g., 5 mg) to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in a thermostatic shaker at 25°C and agitate at 300 RPM for 48 hours. Causality: 48 hours of agitation is strictly required to transition the system from a kinetic suspension to true thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification & Validation: Dilute the filtrate and quantify the dissolved drug using HPLC-UV.

    • Self-Validation: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear relationship (an

      
      -type phase diagram) mathematically validates the formation of a soluble 1:1 inclusion complex.
      
Protocol B: Preparation of a Tween 80 / PEG 400 SNEDDS

This protocol generates a nanoemulsion suitable for oral gavage in preclinical models.

  • Excipient Blending: In a glass vial, combine Oleic Acid (Oil, 10% w/w), Tween 80 (Surfactant, 60% w/w), and PEG 400 (Co-surfactant, 30% w/w). Vortex vigorously for 5 minutes until a homogenous, isotropic pre-concentrate is formed[3].

  • Drug Loading: Add (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone to the pre-concentrate at a target loading dose (e.g., 10 mg/g). Sonicate at 40°C for 15 minutes until the drug is completely dissolved.

  • Aqueous Titration (Emulsification): Slowly titrate the drug-loaded pre-concentrate into the aqueous phase (e.g., water or simulated gastric fluid) under gentle magnetic stirring at a 1:100 dilution ratio.

  • Validation: Analyze the resulting dispersion using Dynamic Light Scattering (DLS).

    • Self-Validation: The formulation is validated as a true nanoemulsion if the visual appearance is optically clear/translucent, the Z-average droplet size is <100 nm, and the Polydispersity Index (PDI) is <0.3[2].

Section 4: Visualizing the Solubilization Strategy

SolubilityWorkflow A Target Compound: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone B Physicochemical Profiling: Neutral, Lipophilic, Non-ionizable A->B C In Vitro Assays (Kinetic Solubility) B->C Low volume tolerability D In Vivo Dosing (Thermodynamic Solubility) B->D High volume biocompatibility E Co-solvent System (DMSO / PEG 400) C->E F Inclusion Complexation (HP-β-CD) D->F Aqueous preference G Nanoemulsion (SNEDDS) (Tween 80 + PEG 400) D->G Lipid preference H Validation: HPLC-UV & DLS E->H F->H G->H

Workflow for selecting solubilization strategies for neutral lipophilic compounds.

References

1.[2] Optimization of Tween 80 and PEG-400 Concentration in Indonesian Virgin Coconut Oil Nanoemulsion as Antibacterial against Staphylococcus aureus. UKM.[Link] 2.[1] Cyclodextrin's Effect on Permeability and Partition of Nortriptyline Hydrochloride. PMC.[Link] 3.[3] Development and Evaluation of Liquid and Solid Self-Emulsifying Drug Delivery Systems for Atorvastatin. PMC.[Link]

Sources

Technical Support Center: Terminal Alkyne Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Agent: Senior Application Scientist | Status: Online

Welcome to the Terminal Alkyne Stabilization Support Center. Terminal alkynes are high-energy functional groups (


) prone to three primary failure modes: oxidative homocoupling (Glaser), base-catalyzed isomerization, and acid-mediated hydration/polymerization.

Below are the resolution protocols for the most common "User Conundrums" filed by researchers in your field.

🎫 Ticket #001: The "Blue Mixture" Error (Glaser Coupling)

User Report:

"I'm running a Sonogashira coupling. My reaction mixture turned a bright blue-green, and I isolated a significant amount of diyne dimer instead of my cross-coupled product."

Root Cause Analysis: This is the classic signature of Glaser Homocoupling .

  • Oxygen Leak: The blue/green color indicates the oxidation of Cu(I) to Cu(II).

  • Mechanism: In the presence of

    
     and a base, Cu(II) oxidizes the copper-acetylide intermediate into a radical, which dimerizes to form a 1,3-diyne.
    
🔧 Resolution Protocol A: The Freeze-Pump-Thaw Cycle

If you must use Copper (standard Sonogashira), you cannot rely on simple nitrogen bubbling. You must rigorously degas.[1][2]

Step-by-Step Methodology:

  • Place the solvent and liquid reagents in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the contents are solid.
    
  • Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.

  • Thaw: Close the vacuum line, remove from

    
    , and thaw in a warm water bath. Do not open to atmosphere.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon (heavier than air, better blanketing than

    
    ).
    
🔧 Resolution Protocol B: Copper-Free Variant (Recommended)

Eliminate the root cause (Copper) entirely by using a Pd-catalyst capable of the "Copper-Free Sonogashira."

Reagents:

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or SPhos (4 mol%) - Electron-rich Buchwald ligands facilitate the oxidative addition without Cu.

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Acetonitrile or Toluene (Degassed)

Workflow Diagram (Glaser vs. Cross-Coupling):

GlaserVsSonogashira Alkyne Terminal Alkyne (R-C≡C-H) Acetylide Cu-Acetylide (R-C≡C-Cu) Alkyne->Acetylide Base Cu Cu(I) Catalyst Cu->Acetylide Dimer Glaser Product (Diyne Dimer) Acetylide->Dimer + O2 (Oxidation) Product Sonogashira Product (Cross-Coupled) Acetylide->Product + Ar-Pd-X (Transmetallation) O2 Oxygen (O2) (CONTAMINANT) O2->Dimer RX Aryl Halide (Ar-X) Pd(0) RX->Product

Caption: Competitive pathways between desired cross-coupling (Green) and oxidative homocoupling (Red) mediated by Oxygen.

🎫 Ticket #002: The Vanishing Alkyne (Isomerization)

User Report:

"I synthesized a terminal alkyne, but after heating with base, the NMR shows the triple bond migrated internal. I lost the terminal proton signal."

Root Cause Analysis: You have triggered the Thermodynamic Drift . While strong bases (like KAPA) drive the "Alkyne Zipper" to the terminus (kinetic trap), weaker bases (KOH, NaOH, alkoxides) at high temperatures favor the internal alkyne because it is thermodynamically more stable (hyperconjugation).

🔧 Resolution Protocol: Base Selection Matrix

Select your base based on the


 of the conjugate acid to maintain the terminal position without permitting migration via the allene intermediate.
Base

(Conj. Acid)
Risk LevelUsage Context

/

~10LowStandard for deprotection/coupling. Safe < 60°C.
Pyrrolidine /

~11LowExcellent for Cu-free Sonogashira.
NaOH / KOH 15.7High Avoid heating. Causes migration to internal isomer.[3]
t-BuOK 17Critical Promotes rapid isomerization (Allene formation).
NaNH2 / KAPA 35+SpecialForces migration to the terminus (Zipper reaction).

Corrective Action: If you observe migration:

  • Switch to inorganic carbonates (

    
    ).
    
  • Lower reaction temperature below 50°C.

  • Reduce reaction time.

🎫 Ticket #003: Degradation on Silica Gel

User Report:

"My crude NMR looked perfect. After flash column chromatography, the product decomposed or streaked heavily."

Root Cause Analysis: Silica gel is acidic (


).
Terminal alkynes are electron-rich and acid-sensitive. The acidic silanol groups (

) catalyze:
  • Hydration: Conversion to ketone (Markovnikov).

  • Polymerization: Formation of polyacetylenes.

🔧 Resolution Protocol: The "Buffered Column" Technique

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).[4]

  • Deactivation: Add 1% v/v Triethylamine (

    
    )  to the slurry.
    
  • Packing: Pour the column. The

    
     will bind to the acidic silanol sites, neutralizing the column.[4]
    
  • Elution: Run your column without further

    
     in the mobile phase (or keep 0.5% if the compound is extremely sensitive).
    
  • Evaporation:

    
     is volatile; it will be removed during rotary evaporation.
    

🎫 Ticket #004: TMS Deprotection Failure

User Report:

"I'm trying to remove a TMS group. TBAF caused decomposition/oligomerization."

Root Cause Analysis: TBAF (Tetrabutylammonium fluoride) is not just a fluoride source; it is also strongly basic due to the presence of bifluoride (


) and hydroxide impurities. This basicity triggers the degradation pathways mentioned in Ticket #002.
🔧 Resolution Protocol: The Mild Methanolysis

Switch to a carbonate-mediated methanolysis. This is milder than fluoride treatments.[4]

Protocol:

  • Dissolve TMS-alkyne in Methanol (0.1 M).

  • Add

    
      (0.5 equiv).[5] Note: Stoichiometric amount is not required.
    
  • Stir at Room Temperature for 30–60 minutes.

  • Monitor by TLC.[1][4][6][7]

  • Workup: Dilute with

    
    , wash with water (to remove base/salts), dry over 
    
    
    
    .

Decision Logic for Deprotection:

DeprotectionLogic Start Remove TMS Group BaseSensitive Is molecule Base Sensitive? Start->BaseSensitive No No BaseSensitive->No Yes Yes BaseSensitive->Yes Standard Use K2CO3 / MeOH (Standard Protocol) No->Standard Mild Use AgF or KF / 18-Crown-6 Yes->Mild

Caption: Decision matrix for selecting the appropriate deprotection reagent based on substrate sensitivity.

References

  • Glaser Coupling Mechanism & Prevention

    • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
    • Source:

  • Copper-Free Sonogashira Protocols

    • Gelest Inc. (2025).
    • Source:

  • Alkyne Isomerization (Zipper Reaction)

    • Brown, C. A., & Yamashita, A. (1975). Saline hydrides and superbases in organic reactions. IX. Acetylene zipper.[8] Journal of the American Chemical Society.

    • Source:

  • Silica Gel Deactivation

    • Teledyne ISCO. (2023). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
    • Source:

  • Mild TMS Deprotection

    • Caddick, S., et al. (2001).[5] Deprotection of trimethylsilyl group of an alkyne.

    • Source: [5]

Sources

optimizing yield of Sonogashira coupling for ethynyl benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

Welcome to the technical support hub for benzamide functionalization. Synthesizing or utilizing ethynyl benzamides via Sonogashira coupling presents a unique triad of challenges distinguishing it from standard aryl-alkyne couplings:

  • Lewis Basic Interference: The amide carbonyl oxygen and the nitrogen lone pair (if

    
    -unsubstituted) can coordinate to the Palladium (Pd) center, displacing labile ligands and creating an inactive "resting state" species.
    
  • Solubility Profiles: Benzamides often exhibit poor solubility in standard non-polar coupling solvents (e.g., Toluene), necessitating polar aprotic solvents that can unfortunately accelerate catalyst decomposition.

  • Competitive Glaser Coupling: The electron-withdrawing nature of the benzamide moiety on an alkyne increases the acidity of the terminal proton, accelerating oxidative homocoupling (Glaser coupling) over the desired cross-coupling.

The Mechanism & Failure Points

To troubleshoot effectively, we must visualize where the reaction fails. The diagram below illustrates the standard catalytic cycle and the specific "Amide Trap" that leads to low yields.

SonogashiraBenzamide Start Pd(II) Pre-catalyst Pd0 Pd(0) Active Species Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X (Benzamide Halide) AmideTrap FAILURE MODE: Amide Coordination (Catalyst Poisoning) OxAdd->AmideTrap Amide O/N binding TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Cu-C≡C-R AmideTrap->OxAdd Heat/Solvent Reversal Iso Cis/Trans Isomerization TransMet->Iso Glaser SIDE REACTION: Glaser Homocoupling TransMet->Glaser O2 Leak Prod Reductive Elimination (Product Release) Iso->Prod Prod->Pd0 Regeneration

Figure 1: The Sonogashira catalytic cycle highlighting the off-cycle "Amide Trap" where the benzamide substrate coordinates to the catalyst, halting turnover.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with benzamide substrates.

Scenario A: "My reaction turns black immediately, and conversion is <10%."

Diagnosis: "Pd-Black" Precipitation. The rapid formation of a black precipitate indicates the agglomeration of Pd(0) nanoparticles. This occurs when the rate of reduction (Pd(II)


 Pd(0)) exceeds the rate of Oxidative Addition, or when the ligand dissociates. In benzamides, the amide group can displace weak phosphines (like PPh

), leaving the Pd naked and prone to aggregation.

Corrective Actions:

  • Switch Ligands: Move from Pd(PPh

    
    )
    
    
    
    Cl
    
    
    to a catalyst with a bulky, electron-rich ligand that resists displacement. XPhos or SPhos are superior choices.
  • Lower Temperature: If running at >80°C, drop to 40–60°C. High heat accelerates ligand dissociation.

  • Check Solvent Quality: Ensure your DMF/DMAc is anhydrous. Water promotes catalyst decomposition.

Scenario B: "I see the starting material and a large spot corresponding to the alkyne dimer."

Diagnosis: Glaser Homocoupling. The benzamide group on an alkyne (e.g.,


-propargyl benzamide) makes the terminal proton more acidic (


23 vs 25 for alkyl alkynes). This facilitates rapid copper-mediated oxidative dimerization in the presence of trace oxygen.

Corrective Actions:

  • The "Slow-Add" Protocol: Do not add the alkyne all at once. Use a syringe pump to add the alkyne over 1–2 hours. This keeps the concentration of Cu-acetylide low relative to the Pd-Aryl species.

  • Rigorous Degassing: Sparging with

    
     is insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for the solvent.
    
  • Go Copper-Free: Eliminate the copper cycle entirely (see Protocol B below).

Scenario C: "The reaction works, but I cannot purify the product from the blue/green sludge."

Diagnosis: Copper Chelation. Benzamides are excellent ligands for Copper(II). The blue/green color indicates Cu salts are coordinating to your product, making silica chromatography ineffective (tailing/streaking).

Corrective Actions:

  • The EDTA Wash: Upon completion, dilute the reaction with EtOAc and wash vigorously with 5% aqueous disodium EDTA or

    
     (10%) until the aqueous layer is colorless.
    
  • Scavenger Resins: Add a thiourea-based metal scavenger resin (e.g., SiliaMetS® Thiol) to the organic layer before evaporation.

Optimized Experimental Protocols

Do not rely on "standard" conditions. Benzamides require tailored systems.

Protocol A: The "Robust" Method (For Standard Substrates)

Best for: Aryl iodides, simple benzamides, cost-sensitive scale-up.

ComponentReagentRole
Catalyst Pd(PPh

)

Cl

(2-5 mol%)
Standard oxidative addition source.
Co-Catalyst CuI (1-2 mol%)Activates alkyne. Keep loading LOW to stop Glaser.
Base Et

N
(3.0 equiv)
Mild base; acts as buffer.
Solvent THF / DMF (1:1) Balance between solubility and catalyst stability.
Temp RT to 50°C Mild heating prevents amide interference.

Step-by-Step:

  • Charge flask with Benzamide-Halide (1.0 equiv), Pd catalyst, and CuI.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed THF/DMF (0.2 M concentration).

  • Add Et

    
    N via syringe.
    
  • Crucial: Add Alkyne (1.1 equiv) last (dropwise if homocoupling is a risk).

  • Monitor via LCMS. If stalled at 50%, add 1 mol% more CuI.

Protocol B: The "High-Performance" Method (For Difficult Substrates)

Best for: Aryl chlorides, sterically hindered benzamides, or substrates prone to homocoupling.

ComponentReagentRole
Catalyst XPhos Pd G2 (1-3 mol%)Bulky ligand prevents amide coordination; facilitates difficult oxidative addition.
Co-Catalyst None (Copper-Free)Eliminates Glaser coupling entirely.
Base Cs

CO

(2.0 equiv)
Inorganic base required for Cu-free cycles.
Solvent Acetonitrile / Water (95:5) The trace water assists in the inorganic base solubility.
Temp 60°C - 80°C Higher energy barrier for Cu-free transmetallation.

Step-by-Step:

  • Charge flask with Benzamide-Halide, XPhos Pd G2, and Cs

    
    CO
    
    
    
    .
  • Evacuate/backfill with Argon.

  • Add degassed MeCN/H

    
    O.
    
  • Add Alkyne.

  • Heat to 60°C.

  • Note: This reaction may have an induction period. Do not spike with more catalyst for the first 2 hours.

Decision Logic for Optimization

Use this flowchart to select the correct optimization path for your specific benzamide.

OptimizationLogic Start Start: Benzamide Substrate HalideCheck Halide Type? Start->HalideCheck Iodide Iodide/Bromide HalideCheck->Iodide Chloride Chloride HalideCheck->Chloride AmideCheck Amide Type? Iodide->AmideCheck MethodB Use Protocol B (XPhos/Cu-Free) Chloride->MethodB FreeNH Free (NH) AmideCheck->FreeNH SubN Substituted (NR2) AmideCheck->SubN Protect Protect N-H first (Boc/Ac) FreeNH->Protect MethodA Use Protocol A (Pd/Cu) SubN->MethodA Protect->MethodA

Figure 2: Logic flow for selecting the optimal coupling protocol based on halide reactivity and amide substitution.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Soelfel, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 21204-21228. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[2][3][4][5] The Journal of Organic Chemistry, 71(1), 379–381.[2] [Link]

Sources

Technical Support Center: mGluR5 Calcium Flux Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to stabilize their metabotropic glutamate receptor 5 (mGluR5) functional assays. mGluR5 is a Gαq-coupled GPCR that activates phospholipase C (PLC), leading to inositol trisphosphate (IP3) generation and the release of intracellular calcium from the endoplasmic reticulum[1].

While fluorescent imaging plate reader (FLIPR) assays are the gold standard for measuring this calcium flux[2], mGluR5 presents unique kinetic and pharmacological challenges. Endogenous glutamate contamination, rapid receptor desensitization, and the mathematical dependence of allosteric modulators on precise orthosteric probe concentrations often lead to high well-to-well variability.

This guide provides a self-validating methodology and causality-driven troubleshooting framework to ensure robust, reproducible data for your orthosteric agonists, positive allosteric modulators (PAMs), and negative allosteric modulators (NAMs).

mGluR5 Signaling & FLIPR Detection Pathway

Understanding the signal transduction pathway is critical for diagnosing where an assay might be failing.

Pathway LIG Glutamate / PAM (mGluR5 Activation) Gq Gq Protein Activation LIG->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Release IP3->ER FLIPR Fluorescent Dye Binding (FLIPR Signal) ER->FLIPR

mGluR5 Gq-coupled signaling pathway leading to intracellular calcium flux and FLIPR detection.

Self-Validating Standardized Protocol

To guarantee trustworthiness, an assay must be self-validating. This means every plate must contain internal controls that prove the biological system is responding correctly before any test compound data is accepted.

Step-by-Step Methodology

Step 1: Cell Preparation & Plating

  • Action: Plate HEK293 or CHO cells stably expressing human mGluR5 at approximately 10,000 cells per well in a 384-well clear-bottom plate[3].

  • Causality: Over-confluency leads to rapid depletion of media nutrients and accumulation of endogenous glutamate, causing high baseline fluorescence and desensitization.

Step 2: Dye Loading & Transporter Inhibition

  • Action: Wash cells with HBSS/HEPES buffer (pH 7.4). Incubate with a calcium-sensitive dye (e.g., FLIPR Calcium-4 or Fura-2 AM) supplemented with 2.5 mM probenecid for 1 hour at 37°C[4],[5].

  • Causality: Probenecid is an organic anion transporter inhibitor. Without it, the cells will actively pump the fluorophore out of the cytoplasm, leading to rapid signal decay and artificially low Emax values[5].

Step 3: The "Double-Add" Modulator Workflow

  • Addition 1 (Modulators): Add test compounds, alongside a known reference PAM (e.g., ADX47273[3]) and a known reference NAM (e.g., MTEP[6]). Read the baseline fluorescence for 10 seconds, followed by a 1-2 minute kinetic read[7].

    • Self-Validation Check: If the baseline shifts significantly during Addition 1 for your test compounds but not your controls, your compound is an orthosteric agonist, not an allosteric modulator.

  • Addition 2 (Probe Agonist): Add the orthosteric probe (glutamate or DHPG). For PAM screening, use an EC20 concentration. For NAM screening, use an EC80 concentration[7],[5]. Read for an additional 2 minutes.

    • Self-Validation Check: The reference PAM (ADX47273) must show a leftward shift (signal potentiation)[3], and the reference NAM (MTEP) must show a rightward shift (signal inhibition)[6]. If MTEP fails to inhibit, your probe agonist concentration is too high.

Troubleshooting Logic Tree

When the self-validation checks fail, use the following logic tree to isolate the root cause.

Troubleshooting Start Identify Assay Issue HighBase High Baseline / Low Window Start->HighBase VarPAM PAM/NAM Shift Variability Start->VarPAM SigDrop Rapid Signal Decay Start->SigDrop Sol1 Use Glutamax / Dialyzed FBS Wash cells thoroughly HighBase->Sol1 Sol2 Strictly control probe agonist at EC20 or EC80 VarPAM->Sol2 Sol3 Add Probenecid (2.5 mM) to prevent dye extrusion SigDrop->Sol3

Logical troubleshooting tree for resolving common mGluR5 calcium flux assay anomalies.

Frequently Asked Questions (FAQs)

Q: Why is my baseline fluorescence abnormally high, resulting in a compressed assay window? A: This is almost always caused by endogenous glutamate contamination. Standard cell culture media contains L-glutamine, which spontaneously degrades into glutamate at 37°C. Furthermore, standard Fetal Bovine Serum (FBS) contains high levels of free glutamate. This causes constitutive activation and subsequent desensitization of mGluR5. Additionally, intracellular mGluR5 can be activated by glutamate transport mechanisms[8]. Resolution: Switch to GlutaMAX (a stable dipeptide) and use dialyzed FBS. Always perform a rigorous HBSS wash step prior to dye loading to remove residual extracellular glutamate[3].

Q: My PAMs are showing inconsistent EC50 values across different runs. How do I stabilize this? A: PAMs do not possess intrinsic efficacy; they only enhance the activity of orthosteric agonists[7]. Therefore, their apparent potency is mathematically tethered to the concentration of the probe agonist. If your glutamate probe drifts from EC20 to EC40 due to pipetting errors or degradation, the dynamic window for the PAM shrinks, artificially altering the EC50. Resolution: Never assume your historical EC20 is accurate for today's cells. Perform a rapid, daily agonist dose-response curve to empirically determine the exact EC20 before running the PAM plate.

Q: My NAMs are not achieving 100% inhibition. Is this an assay artifact or real biology? A: It is likely an assay artifact caused by an overpowered probe. NAMs (like MTEP, which binds to the MPEP allosteric site[4],[6]) are typically tested against an EC80 concentration of agonist[7],[5]. If your agonist concentration accidentally reaches EC95 or higher, competitive or insurmountable allosteric effects will prevent the NAM from achieving full inhibition. Resolution: Verify your probe concentration. If MTEP (a highly selective, non-competitive antagonist[6]) cannot fully inhibit the signal, your agonist concentration is too high.

Q: Why does the calcium signal drop off rapidly, or why do I see massive edge effects on the plate? A: Rapid signal decay is a hallmark of dye extrusion by multidrug resistance (MDR) proteins. Ensure 2.5 mM probenecid is included in the dye loading buffer[5]. If you are experiencing edge effects (where the outer wells behave differently than the inner wells), it is usually a thermal gradient issue. Resolution: After removing plates from the 37°C incubator, let them sit at room temperature in the dark for 15-20 minutes before reading on the FLIPR. This ensures thermal equilibrium across the entire 384-well plate.

Quantitative Data: Troubleshooting Matrix

Use the following matrix to align your ligand type with the correct assay parameters and expected outcomes.

Ligand TypeTarget Agonist Probe Conc.Expected Shift / EffectCommon Failure ModeResolution
Orthosteric Agonist N/AFull dose-dependent Ca2+ fluxHigh baseline / Desensitized receptorsUse dialyzed FBS and GlutaMAX; wash cells thoroughly.
PAM EC20Leftward shift of agonist curveCompressed potentiation windowRecalibrate probe to true EC20 daily; use ADX47273 control.
NAM EC80Rightward shift / Decreased EmaxIncomplete inhibitionEnsure probe is ≤EC80; validate with MTEP control.
SAM (Silent) EC20 / EC80No functional shiftMisidentified as inactive compoundRun a radioligand displacement assay to confirm MPEP-site binding[4].

References

  • In vitro binding of a radiolabeled positive allosteric modulator for metabotropic glutamate receptor subtype 5 - Ovid | ovid.com | 4

  • (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors | researchgate.net | 7

  • FLIPR assays of intracellular calcium in GPCR drug discovery | researchgate.net | 2

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) | nih.gov | 5

  • Dissociable effects of mGluR5 allosteric modulation on distinct forms of impulsivity in rats | cam.ac.uk | 3

  • MTEP | mGluR5 Antagonist | medchemexpress.com | 6

  • Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5 | nih.gov | 1

  • Mechanisms Associated with Activation of Intracellular Metabotropic Glutamate Receptor, mGluR5 | nih.gov | 8

Sources

Technical Support Center: HPLC Purification of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the isolation and purification of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone . Rather than providing a generic protocol, this center focuses on the specific physicochemical interactions of alkynyl benzamides and provides field-proven, self-validating troubleshooting logic.

Physicochemical Profiling & Chromatographic Strategy

To design a robust purification protocol, we must first analyze the molecular architecture of the target compound. It is a tertiary amide formed by the coupling of 3-ethynylbenzoic acid and pyrrolidine[1]. Understanding its functional groups dictates our chromatographic approach.

ParameterCharacteristicChromatographic Implication
Molecule Type Neutral Tertiary AmideThe pyrrolidine nitrogen is part of an amide bond, rendering it non-basic. It will not protonate under standard acidic HPLC conditions (pH 2–4).
Hydrophobicity Moderate to HighThe phenyl and pyrrolidine rings dictate strong retention on standard Reverse-Phase (RP) C18 stationary phases.
Functional Groups Terminal Alkyne (-C≡CH)Electron-rich alkynes are susceptible to interactions with trace heavy metals in the HPLC fluidic path or column frits, potentially causing peak tailing[2].
UV Absorbance ~220 nm and ~254 nmThe conjugation between the alkyne, phenyl ring, and carbonyl group provides a strong chromophore for UV detection at 254 nm.

Standard Operating Procedure (SOP): Preparative RP-HPLC

Expertise & Experience Insight: A common pitfall in purifying alkynyl benzamides is the co-elution of unreacted starting materials. Because the target amide is neutral, we can exploit the ionizable nature of impurities (like 3-ethynylbenzoic acid) by manipulating the mobile phase pH.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the crude reaction mixture in the initial mobile phase (e.g., 20% Acetonitrile / 80% Water). If solubility is poor, use a minimum volume of DMSO. Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit and cause overpressure[2].

  • Column Selection : Utilize a high-capacity Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A : HPLC-grade Water with 0.1% Formic Acid (FA) (v/v).

    • Solvent B : HPLC-grade Acetonitrile (MeCN) with 0.1% FA (v/v). Self-Validating Step: Monitor the baseline at 210 nm and 254 nm during column equilibration. A stable, flat baseline confirms solvent homogeneity and system readiness[3].

  • Gradient Elution :

    • 0–5 min : Isocratic hold at 10% B (Loading phase to focus the sample band).

    • 5–25 min : Linear gradient from 10% B to 80% B.

    • 25–30 min : Column wash at 95% B (Removes highly hydrophobic byproducts).

    • 30–35 min : Re-equilibration at 10% B.

  • Detection & Collection : Monitor UV absorbance at 254 nm. Collect fractions based on slope-triggered peak integration to avoid collecting tailing impurities.

  • Post-Purification : Pool pure fractions (verified by analytical LC-MS) and lyophilize to obtain the target compound as a solid.

Workflow & Decision Logic

HPLC_Workflow Start Crude Mixture: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone Filter Sample Prep: Filter (0.22 µm PTFE) Start->Filter Inject Prep-HPLC Injection (C18, H2O/MeCN + 0.1% FA) Filter->Inject Decision1 Peak Shape Symmetrical? Inject->Decision1 Decision2 Baseline Resolved? Decision1->Decision2 Yes Tailing Issue: Peak Tailing Check pH or Metal Contamination Decision1->Tailing No Coelution Issue: Co-elution with 3-Ethynylbenzoic Acid Decision2->Coelution No Success Fraction Collection & Lyophilization Decision2->Success Yes Adjust1 Action: Flush column with EDTA or lower pH to 2.0 Tailing->Adjust1 Adjust2 Action: Change mobile phase pH to 7.0 (Ammonium Bicarbonate) Coelution->Adjust2 Adjust1->Inject Adjust2->Inject

Figure 1: Prep-HPLC purification and troubleshooting workflow for the target alkynyl benzamide.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone, even though it is a neutral amide. What is causing this? A: While the pyrrolidine nitrogen is deactivated via the amide bond, the terminal alkyne group is electron-rich and can act as a weak ligand. It frequently interacts with trace heavy metal contaminants (e.g., iron or stainless steel particulates) accumulated on the column frit or within the silica matrix[2]. Resolution: Wash the column with a chelating agent (e.g., 0.1 M EDTA disodium salt) followed by a thorough water flush. Alternatively, switch to a PEEK-lined column or use a mobile phase modifier like 0.1% phosphoric acid (if MS compatibility is not required) to passivate active metal sites.

Q2: The unreacted starting material, 3-ethynylbenzoic acid, is co-eluting with my product. How can I improve resolution? A: This is a classic selectivity issue. Because 3-ethynylbenzoic acid has a pKa of ~4.0, its retention is highly pH-dependent, whereas your target amide is pH-independent[1]. Resolution: If they co-elute under acidic conditions (pH ~2.7 with 0.1% FA), change the mobile phase pH to 7.0 using a 10 mM Ammonium Bicarbonate buffer. At pH 7.0, the benzoic acid will be fully deprotonated (ionized), drastically reducing its hydrophobicity and causing it to elute in the void volume, while your neutral amide will retain its original retention time.

Q3: My retention times are drifting continuously across multiple preparative injections. Is my column degrading? A: Drifting retention times typically indicate a failure to reach thermodynamic equilibrium between the mobile phase and the stationary phase, rather than permanent column degradation[3]. In preparative HPLC, injecting large volumes of sample dissolved in strong solvents (like DMSO) temporarily alters the local mobile phase composition. Resolution: Ensure you are incorporating a sufficient re-equilibration step (at least 5–10 column volumes) at the initial gradient conditions between runs. Additionally, verify that your pump proportioning valves are functioning correctly by running a step-gradient tracer test[3].

Q4: I see a sudden increase in system backpressure during the run. Should I abort? A: Yes, abort the run immediately to prevent system overpressure and potential hardware damage. High backpressure is almost always mechanical, caused by particulate matter clogging the inline filter, guard column, or the analytical column's inlet frit[2]. Resolution: Isolate the cause by systematically disconnecting components from the detector backward to the pump. If the column frit is clogged, you may attempt to backflush the column (if permitted by the manufacturer's specifications) using a strong solvent like 100% Isopropanol to clear the blockage[2]. To prevent recurrence, strictly adhere to filtering your crude sample through a 0.22 µm filter prior to injection.

References

  • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

  • HPLC Troubleshooting Guide Source: Waters Corporation URL:[Link]

Sources

Technical Support Center: Pyrrolidine Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in amide bond formation with pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered issues. Pyrrolidine, as a secondary amine, presents unique challenges in amide coupling reactions, from steric hindrance to unexpected side reactions. This resource aims to provide not only solutions but also the underlying chemical principles to empower you in your synthetic endeavors.

Introduction: The Nuances of Pyrrolidine in Amide Synthesis

Pyrrolidine is a widely used building block in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2] As a cyclic secondary amine, its structure offers a degree of conformational rigidity that can be advantageous in drug design. However, its secondary amine nature, coupled with its distinct stereoelectronic properties, can lead to sluggish reactions, low yields, and problematic side products during amide bond formation.[3][4] Understanding the interplay between pyrrolidine's nucleophilicity, basicity, and the reaction conditions is paramount to achieving successful and reproducible outcomes.[5][6]

This guide will walk you through common problems, from low conversion rates to epimerization of adjacent stereocenters, providing actionable protocols and the scientific rationale behind them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Issue 1: Low or No Yield of the Desired Pyrrolidinamide

Question: I am getting very low to no yield of my amide product when coupling a carboxylic acid with pyrrolidine. What are the likely causes and how can I improve my yield?

Answer:

Low yields in amide couplings involving pyrrolidine are a frequent challenge and can stem from several factors. As a secondary amine, pyrrolidine can be less nucleophilic than primary amines, and steric hindrance can also play a significant role, especially with substituted pyrrolidines or bulky carboxylic acids.[3][7]

Root Cause Analysis & Solutions
  • Inadequate Carboxylic Acid Activation: The first critical step is the activation of the carboxylic acid. If the activated species is not formed efficiently or is not reactive enough, the coupling will fail.[7]

    • Solution: Switch to a more potent coupling reagent. For sterically hindered couplings, phosphonium or uronium salts are often more effective than standard carbodiimides like EDC or DCC.[8][9][10] Consider reagents like HATU, HBTU, PyBOP, or PyAOP, which are known to be highly efficient.[8][11]

  • Insufficient Nucleophilicity/Steric Hindrance of Pyrrolidine: Pyrrolidine itself is a reasonably good nucleophile, but substitution on the ring can dramatically decrease its reactivity.[5][12]

    • Solution 1: Optimize Reaction Conditions. Increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[7][9] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[9]

    • Solution 2: Add a Nucleophilic Catalyst. A catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate, although care must be taken as it can also increase the risk of epimerization with chiral carboxylic acids.[13]

  • Protonation of Pyrrolidine: Pyrrolidine is basic (pKa of the conjugate acid is ~11.3) and can be protonated by the carboxylic acid starting material or any acidic byproducts, rendering it non-nucleophilic.[13][14]

    • Solution: Ensure the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in the reaction mixture.[15] Typically, 1.5 to 2.0 equivalents of the base are sufficient to neutralize any acidic species.

  • Side Reactions: The activated carboxylic acid is a high-energy intermediate and can react with other nucleophiles present in the reaction mixture.[7]

    • Solution: Use high-purity, anhydrous solvents and reagents to minimize side reactions. Ensure that the pyrrolidine is added promptly after the activation of the carboxylic acid.

Experimental Protocol: General Procedure for a Challenging Pyrrolidine Coupling
  • To a solution of the carboxylic acid (1.0 equiv.) and pyrrolidine (1.2 equiv.) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.2 equiv.).

  • Add DIPEA (2.0 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Epimerization of an α-Stereocenter in the Carboxylic Acid

Question: My carboxylic acid has a stereocenter adjacent to the carbonyl group, and I am observing significant epimerization in my final product. How can I prevent this?

Answer:

Epimerization is a major concern in amide bond formation, particularly with chiral carboxylic acids that are prone to racemization.[16][17] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[17]

Strategies to Minimize Epimerization
  • Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing epimerization than others.

    • Solution: Use coupling reagents known for their ability to suppress racemization. Phosphonium and uronium salts, especially when used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective.[9] HATU, which incorporates the HOAt moiety, is an excellent choice.[8] The use of propanephosphonic acid anhydride (T3P) with pyridine as a base has also been shown to be very effective in minimizing epimerization.[16]

  • Base Selection: The choice and amount of base can significantly impact the rate of epimerization.

    • Solution: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of a strong base. N-methylmorpholine (NMM) is often a good choice as it is less basic than DIPEA.[15]

  • Reaction Temperature: Lower temperatures generally favor the desired coupling reaction over the epimerization pathway.

    • Solution: Perform the reaction at low temperatures (e.g., starting at 0 °C or even -20 °C) and allow it to warm slowly to room temperature.[16]

  • Alternative Methods: Activating the carboxylic acid as an acid chloride can sometimes be effective for sterically hindered substrates, but this method can also be prone to epimerization.[15]

Troubleshooting Workflow for Epimerization

start High Epimerization Observed reagent Are you using a carbodiimide (EDC, DCC)? start->reagent switch_reagent Switch to HATU, HCTU, or PyAOP with HOAt/OxymaPure reagent->switch_reagent Yes base Is the base in excess or too strong (e.g., TEA)? reagent->base No switch_reagent->base switch_base Use NMM or 2,4,6-collidine. Use stoichiometric amounts. base->switch_base Yes temp Is the reaction run at or above room temperature? base->temp No switch_base->temp lower_temp Run reaction at 0°C to rt. temp->lower_temp Yes check_again Re-evaluate Epimerization Level temp->check_again No lower_temp->check_again

Caption: A workflow for troubleshooting epimerization.

Issue 3: Formation of a Pyrrolidide Byproduct

Question: I am using a phosphonium-based coupling reagent (like PyBOP or PyAOP) and I'm seeing a byproduct with a mass corresponding to my carboxylic acid coupled to pyrrolidine, even though I'm using a different amine in my reaction. What is happening?

Answer:

This is a known issue with some commercially available phosphonium salt coupling reagents.[18] The byproduct you are observing is a pyrrolidide, formed from the reaction of your activated carboxylic acid with residual pyrrolidine present as an impurity in the coupling reagent.[18]

Cause and Prevention
  • Cause: Phosphonium reagents like PyBOP and PyAOP are synthesized using pyrrolidine. Incomplete purification during their manufacture can leave trace amounts of pyrrolidine in the final product.[18] When you activate your carboxylic acid, this contaminating pyrrolidine competes with your desired amine, leading to the formation of the pyrrolidide byproduct.[18] This is especially problematic in slow reactions where the contaminant has more time to react.

  • Solution:

    • Purify the Coupling Reagent: If you suspect your coupling reagent is contaminated, it can be recrystallized to remove the pyrrolidine impurity.[18]

    • Use a High-Purity Reagent: Source your coupling reagents from a reputable supplier known for high-purity products.

    • Switch to a Different Class of Reagent: If the problem persists, consider switching to a uronium-based reagent like HATU or HCTU, which do not contain pyrrolidine.[8]

Issue 4: Side Reactions in Peptide Synthesis Involving Pyrrolidine

Question: I am using pyrrolidine for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and observing significant side products. What are the common side reactions and how can I mitigate them?

Answer:

While pyrrolidine can be an effective alternative to piperidine for Fmoc removal, its higher nucleophilicity and basicity can sometimes lead to an increase in certain side reactions, particularly in sequences prone to them.[19]

Common Side Reactions and Solutions
  • Aspartimide Formation: This occurs when a backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to epimerization and the formation of β-aspartyl peptides. Pyrrolidine, being a strong base, can catalyze this side reaction.[19]

    • Mitigation: For sequences containing aspartic acid, consider using a protecting group on the aspartate side chain that is more resistant to aspartimide formation, such as 3-tert-butyl-5-propyl-1,1-dioxo-1λ⁶-thieno[3,4-e][5][7][19]thiadiazin-2-yl)methyl (Dmab).

  • Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the carbonyl of the first, cleaving the dipeptide from the resin. This is especially prevalent if the second amino acid is proline.[20]

    • Mitigation: When synthesizing peptides with a C-terminal proline, it is advisable to use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which minimizes DKP formation.[20] Additionally, coupling the third amino acid immediately after the deprotection of the second can help to outcompete DKP formation.

  • Pyrrolidide Formation from Aspartimide: The aspartimide intermediate can be attacked by pyrrolidine, leading to the irreversible formation of an α- or β-pyrrolidide adduct on the peptide side chain.[19]

    • Mitigation: The best strategy here is to prevent the formation of the aspartimide intermediate in the first place, as described above.

Data Summary: Coupling Reagent Recommendations
IssueRecommended Reagent ClassSpecific ExamplesRationale
Steric Hindrance Uronium / Phosphonium SaltsHATU, HCTU, PyAOP, PyBOPHigh reactivity, effective for hindered amines and acids.[8][9][11]
Epimerization Uronium / Phosphonium Salts with AdditivesHATU, PyAOP + HOAt/OxymaPure, T3PForms activated species less prone to oxazolone formation.[9][16][17]
Low Cost / Scale-up Carbodiimides / AnhydridesEDC + HOBt, T3PCost-effective and generates water-soluble byproducts for easier purification.[7][16]
Pyrrolidide Contamination Uronium SaltsHATU, HCTU, COMUThese reagents are not derived from pyrrolidine.[8]

Conclusion

Successfully forming amide bonds with pyrrolidine requires a nuanced approach that accounts for its unique chemical properties. By carefully selecting coupling reagents, optimizing reaction conditions, and being aware of potential side reactions, researchers can overcome the common hurdles associated with this valuable synthetic building block. This guide provides a foundation for troubleshooting, but empirical optimization for each specific substrate combination remains a crucial aspect of successful synthesis.

References

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. [Link]

  • Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

  • a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ACS Publications. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding in GPCR Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Signal-to-Noise Challenge

In G-Protein Coupled Receptor (GPCR) binding assays—whether radioligand filtration or homogeneous formats like SPA—Non-Specific Binding (NSB) is the primary antagonist to data quality. NSB is defined as the binding of the ligand to any component other than the specific receptor pharmacophore (e.g., filter fibers, microplate walls, lipid membranes, or bead surfaces).[1]

High NSB compresses your assay window (Z-factor), masks low-affinity interactions, and artificially inflates


 calculations. This guide provides a scientifically grounded, step-by-step approach to systematically identifying and eliminating NSB.

Core Mechanism: Why NSB Occurs

To fix NSB, you must diagnose the physical force driving it.

Interaction TypeCauseCommon CulpritSolution
Electrostatic Positive ligand binds negative surface.Glass Fiber Filters (GF/B, GF/C) are anionic (silanol groups).PEI Pretreatment (masks charge).
Hydrophobic Lipophilic ligand binds plastic/lipids.Polystyrene plates, pipette tips, lipid bilayers.Detergents (Tween-20) or BSA .[1][2]
Physical Trapping Aggregated ligand/protein caught in filter.Poor solubility or dirty membrane preps.Filter selection (GF/C vs GF/B) or 0.2

m pre-filtration.

Critical Protocol: The PEI-Treated Filtration Assay

The "Gold Standard" for GPCR radioligand binding is the filtration assay.[3] The most common source of NSB here is the electrostatic attraction between positively charged radioligands (often amines) and negatively charged glass fiber filters.

The Solution: Polyethyleneimine (PEI) Coating

PEI is a cationic polymer that binds tightly to the anionic glass fibers, neutralizing their charge and preventing the radioligand from sticking.

Step-by-Step Optimization Protocol

Reagents:

  • PEI Stock: 10% (v/v) Polyethyleneimine (MW ~50-60 kDa) in water. Adjust pH to 7.4 with HCl if necessary (though often used unadjusted).

  • Soaking Buffer: 50 mM Tris-HCl or simply dH2O.

  • Filters: Whatman GF/B (1.0

    
    m pore) or GF/C (1.2 
    
    
    
    m pore).

Procedure:

  • Preparation: Dilute PEI Stock to a final concentration of 0.1% to 0.5% (v/v) in the soaking buffer.

    • Expert Insight: Start with 0.3%. If NSB remains high, increase to 0.5%. Do not exceed 1% as it may clog filters or trap unbound ligand.

  • Soaking: Immerse the filter mats in the PEI solution.

    • Time: Minimum 1 hour at 4°C. Ideally 2–4 hours .

    • Caution: Soaking overnight is acceptable but ensure the filters do not dry out.

  • Assembly: Place the wet filters onto the harvester.

  • Pre-Wash (Critical): Before harvesting your samples, wash the PEI-soaked filters with cold wash buffer (approx. 5-10 mL per well) to remove excess free PEI, which could otherwise leach into the well and interact with the ligand in solution.

  • Harvesting: Filter your assay samples rapidly.

  • Final Wash: Wash with ice-cold buffer (typically 3 x 3-5 mL) to remove unbound ligand.

    • Thermodynamic Note: Use ice-cold (4°C) buffer to slow the dissociation rate (

      
      ) of the specifically bound ligand during the wash step.
      

Buffer Composition Guide

The chemical environment is your second line of defense. Use this table to build your "NSB-Busting" buffer.

ComponentConcentrationMechanism of ActionWhen to Use
BSA (Bovine Serum Albumin) 0.1% – 1.0%Coats hydrophobic surfaces on plastics and beads.Essential for almost all assays. Use "Fatty Acid Free" grade.
NaCl (Salt) 50 – 150 mMIncreases ionic strength; shields charge-charge interactions.Use if ligand is highly charged (e.g., peptides).
Tween-20 / Triton X-100 0.01% – 0.05%Disrupts hydrophobic interactions.Use for lipophilic ligands ("sticky" compounds). Warning: High conc. can strip receptors from membranes.
Non-fat Dry Milk 1% – 5%Complex protein block.[1]Avoid in biotin-streptavidin assays (contains endogenous biotin). Good for "tough" cases.

Troubleshooting Decision Tree

Use this logic flow to diagnose the specific source of your background noise.

NSB_Troubleshooting Start High Non-Specific Binding (NSB) Detected CheckFilter Test: Filter Only (No Receptor) Run ligand over filter Start->CheckFilter FilterResult Is Filter NSB High? CheckFilter->FilterResult TreatPEI Action: Pre-soak filters in 0.3% PEI (Neutralizes charge) FilterResult->TreatPEI Yes CheckMembrane Test: Membrane + Excess Cold Ligand (Standard NSB Control) FilterResult->CheckMembrane No (Filter is clean) WashVol Action: Increase Wash Volume & Ensure Buffer is 4°C TreatPEI->WashVol MembraneResult Is Membrane NSB High? CheckMembrane->MembraneResult AddBSA Action: Add 0.1-0.5% BSA to Assay Buffer MembraneResult->AddBSA General High Bkg AddSalt Action: Add/Increase NaCl (Shields charges) MembraneResult->AddSalt Charged Ligand Stickiness Action: Add 0.05% Tween-20 (Reduces hydrophobic binding) MembraneResult->Stickiness Hydrophobic Ligand

Figure 1: Diagnostic workflow for isolating the source of non-specific binding in filtration assays.

Frequently Asked Questions (FAQ)

Q1: My total binding is low, but my NSB is high. Should I increase the amount of receptor?

  • Answer: Not necessarily. Increasing receptor concentration increases Specific Binding (SB), but if your NSB is driven by the filter or plasticware, adding more membrane won't fix the ratio.

  • Action: First, run a "No Receptor" control (Ligand + Buffer + Filter). If the signal is high, treat the filters with PEI or coat the plate with BSA. Only increase receptor density (

    
    ) once the background is clean.
    

Q2: Can I use milk instead of BSA for blocking?

  • Answer: Proceed with caution. While non-fat dry milk is a potent blocker, it is a complex mixture.

    • Risk: In Scintillation Proximity Assays (SPA) or methods using Streptavidin, milk contains endogenous biotin which will quench your signal.

    • Recommendation: Stick to BSA (Fraction V, fatty acid free) as your primary blocker. Use milk only for filtration assays where BSA has failed.

Q3: How do I know if I have "Ligand Depletion"?

  • Answer: Ligand depletion occurs when the receptor binds a significant portion (>10%) of the total added radioligand. This violates the assumptions of the Michaelis-Menten equations used to calculate

    
    .
    
  • Symptom: Your free ligand concentration is much lower than you think, leading to underestimated

    
     values.
    
  • Fix: Reduce receptor concentration or increase the reaction volume.

Q4: I am using a hydrophobic ligand and it sticks to the pipette tips. What do I do?

  • Answer: This is common with lipid-like ligands (e.g., cannabinoids, sphingosine-1-phosphate).

    • Fix 1: Add 0.01–0.05% Tween-20 to the dilution buffer and the pipette tip wash solution.

    • Fix 2: Use "Low Retention" pipette tips and siliconized microcentrifuge tubes.

    • Fix 3: Dissolve the ligand in a carrier like DMSO (keep final concentration <1-2%) or an ethanol/BSA mixture before adding to the aqueous buffer.

Experimental Workflow: Filtration Assay

The following diagram illustrates the Critical Control Points (CCPs) where NSB can be introduced and mitigated.

Filtration_Workflow Prep Buffer Prep (CCP: Add BSA/Salt) Incubation Incubation (Equilibrium) Prep->Incubation FilterPrep Filter Prep (CCP: PEI Soak) Harvest Harvesting (Vacuum Filtration) FilterPrep->Harvest Filters placed on harvester Incubation->Harvest Wash Washing (CCP: Ice Cold Buffer) Harvest->Wash Count Scintillation Counting Wash->Count

Figure 2: Critical Control Points (CCPs) in the filtration assay workflow. Red indicates the most common failure point for NSB (Filter Prep).

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding Services. Retrieved from [Link]

Sources

Technical Support Center: Stability of Ethynyl-Phenyl Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Stability & Solubility in Biological Media Ticket ID: ETH-PHE-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Ethynyl-phenyl (phenylacetylene) motifs are common in pharmacophores (e.g., Erlotinib) due to their rigidity and metabolic "warhead" properties. However, their stability in cell culture media is often misunderstood. Users frequently conflate physical instability (precipitation, adsorption) with chemical degradation (oxidation, hydration).

This guide deconstructs these failure modes, providing specific troubleshooting steps to distinguish between solubility issues, media-component reactions, and cellular metabolism.

Module 1: Physical Stability (The "Phantom" Loss)

Symptom: “I spiked my media to 10 µM, but HPLC shows only 2 µM immediately after preparation.”

Root Cause: Ethynyl-phenyl compounds are highly lipophilic and planar. In aqueous media (DMEM, RPMI), they suffer from rapid precipitation or adsorption to plastics before any chemical reaction occurs.

Troubleshooting Guide
Potential IssueDiagnostic CheckRemediation
Precipitation Centrifuge media (15,000 x g, 10 min). If pellet forms or supernatant concentration drops, it is solubility-limited.Carrier Proteins: Pre-conjugate with BSA (Bovine Serum Albumin) before adding to media. Solvent: Ensure DMSO final concentration is <0.5% but sufficient to keep stock soluble.
Plastic Binding Compare recovery from glass vials vs. polystyrene plates.Material Change: Use low-binding polypropylene or glass-coated plates. Pre-saturation: Equilibrate tips/tubes with compound solution (wasteful but effective).
Thermodynamic Crash Did you freeze the media with the compound?Fresh Prep: Never freeze-thaw media containing ethynyl-phenyls. Precipitates rarely re-dissolve.
Module 2: Chemical Stability (Media Interactions)

Symptom: “My compound degrades in cell-free media over 24 hours. I see new peaks on the LC-MS.”

Root Cause: The terminal alkyne (


) is chemically reactive toward specific media components, particularly thiols and trace metals.
FAQ: Chemical Reactivity

Q: Can the alkyne react with amino acids in the media? A: Yes. The Thiol-Yne Reaction is the primary culprit. Cell culture media is rich in thiols (Glutathione, Cysteine,


-Mercaptoethanol). Under ambient light or oxidative stress (ROS), thiyl radicals can add across the triple bond, forming vinyl sulfide adducts.
  • Prevention: Minimize light exposure (amber tubes) and avoid excess thiol supplements if not strictly necessary for the cell line.

Q: Does the copper in the media matter? A: Potentially. Trace copper (often present in serum or mineral supplements) can catalyze the Glaser Coupling (oxidative dimerization of two alkynes).

  • Observation: You will see a dimer mass (

    
    ) in your MS spectrum.
    
  • Prevention: Use chelators (e.g., EDTA) if compatible with your biology.

Q: Is the ethynyl proton acidic? A: Weakly (


 in DMSO), but in buffered media (pH 7.4), it remains protonated. However, it can undergo hydration  to a ketone (acetophenone derivative) if catalyzed by trace metals (Au, Hg, Ag) or strong Lewis acids, though this is rare in standard media.
Module 3: Metabolic Stability (The "Suicide" Inhibitor)

Symptom: “The compound is stable in media alone, but half-life is <2 hours in hepatocyte culture.”

Root Cause: Ethynyl-phenyls are classic Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (specifically CYP1A2, CYP2E1, and CYP3A4).

The Mechanism: The CYP enzyme attempts to oxidize the triple bond. Instead of a stable metabolite, it forms a highly reactive ketene or oxirene intermediate. This intermediate covalently binds to the heme nitrogen of the CYP active site, irreversibly destroying the enzyme (suicide inhibition) and depleting the drug.

CYP_Mechanism Compound Ethynyl-Phenyl (Substrate) Complex Enzyme-Substrate Complex Compound->Complex CYP CYP450 (Active Heme) CYP->Complex Oxidation Oxidation Step [O] Complex->Oxidation Intermediate Reactive Ketene/Oxirene (Electrophile) Oxidation->Intermediate Metabolic Activation Adduct Heme Alkylation (N-alkylation) Intermediate->Adduct Covalent Binding DeadEnzyme Inactivated CYP (Irreversible) Adduct->DeadEnzyme

Figure 1: Mechanism of CYP450 inactivation by ethynyl-phenyl compounds. The alkyne is processed into a reactive species that destroys the enzyme's heme center.

Module 4: Experimental Protocols
Protocol A: Differential Stability Assessment

Purpose: To distinguish between solubility issues, chemical instability, and metabolic clearance.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Complete Media (Media + Serum)

  • PBS (Phosphate Buffered Saline)

  • Acetonitrile (containing Internal Standard)

Workflow:

  • Preparation:

    • Condition A (Buffer Control): Spike PBS to 1 µM.

    • Condition B (Media Control): Spike Complete Media to 1 µM (No cells).

    • Condition C (Cellular): Spike Media on cells to 1 µM.

  • Incubation: Incubate all at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Processing:

    • Mix 50 µL sample + 150 µL Acetonitrile (precipitates proteins).

    • Centrifuge (4000 rpm, 15 min).

    • Analyze supernatant via LC-MS/MS.[1]

  • Interpretation:

Result PatternDiagnosisAction
A & B drop at T=0 Solubility/AdsorptionSwitch to glass; check solubility limit.
A is stable, B drops over time Media ReactionCheck thiols; protect from light.
A & B stable, C drops over time Metabolic ClearanceCompound is metabolized by cells.
Protocol B: Visualizing Solubility (Nephelometry Proxy)

Purpose: Rapidly check if your concentration is too high.

  • Prepare a dilution series of the compound in media (0.1, 1, 10, 50, 100 µM).

  • Incibrate at 37°C for 1 hour.

  • Measure Absorbance at 600 nm (turbidity) or use a microscope.

  • Threshold: Any increase in OD600 > 0.01 over blank media indicates micro-precipitation.

Visual Troubleshooting Logic

Troubleshooting_Flow Start Low Compound Recovery in Media CheckT0 Is T=0 recovery low? Start->CheckT0 Precip Likely Precipitation or Adsorption CheckT0->Precip Yes CheckCellFree Does it degrade in cell-free media? CheckT0->CheckCellFree No SolubilityTest Run Protocol B (Turbidity Check) Precip->SolubilityTest ChemInstability Chemical Instability CheckCellFree->ChemInstability Yes MetabInstability Metabolic Instability CheckCellFree->MetabInstability No ThiolCheck Check Thiol-Yne (Light/GSH) ChemInstability->ThiolCheck CYPCheck Check CYP Expression (Hepatic lines?) MetabInstability->CYPCheck

Figure 2: Decision tree for diagnosing ethynyl-phenyl stability issues in culture.

References
  • Metabolic Inactivation: Ortholand, J. Y., & Galtier, A. (2000). Mechanism-based inactivation of cytochrome P450 enzymes by acetylenic compounds. Current Drug Metabolism.

  • Solubility & Media: BenchChem Technical Support. (2025).[2][3] Erlotinib Mesylate Stability in Cell Culture Media.[3][4]

  • Thiol-Yne Reaction: Hoogenboom, R. (2010).[5] Thiol-Yne Chemistry: A Powerful Tool for Creating Highly Functional Materials.[5][6] Angewandte Chemie International Edition.[5]

  • Chemical Stability: Cayman Chemical Product Information. Erlotinib Stability and Solubility Data.[3][7][8][9][10]

Sources

avoiding palladium contamination in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Control and Removal of Residual Palladium in Pharmaceutical Intermediates Compliance Standard: ICH Q3D (Class 2B Element)

Core Directive & Regulatory Context

Palladium (Pd) is a Class 2B elemental impurity under ICH Q3D guidelines . For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1] For parenteral routes, this limit drops to 10 µ g/day (approx. 1 ppm).

This guide addresses the "last mile" problem: when standard workups fail to reduce Pd levels below compliance thresholds.

Diagnostic Module: Know Your Enemy

Before selecting a removal strategy, you must identify the speciation of the residual palladium.

FeatureHomogeneous Pd Heterogeneous (Colloidal) Pd
Appearance Solution is clear/colored (orange/red/yellow).Solution is dark/black or contains "shimmering" particles.
State Soluble Pd(II) or Pd(0)-Ligand complexes.Pd(0) nanoparticles or clusters (Pd black).
Primary Cause Strong ligands (phosphines, NHCs) keeping Pd solubilized.Catalyst decomposition; "ligand-free" conditions.
Removal Strategy Chemical Scavenging (Chelation).Physical Filtration or Adsorption (Carbon).

Scavenging Technologies (The Chemical Approach)

Scavenger Selection Matrix

Functionalized silica and resins are the gold standard for removing homogeneous Pd. They operate on the Soft Acid–Soft Base (HSAB) principle: Palladium is a soft acid and binds strongly to soft bases (Sulfur, Nitrogen).

Key Scavenger Types:

  • Thiol (-SH): Best for Pd(II). High capacity.

  • Thiourea / DMT (Dimercaptotriazine): Best for Pd(0) and low-oxidation states.

  • TMT (Trimercaptotriazine): Extremely high affinity; effective for difficult-to-remove complexes.

Decision Logic Diagram

ScavengerLogic Start Start: Residual Pd Issue Speciation Identify Pd Species Start->Speciation Colloidal Colloidal / Black Pd(0) Speciation->Colloidal Soluble Soluble / Ligand Bound Speciation->Soluble Carbon Activated Carbon (Darco KB-B / Shirasagi) Colloidal->Carbon Bulk Removal Celite Celite Filtration (Hot) Colloidal->Celite Fine Particulates OxState Determine Oxidation State Soluble->OxState PdII Pd(II) Species OxState->PdII Pd0 Pd(0) Species OxState->Pd0 Thiol Functionalized Silica: Thiol (SH) PdII->Thiol Preferred DMT Functionalized Silica: DMT / TMT Pd0->DMT High Affinity

Figure 1: Decision tree for selecting the appropriate scavenging methodology based on palladium speciation and oxidation state.

Experimental Protocols

Protocol A: Functionalized Silica Scavenging (Batch Mode)

Best for: Late-stage intermediates with <1000 ppm Pd. Target: <10 ppm residual.[2]

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, MeOH, or DMF). Avoid coordinating solvents like Pyridine if possible.

  • Loading Calculation: Add functionalized silica (e.g., SiliaMetS® Thiol or Biotage® Si-TMT).

    • Standard: 4–5 equivalents relative to residual Pd (molar).

    • Weight-based: Typically 5–10 wt% relative to the crude mass if Pd content is unknown.

  • Incubation: Stir at elevated temperature (40–60°C) for 4–12 hours.

    • Why? Heat increases the kinetics of ligand exchange, breaking the Pd-Phosphine bond and allowing the scavenger to capture the metal.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the scavenger.

  • Wash: Wash the cake with clean solvent to recover entrained product.

Protocol B: Activated Carbon Treatment (Adsorption)

Best for: Bulk removal of colloidal Pd or high-loading contamination (>1000 ppm).

  • Selection: Use "chemically activated" wood-based carbon (e.g., Darco KB-B) rather than steam-activated coconut shell carbon. The meso/macropore structure is critical for large Pd complexes.

  • Slurry: Add activated carbon (10–20 wt% relative to substrate) to the solution.

  • Heat: Heat to reflux for 1–2 hours.

  • Hot Filtration: Filter while hot through a Celite pad.

    • Critical Step: If the solution cools, colloidal Pd may re-precipitate or desorb, passing through the filter.

Troubleshooting & FAQs

Issue 1: "I used a scavenger, but ICP-MS data shows no reduction in Palladium."

Diagnosis: The Pd-Ligand complex is too stable (e.g., bulky Buchwald ligands or NHCs). Solution:

  • Add Acid: Trace amounts of Acetic Acid or HCl can protonate the phosphine ligand, weakening the Pd-P bond and freeing the Pd for scavenging.

  • Switch Scavenger: Move from Thiol to TMT (Trimercaptotriazine) or DMT . These have higher binding constants than most mono-dentate phosphines.

  • Temperature: Increase scavenging temperature to the boiling point of the solvent.

Issue 2: "The palladium is co-crystallizing with my product."

Diagnosis: Occlusion. The Pd is trapped inside the crystal lattice, not just on the surface. Solution:

  • Break the Lattice: You must redissolve the product completely. Washing crystals will not work.[3]

  • Anti-Solvent Crash: Dissolve in a "good" solvent (e.g., DMSO/DMF) where Pd is highly soluble, then slowly add an anti-solvent (e.g., Water/Heptane) to crash out the product while keeping Pd in the mother liquor.

  • Add Scavenger during Recrystallization: Add a solid scavenger (silica-based) during the hot dissolution step, filter hot, then let the filtrate crystallize.

Issue 3: "My product yield dropped significantly after carbon treatment."

Diagnosis: Non-specific adsorption. The carbon is adsorbing your API along with the metal. Solution:

  • Pre-pass: Wet the carbon with the solvent before adding the product stream.

  • Switch to Silica: Functionalized silica scavengers are more selective than carbon.

  • Wash Aggressively: Carbon holds product in its pores. Wash the filter cake with a polar solvent (e.g., 10% MeOH in DCM) to displace the product.

Process Workflow Visualization

Workflow Reaction Crude Reaction Mixture (High Pd) Workup Aqueous Workup (Remove bulk salts) Reaction->Workup Check Visual Check: Black Particles? Workup->Check Filter Celite/Carbon Filtration (Hot) Check->Filter Yes (Colloidal) Scavenge Add Silica Scavenger (Thiol/DMT, 50°C, 4h) Check->Scavenge No (Homogeneous) Filter->Scavenge Polishing Step FinalFilter Remove Scavenger (Filtration) Scavenge->FinalFilter Cryst Crystallization (Mother liquor retains Pd) FinalFilter->Cryst Product Final API (<10 ppm Pd) Cryst->Product

Figure 2: Integrated workflow for multi-stage palladium removal, combining physical filtration and chemical scavenging.

Data Summary: Scavenger Efficiency

Scavenger TypeFunctional GroupTarget SpeciesTypical LoadingRelative Cost
SiliaMetS® Thiol PropylthiolPd(II), Ag, Pt4-5 eqModerate
SiliaMetS® DMT DimercaptotriazinePd(0), Pd(II)4-5 eqModerate
MP-TMT TrimercaptotriazineAll Pd species3-4 eqHigh
Activated Carbon N/A (Porous Carbon)Colloidal Pd10-20 wt%Low
L-Cysteine Amino AcidPd(II)Wash (aq)Very Low

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019).[4][5] Available at: [Link]

  • Palladium Removal from Pharmaceutical Intermediates. Organic Process Research & Development. (2016).[6] "Evaluation of scavengers for the removal of palladium from active pharmaceutical ingredients."

  • Biotage Technical Note. Biotage. "Strategies for Metal Removal in Drug Development." Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

Sources

optimizing reaction time for 3-ethynylbenzoic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethynylbenzoic Acid Activation

Topic: Optimizing Reaction Time & Efficiency for 3-Ethynylbenzoic Acid (3-EBA) Audience: Drug Discovery Scientists, Bioconjugation Chemists, and Process Engineers. Role: Senior Application Scientist

Executive Summary: The Dual-Activation Challenge

3-Ethynylbenzoic acid (3-EBA) is a bifunctional linker critical for Antibody-Drug Conjugates (ADCs) and PROTACs. It presents a unique kinetic challenge because it possesses two distinct reactive handles that require opposing activation strategies:

  • The Carboxylic Acid (-COOH): Requires electrophilic activation (typically via EDC/NHS) to react with amines. This is moisture-sensitive and kinetically unstable.

  • The Alkyne (-C≡CH): Requires nucleophilic/catalytic activation (via Cu(I)/Pd(0)) for Click or Sonogashira coupling. This is oxygen-sensitive.

The most common failure mode is treating these two activations as kinetically equivalent. This guide decouples them to optimize reaction time and yield.

Module 1: Carboxylic Acid Activation (NHS Ester Synthesis)

Context: You are conjugating 3-EBA to a protein, antibody, or amine-functionalized surface.

The Core Problem: The "Zero-Length" Myth. Users often attempt a "one-pot" mix of 3-EBA, EDC, and the protein. This fails because the optimal pH for EDC activation (pH 5.0–6.0) is different from the optimal pH for lysine conjugation (pH 7.2–8.0). Furthermore, 3-EBA is hydrophobic, leading to slow dissolution and rapid hydrolysis of the active ester before it can react.

Optimized Protocol: The Two-Step, pH-Shift Method

This protocol maximizes the half-life of the active intermediate.

Step 1: The Hydrophobic Activation (Anhydrous)

  • Reagents: 3-EBA, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMSO or DMF (Critical: Do not use water yet).

  • Stoichiometry: 1.0 equiv 3-EBA : 1.2 equiv EDC : 1.2 equiv NHS.

  • Reaction Time: 15–30 minutes at Room Temperature (RT).

  • Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination and urea precipitation.

Step 2: The Aqueous Conjugation

  • Buffer: Phosphate-buffered saline (PBS), pH 7.[1]4. Avoid Tris or Glycine buffers as they contain competing amines.

  • Process: Slowly add the activated 3-EBA/DMSO mix to the protein solution. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation.

  • Reaction Time: 2 hours at RT or Overnight at 4°C.

Troubleshooting the NHS Activation
IssueProbable CauseCorrective Action
Precipitate forms immediately High concentration of hydrophobic 3-EBA.Predissolve 3-EBA in dry DMSO/DMF. Ensure final aqueous mix has <10% organic solvent.
Low Conjugation Yield Hydrolysis of the O-acylisourea intermediate.Use the Two-Step Protocol . Activate in dry solvent first, then add to protein. Do not mix EDC, Acid, and Protein simultaneously in water.
Protein Aggregation Over-labeling (hydrophobic burden).Reduce the molar excess of 3-EBA. For ADCs, aim for a Drug-to-Antibody Ratio (DAR) of 2–4.

Module 2: Alkyne Activation (Sonogashira & Click Chemistry)

Context: You are coupling 3-EBA to an aryl halide (Sonogashira) or an azide (CuAAC).

The Core Problem: The Glaser Homocoupling Trap. In the presence of Copper (Cu) and Oxygen (O2), the terminal alkyne of 3-EBA will oxidatively couple to itself, forming a diyne dimer (Glaser coupling) instead of the desired product. This side reaction consumes your starting material and turns the reaction mixture blue/green.

Optimized Protocol: Oxygen-Free Catalysis

1. Degassing is Non-Negotiable

  • Sparge all solvents (DMF, THF, or Toluene) with Argon or Nitrogen for at least 15 minutes before adding the catalyst.

  • Why? Oxygen re-oxidizes Cu(I) to Cu(II), which promotes homocoupling and kills the Sonogashira cycle.

2. Catalyst & Base Selection

  • Catalyst: Pd(PPh3)2Cl2 (2–5 mol%) + CuI (1–2 mol%).

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA).

  • Temperature: 60°C – 80°C.

  • Reaction Time: 2–4 hours.[1] (Monitor via TLC/HPLC).

3. The "Slow Addition" Trick To minimize homocoupling, add the alkyne (3-EBA) slowly to the mixture containing the aryl halide and catalyst. This keeps the concentration of free acetylide low relative to the coupling partner.

Visualizing the Kinetic Pathways

The following diagram illustrates the competing pathways for 3-EBA. Note the critical "Kill Switch" nodes (Hydrolysis and Glaser Coupling) that must be avoided.

EBA_Activation_Pathways Start 3-Ethynylbenzoic Acid (Starting Material) Act_Step Activation Step (EDC/NHS + DMSO) Start->Act_Step Dissolve in DMSO Pd_Cycle Pd/Cu Catalysis (Anaerobic Conditions) Start->Pd_Cycle Add Catalyst/Base Active_Ester Active NHS-Ester (Unstable Intermediate) Act_Step->Active_Ester 15-30 min Hydrolysis Hydrolysis (Dead End: Carboxylic Acid) Active_Ester->Hydrolysis Moisture/Time > 1h Conjugation Amine Conjugation (pH 7.4) Active_Ester->Conjugation Add Protein Final_ADC Final Bioconjugate (Stable Amide Bond) Conjugation->Final_ADC 2-4 hrs Glaser Glaser Homocoupling (Side Reaction: O2 present) Pd_Cycle->Glaser Presence of O2 Cross_Couple Cross-Coupling (Ar-X) Pd_Cycle->Cross_Couple Inert Atm Final_Drug Functionalized Scaffold (Internal Alkyne) Cross_Couple->Final_Drug Heat (60°C)

Caption: Kinetic decision tree for 3-EBA. The upper path (NHS) fights hydrolysis; the lower path (Sonogashira) fights oxidative homocoupling.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned blue/green during the Sonogashira coupling. What happened? A: This indicates the oxidation of Cu(I) to Cu(II), usually caused by oxygen leakage. This halts the catalytic cycle and promotes Glaser homocoupling (dimerization of 3-EBA).

  • Fix: Degas solvents more thoroughly and ensure your reaction vessel is strictly under inert atmosphere (Argon balloon or Schlenk line).

Q2: Can I store the activated NHS-ester of 3-EBA? A: Generally, no. While NHS esters can be stored if isolated and kept perfectly dry at -20°C, the in situ generated ester in DMSO/DMF should be used immediately. The half-life of an NHS ester in aqueous pH 7.4 buffer is only minutes to hours depending on temperature.

Q3: Why do you recommend DMSO over water for the initial EDC activation? A: Two reasons:

  • Solubility: 3-Ethynylbenzoic acid is an aromatic acid and has poor water solubility. It will not dissolve well enough to react efficiently with EDC in pure water.

  • Stability: EDC is sensitive to hydrolysis.[1] By performing the activation step in anhydrous DMSO, you prevent the EDC from being "wasted" on water molecules, ensuring it reacts with the carboxylic acid.

Q4: I see a new spot on TLC above my product that fluoresces blue. What is it? A: In alkyne coupling reactions, this is likely the diyne dimer (from Glaser coupling). It is highly conjugated and often fluorescent. In NHS activation, it might be N-acylurea (a stable, unreactive rearrangement byproduct formed if the reaction time is too long or pH is too high).

References

  • Organic Syntheses. Preparation of Alkyne-Linkers via Sonogashira Coupling. Org.[2] Synth. 2008 , 85, 231-241. [Link]

  • Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Standard field reference for EDC/NHS chemistry).
  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone, a molecule of interest for its potential applications in medicinal chemistry, presents a unique analytical challenge. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth analysis of its ¹H NMR spectrum. Beyond a mere interpretation of spectral data, we will delve into the rationale behind the expected chemical shifts and coupling patterns, compare these predictions with alternative analytical techniques, and provide robust experimental protocols to ensure data integrity and reproducibility.

The Analytical Imperative: Beyond a Simple Spectrum

The structural characterization of a molecule like (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is not a linear process but rather a confluence of predictive understanding and empirical data. The presence of three distinct functionalities—a meta-substituted benzene ring, a terminal alkyne, and a pyrrolidine amide—necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy serves as the cornerstone for structural confirmation, a comprehensive characterization relies on the synergistic interpretation of data from various techniques. This guide will, therefore, not only predict the ¹H NMR spectrum but also contextualize it within the broader analytical framework of ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (H-2)~7.80s1H
Aromatic (H-6)~7.70d1H
Aromatic (H-4)~7.55d1H
Aromatic (H-5)~7.45t1H
Pyrrolidine (α to N, C=O)~3.60t2H
Pyrrolidine (α to N, C=O)~3.40t2H
Ethynyl (H-C≡)~3.10s1H
Pyrrolidine (β to N)~1.95m2H
Pyrrolidine (β to N)~1.85m2H

Causality Behind the Predicted Chemical Shifts:

  • Aromatic Region (7.45 - 7.80 ppm): The protons on the benzene ring are expected to resonate in the downfield region due to the anisotropic effect of the aromatic ring current.[1][2] The amide group (-C(=O)N-) is an electron-withdrawing group, which will deshield the ortho (H-2, H-6) and para (H-4) protons, shifting them further downfield.[3][4] The ethynyl group exhibits a complex magnetic anisotropy, which can lead to both shielding and deshielding effects depending on the proton's spatial relationship to the triple bond.[1] The distinct multiplicities (singlet, doublet, triplet) arise from the coupling between adjacent aromatic protons.

  • Pyrrolidine Protons (1.85 - 3.60 ppm): The four methylene groups of the pyrrolidine ring will exhibit distinct chemical shifts due to their proximity to the electronegative nitrogen atom and the deshielding carbonyl group. The two sets of protons on the carbons alpha to the nitrogen will be the most deshielded, appearing as two distinct triplets around 3.40 and 3.60 ppm.[2] The protons on the beta carbons will be more shielded and are expected to appear as multiplets around 1.85 and 1.95 ppm. Dynamic NMR studies on similar N-benzoyl amides have shown that restricted rotation around the amide C-N bond can lead to broadened signals or even distinct sets of peaks for the pyrrolidine protons, a phenomenon that should be considered during spectral analysis.[5]

  • Ethynyl Proton (3.10 ppm): The terminal acetylenic proton is characteristically found in the range of 1.7-2.7 ppm.[1] Its relatively upfield position compared to vinylic protons is a consequence of the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond.[1]

Comparative Analytical Techniques: A Holistic Approach

While ¹H NMR provides the primary framework for structural elucidation, a comprehensive analysis integrates data from other spectroscopic methods. This multi-technique approach provides orthogonal data points, leading to a more robust and self-validating structural confirmation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum offers a complementary view of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~170
Aromatic (C-1, C-3)~138, ~123
Aromatic (C-2, C-4, C-5, C-6)~128 - ~135
Ethynyl (C≡C)~83, ~77
Pyrrolidine (α to N)~48, ~46
Pyrrolidine (β to N)~26, ~24

The carbonyl carbon of the amide is characteristically found in the downfield region around 170 ppm.[1][2] The aromatic carbons will appear between 120 and 140 ppm, with the ipso-carbons (attached to the substituents) showing distinct shifts.[3][4] The two sp-hybridized carbons of the ethynyl group will resonate in the range of 70-90 ppm. The aliphatic carbons of the pyrrolidine ring will be found in the upfield region, typically between 20 and 50 ppm.[2]

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone (C₁₃H₁₃NO), the expected molecular weight is approximately 199.25 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): An observable molecular ion peak at m/z = 199.

  • Benzoyl Cation: A prominent peak at m/z = 129, corresponding to the [C₆H₄C≡CHCO]⁺ fragment.

  • Pyrrolidinyl Cation: A fragment at m/z = 70, corresponding to the [C₄H₈N]⁺ ion.[2]

  • Loss of CO: A fragment corresponding to the loss of a carbonyl group (M-28).

  • Tropylium Ion: Alkyl-substituted aromatic compounds can rearrange to form the stable tropylium ion at m/z = 91.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Functional Group Expected Absorption (cm⁻¹) Intensity
C=O (Amide I band)1630-1680Strong
C≡C-H Stretch~3300Sharp, Medium
C≡C Stretch2100-2140Weak to Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C-N Stretch1200-1350Medium

The most characteristic peak will be the strong amide carbonyl (C=O) stretch.[2] The terminal alkyne will show a sharp C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch in the 2100-2140 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Acquisition Time: 4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: -10 to 220 ppm

Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Acquire the spectrum over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy
  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

  • Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation synthesis Synthesis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR Spectroscopy purification->HNMR CNMR ¹³C NMR Spectroscopy purification->CNMR MS Mass Spectrometry purification->MS IR Infrared Spectroscopy purification->IR interpretation Combined Spectral Analysis HNMR->interpretation CNMR->interpretation MS->interpretation IR->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone.

Conclusion

The structural characterization of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is a prime example of the power of modern spectroscopic techniques. While ¹H NMR provides the most detailed initial picture, a truly confident structural assignment is only achieved through the integration of complementary data from ¹³C NMR, mass spectrometry, and infrared spectroscopy. The predicted spectra and protocols within this guide serve as a robust framework for researchers, enabling not only the verification of this specific molecule but also providing a methodological template for the analysis of other novel compounds. By understanding the "why" behind the data, scientists can move beyond simple spectral matching to a deeper, more insightful level of chemical analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • BenchChem. (2025). An In-depth Technical Guide to N-Benzoylpyrrolidine: Physicochemical Properties and Experimental Insights. Retrieved from a relevant BenchChem technical guide.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026.
  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT.
  • Request PDF. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.

Sources

Introduction: The Analytical Challenge of Pyrrolidinyl Methanones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and platform comparison for the structural elucidation of pyrrolidinyl methanone derivatives, designed for analytical chemists, forensic toxicologists, and pharmaceutical researchers.

Pyrrolidinyl methanone derivatives—most notably the


-pyrrolidinophenone class of synthetic cathinones (e.g., 

-PVP, MDPV, and 4-MeO-

-PVP)—present a unique challenge in mass spectrometry. Because these compounds share a highly conserved structural scaffold, they produce nearly indistinguishable tandem mass spectra (MS/MS) under standard low-resolution conditions[1]. Furthermore, their rapid phase I metabolism in biological matrices generates a complex array of positional isomers (e.g., pyrrolidine ring oxidation vs. alkyl chain hydroxylation)[2].

To definitively elucidate these structures, laboratories must rely on High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). However, the choice of mass analyzer—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap —fundamentally alters how fragmentation energy is deposited and how transient intermediate ions are detected[3][4]. This guide objectively compares these two platforms, detailing the mechanistic causality behind their fragmentation patterns and providing field-validated protocols for structural elucidation.

Mechanistic Causality: The Fragmentation Pathways

Understanding why a molecule fragments is a prerequisite for interpreting HRMS data. Under Electrospray Ionization (ESI) in positive mode, pyrrolidinyl methanones form highly stable even-electron protonated molecular ions


[1]. The fragmentation is thermodynamically driven by the relative stabilities of the leaving groups and the resulting carbocations or iminium ions.
  • 
    -Cleavage at the C-N Bond (The Dominant Pathway):  The pyrrolidine ring acts as a highly facile leaving group. The primary fragmentation pathway is the neutral loss of the pyrrolidine molecule (
    
    
    
    , 71.0735 Da), yielding an abundant product ion (e.g., m/z 161.0961 for
    
    
    -PVP)[1].
  • Formation of the Iminium Ion: Alternatively, cleavage of the bond between the

    
    -keto carbon and the 
    
    
    
    -carbon results in the loss of the aromatic ring moiety (
    
    
    ), forming a highly stable substituted iminium ion (e.g., m/z 126.1277 for
    
    
    -PVP)[1][2].
  • 
    -Cleavage at the Carbonyl:  Cleavage between the carbonyl group and the aromatic ring yields a benzoylium ion (m/z 105.0335), which subsequently undergoes rearrangement and CO loss to form a tropylium ion (m/z 91.0542) or phenylium ion (m/z 77)[1].
    

Expert Insight: The multi-collisional environment of an ion trap encourages slow, step-wise activation, whereas the single-pass collision cells in Q-TOF and Orbitrap systems (using CID or HCD, respectively) deposit higher internal energies, favoring the abundant production of lower-mass terminal ions like the tropylium ion[1].

Fragmentation Precursor α-PVP [M+H]+ m/z 232.17 PyrrolidineLoss Alkyl/Aryl Fragment m/z 161.10 Precursor->PyrrolidineLoss Loss of Pyrrolidine (-71 Da) Benzoylium Benzoylium Ion m/z 105.03 Precursor->Benzoylium β-keto Cleavage (-127 Da) Iminium Iminium Ion m/z 126.13 Precursor->Iminium Loss of Aromatic Ring (-106 Da) Tropylium Tropylium Ion m/z 91.05 PyrrolidineLoss->Tropylium Alkyl Chain Loss (-70 Da) Benzoylium->Tropylium Loss of CO (-28 Da)

Fig 1: Primary LC-MS/MS positive-ion fragmentation pathways of α-PVP.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for analyzing these derivatives, researchers must balance Mass Resolution against Duty Cycle .

  • Orbitrap (e.g., Thermo Q-Exactive): Utilizes Fourier Transform (FT) mass analysis. Because the signal-to-noise ratio improves as the ion packet is scanned over time, Orbitraps achieve exceptional resolution (up to 240,000 FWHM). This is critical for distinguishing isobaric phase I metabolites, such as differentiating an N-oxide from a hydroxylated pyrrolidine ring[2][4]. However, the longer scan time reduces the duty cycle, potentially missing narrow chromatographic peaks.

  • Q-TOF (e.g., Agilent 6500 series): Utilizes Time-of-Flight mass analysis. While the maximum resolution is lower (typically 30,000–60,000 FWHM), the duty cycle is incredibly fast (up to 50 spectra/second). This makes Q-TOF superior for highly complex, untargeted screening where maintaining chromatographic peak fidelity is paramount[1][4].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two platforms for the analysis of synthetic cathinones in biological matrices[3][4].

Performance MetricFT-Orbitrap (e.g., Q-Exactive)Q-TOF (e.g., Agilent 6545)Practical Implication for Pyrrolidinyl Methanones
Mass Analyzer Fourier Transform (C-Trap)Time-of-Flight (Flight Tube)Dictates the fundamental trade-off between speed and resolution.
Max Resolution (FWHM) 140,000 – 240,00030,000 – 60,000Orbitrap excels at resolving isobaric interferences in crude urine extracts.
Mass Accuracy < 1 - 3 ppm< 2 - 5 ppmBoth provide sufficient accuracy for empirical formula generation.
Duty Cycle / Scan Speed 12 - 20 HzUp to 50 HzQ-TOF captures more data points across narrow UHPLC peaks.
Fragmentation Mode HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD often yields a higher abundance of low-mass diagnostic ions (e.g., m/z 91)[1].
Typical MDL (Urine) 0.050 – 0.200 ng/mL0.040 – 0.160 ng/mLQ-TOF and QqQ architectures generally exhibit slightly lower Method Detection Limits[3].

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure high-fidelity structural elucidation and prevent false positives caused by in-source fragmentation, the following protocol integrates continuous self-validation steps. This methodology is optimized for identifying pyrrolidinyl methanone metabolites (e.g., 4-MeO-


-PVP) in hepatocyte incubations or urine[2].
Phase 1: System Suitability and Sample Preparation
  • Mass Calibration: Calibrate the HRMS instrument in positive ESI mode using a standard tuning mix. Validation Check: Inject a known reference standard (e.g., MDPV, 10 ng/mL). The

    
     exact mass must deviate by 
    
    
    
    ppm, and the retention time must be within
    
    
    min of the established library value.
  • Matrix Extraction: Subject 100

    
    L of the biological sample (urine or hepatocyte matrix) to Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. Wash with 2% formic acid, then methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 
    
    
    
    L of initial mobile phase[3].
Phase 2: Chromatographic Separation
  • Column Selection: Use a polar end-capped C18 column (e.g., 100 x 2.1 mm, 1.7

    
    m particle size) to resolve diastereomeric metabolites (such as 2'-keto-pyrrolidinyl derivatives)[2].
    
  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 40% B over 10 mins, then to 95% B over 2 mins. Causality: The slow ramp through the 10-30% B region is critical for separating closely eluting positional isomers of hydroxylated metabolites[2].

Phase 3: Mass Spectrometry (Data-Dependent Acquisition)
  • Source Parameters: Set ESI capillary voltage to +3.5 kV. Gas temperature at 300°C.

  • DDA Settings: Acquire MS1 full scans (m/z 100–1000). Trigger MS/MS on the top 5 most abundant precursor ions.

  • Collision Energy (CE) Stepping: Apply normalized collision energies (NCE) of 10, 20, and 40 eV. Causality: Low CE preserves the fragile pyrrolidine ring for identifying the precursor, while high CE forces the generation of the diagnostic tropylium (m/z 91) and iminium (m/z 126) ions necessary for scaffold confirmation[1].

  • Dynamic Exclusion: Set dynamic exclusion to 5 seconds to prevent the system from repeatedly fragmenting the highly abundant parent drug, allowing the detection of low-abundance metabolites.

Conclusion

Both Orbitrap and Q-TOF mass spectrometers are highly capable of elucidating the complex fragmentation patterns of pyrrolidinyl methanone derivatives. Q-TOF platforms offer a distinct advantage in quantitative screening and duty cycle speed, ensuring robust peak integration for rapidly eluting isomers[3][4]. Conversely, Orbitrap platforms, leveraging HCD and ultra-high resolution, provide unparalleled confidence in assigning exact empirical formulas to novel, unknown phase I metabolites[2]. For laboratories tasked with forensic structural elucidation, the choice ultimately depends on whether the primary bottleneck is chromatographic complexity (favoring Q-TOF) or isobaric interference (favoring Orbitrap).

References

  • JIA Wei, HU Shuang, LI Tao, LIU Cui-mei, WANG You-mei, HUA Zhen-dong. "Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers". Journal of Chinese Mass Spectrometry Society. 5

  • MDPI. "Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison". MDPI. 3

  • Jackson, Glen.

    
    -pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives". West Virginia University / ResearchGate. 1
    
  • PMC. "4-Methoxy-

    
    -PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry". National Institutes of Health. 2
    
  • Chemistry Stack Exchange. "Q-TOF vs Q-orbitrap MS data". Stack Exchange. 4

Sources

Advanced Comparison Guide: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone vs. MPEP in mGluR5 Modulation and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of neuropharmacology and chemical biology, I frequently evaluate compounds not just for their biological efficacy, but for their synthetic tractability. When targeting the metabotropic glutamate receptor 5 (mGluR5)—a critical G-protein-coupled receptor (GPCR) implicated in anxiety, depression, and neurodegenerative disorders—researchers rely heavily on acetylenic negative allosteric modulators (NAMs).

This guide provides an in-depth technical comparison between MPEP (the gold-standard mGluR5 NAM) and (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone , a structurally related, terminal-alkyne-bearing analog optimized for bioorthogonal click chemistry and fragment-based drug discovery (FBDD).

Structural and Chemical Profiling

To understand how these two compounds function in an experimental setting, we must first analyze their structural divergence. Both compounds utilize an alkyne moiety, but the position of this alkyne dictates their utility.

MPEP (2-Methyl-6-(phenylethynyl)pyridine): MPEP features an internal alkyne (phenylethynyl) bridging a methylpyridine and a phenyl ring. This internal alkyne is highly lipophilic, allowing MPEP to easily cross the blood-brain barrier, making it a potent, systemically active mGluR5 antagonist[1]. However, internal alkynes are sterically hindered and generally unreactive under standard physiological click-chemistry conditions.

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone (CAS 1638638-04-6): This compound replaces the internal alkyne and pyridine core with a benzamide scaffold (pyrrolidin-1-yl-methanone) and a terminal ethynyl group [2]. In chemical biology, terminal alkynes are the premier functional groups for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes the compound an exceptional photoaffinity probe precursor or a building block for synthesizing extended triazole-based mGluR5 modulators[3].

Comparative Chemical & Functional Properties
FeatureMPEP(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone
CAS Number 96206-92-71638638-04-6
Molecular Weight 193.24 g/mol 199.25 g/mol
Core Scaffold PyridineBenzamide (Pyrrolidine)
Alkyne Type Internal (Phenylethynyl)Terminal (Ethynyl)
Primary Application In vivo / In vitro mGluR5 NAMBioorthogonal probe / FBDD intermediate
CuAAC Reactivity Low (Sterically hindered)High (Physiological conditions)
mGluR5 IC50 ~36 nMVariable (Dependent on triazole conjugate)

Pharmacological Mechanics & Receptor Interaction

MPEP acts as a non-competitive antagonist by binding to the allosteric site located within the seven-transmembrane (7TM) domain of mGluR5. By occupying this deep hydrophobic pocket, MPEP stabilizes the receptor in its inactive conformation, physically preventing the structural shift required for Gq-protein coupling and subsequent intracellular signaling[1].

When researchers use terminal-alkyne analogs like (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone, the goal is often to map this exact allosteric pocket. The terminal alkyne can be "clicked" to an azide-functionalized fluorophore or biotin tag after the pharmacophore has bound to the receptor, enabling precise spatial resolution of the binding site without the steric bulk of a pre-attached fluorophore[3].

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers NAM MPEP / Alkyne NAMs (Allosteric Site) NAM->mGluR5 Inhibits

Diagram 1: mGluR5 Gq-coupled signaling cascade and the inhibitory mechanism of acetylenic NAMs.

Bioorthogonal Utility: The Click Chemistry Advantage

The defining advantage of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone over MPEP is its terminal alkyne. In CuAAC, the terminal alkyne reacts with an azide to form a stable 1,2,3-triazole linkage.

The Causality of the Catalyst: Cu(II) from copper sulfate (


) is inactive for this cycloaddition. It must be reduced in situ to the catalytically active Cu(I) state. We use sodium ascorbate as a continuous reducing agent to prevent the rapid oxidation of Cu(I) back to Cu(II) by atmospheric oxygen, which would otherwise stall the reaction.

Click_Chemistry Alkyne (3-Ethynyl-phenyl)- pyrrolidin-1-yl-methanone (Terminal Alkyne) Triazole Stable 1,2,3-Triazole Conjugate Alkyne->Triazole Cycloaddition Azide Azide-Functionalized Fluorophore / Tag Azide->Triazole Cycloaddition Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Catalyst->Triazole Catalyzes

Diagram 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow utilizing a terminal alkyne.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR) for MPEP Validation

Because mGluR5 is Gq-coupled, its activation directly triggers intracellular calcium release. We use a Fluorometric Imaging Plate Reader (FLIPR) to capture this kinetic data.

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 at 30,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye (2 µM) in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition (The Self-Validation Step): Add MPEP (serially diluted from 10 µM to 0.1 nM). Crucial: Record baseline fluorescence for 3 minutes before adding the agonist. If fluorescence spikes here, the NAM has confounding partial agonist activity.

  • Agonist Challenge: Add the orthosteric agonist (e.g., Quisqualate or Glutamate) at its predetermined

    
     concentration.
    
  • Data Acquisition: Measure the peak fluorescence minus the baseline. MPEP should yield an

    
     of approximately 36 nM[1].
    
Protocol 2: CuAAC Conjugation of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

This protocol allows the attachment of a fluorescent tag to the terminal alkyne for target visualization.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 µM of (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone and 50 µM of Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Catalyst Preparation: Freshly prepare 100 mM Sodium Ascorbate and 20 mM

    
     in water.
    
  • Initiation: Add

    
     to a final concentration of 1 mM, followed immediately by Sodium Ascorbate to a final concentration of 5 mM. (The solution will briefly turn yellow/brown, indicating the formation of Cu(I)).
    
  • Incubation: React for 1 hour at room temperature in the dark.

  • Self-Validation (Negative Control): Run a parallel reaction omitting the

    
    . Post-reaction purification (via LC-MS or HPLC) should reveal zero triazole product in this control, proving that any conjugation in the primary tube is strictly CuAAC-mediated and not an artifact of non-specific aggregation[3].
    

Conclusion

For direct, highly potent in vivo and in vitro inhibition of mGluR5, MPEP remains the undisputed gold standard due to its optimized lipophilicity and high binding affinity. However, for researchers engaged in chemical biology, proteomics, or the synthesis of novel allosteric modulators, (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone provides a highly reactive, sterically accessible terminal alkyne. By understanding the chemical causality behind these structural differences, scientists can select the precise tool required for their specific neuropharmacological assay.

References
  • [1] 2.[2] 3.[3]

Sources

Validating mGluR5 Selectivity Against mGluR1: A Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) constitute the Group I mGluRs, playing critical roles in synaptic plasticity and central nervous system disorders. Because their orthosteric glutamate-binding sites share over 85% sequence homology, developing subtype-selective orthosteric ligands has proven exceptionally difficult. Consequently, modern drug discovery has pivoted toward Negative and Positive Allosteric Modulators (NAMs and PAMs), which bind to the less conserved transmembrane domains.

As a Senior Application Scientist, I have designed this guide to outline the definitive experimental frameworks required to validate the selectivity of novel mGluR5 modulators against mGluR1. We will explore the causality behind assay design, detail self-validating experimental protocols, and objectively compare reference compounds.

Mechanistic Grounding: The Gq/11 Signaling Cascade

Both mGluR1 and mGluR5 are Gq/11-coupled G-protein coupled receptors (GPCRs). Upon activation, they stimulate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum [1].

Because both receptors utilize identical downstream machinery, selectivity cannot be accurately determined in primary neurons where both subtypes are co-expressed. Instead, we must utilize recombinant HEK293 cell lines stably expressing either human mGluR1 or human mGluR5. This isolates the receptor subtype as the sole independent variable, ensuring that any observed pharmacological differences are strictly receptor-mediated.

G Glutamate Glutamate (Agonist) mGluR5 mGluR5 / mGluR1 (Gq-Coupled GPCR) Glutamate->mGluR5 Activates NAM Selective NAM (e.g., MTEP) NAM->mGluR5 Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release (FLIPR Assay Target) IP3->Ca2 Binds ER Receptors IP1 IP1 Accumulation (HTRF Assay Target) IP3->IP1 Degradation (LiCl inhibits)

Group I mGluR Gq-coupled signaling cascade highlighting targets for FLIPR and HTRF assays.

Analytical Technologies: The Orthogonal Screening Strategy

To create a self-validating data package, a single assay is never sufficient. We employ two distinct but complementary functional assays to rule out compound interference (e.g., fluorescence quenching or non-specific calcium channel blockade).

  • Kinetic Calcium Mobilization (FLIPR/FDSS): Measures the transient, immediate release of intracellular Ca²⁺. It is highly sensitive and ideal for primary high-throughput screening.

  • IP1 Accumulation (HTRF IP-One): IP3 has a half-life of seconds, making it difficult to capture reliably. By adding Lithium Chloride (LiCl) to inhibit inositol monophosphatase, the downstream metabolite IP1 accumulates. The [2] provides a stable, time-integrated readout of receptor activation that is immune to transient calcium artifacts.

Workflow Compound Test Compound mGluR5_Cell HEK293-mGluR5 Cell Line Compound->mGluR5_Cell mGluR1_Cell HEK293-mGluR1 Cell Line Compound->mGluR1_Cell Primary Primary Assay: Ca2+ Flux (FLIPR) mGluR5_Cell->Primary mGluR1_Cell->Primary Secondary Orthogonal Assay: HTRF IP-One Primary->Secondary Hit Confirmation Analysis Selectivity Profiling (Fold-Shift Analysis) Secondary->Analysis

Orthogonal screening workflow for validating mGluR5 vs mGluR1 allosteric selectivity.

Experimental Methodologies

Protocol 1: Calcium Mobilization Fold-Shift Assay

This protocol is designed to determine the allosteric shift in the agonist dose-response curve, distinguishing true NAMs from non-competitive toxic agents [1].

  • Step 1: Cell Seeding. Seed HEK293-mGluR5 and HEK293-mGluR1 cells in separate 384-well clear-bottom plates. Causality: Recombinant cells isolate the receptor subtype, preventing cross-talk from endogenous receptors.

  • Step 2: Dye Loading. Load cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) and probenecid for 60 minutes at 37°C. Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the premature efflux of the fluorescent dye from the cytosol.

  • Step 3: Compound Addition (NAM). Pre-incubate cells with varying concentrations of the test compound for 15-30 minutes. Causality: Allosteric modulators often require longer equilibration times to reach steady-state binding at the transmembrane domain compared to orthosteric ligands.

  • Step 4: Agonist Challenge & Read. Inject an EC₈₀ concentration of Glutamate and record fluorescence kinetically using a FLIPR or FDSS instrument.

  • Self-Validation Check: A full agonist dose-response curve must be run in parallel with the vehicle. A true NAM will produce a rightward shift in the EC₅₀ (Schild analysis) and/or a depression of the Emax, confirming allosteric modulation rather than non-specific cell death.

Protocol 2: HTRF IP-One Accumulation Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay relies on the inverse relationship between cellular IP1 and the FRET signal [2].

  • Step 1: Stimulation. Incubate cells with the test compound and agonist in a Stimulation Buffer containing LiCl for 60 minutes. Causality: LiCl prevents the degradation of IP1 into myo-inositol, allowing IP1 to accumulate to detectable levels, converting a kinetic event into a steady-state readout.

  • Step 2: Detection Reagent Addition. Add IP1-d2 (acceptor fluorophore) and Anti-IP1-Cryptate (Terbium donor). Causality: Native IP1 produced by the cell competes with the d2-labeled IP1 for binding to the Cryptate-labeled antibody.

  • Step 3: TR-FRET Reading. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs time delay.

  • Self-Validation Check: The time-resolved nature of the measurement eliminates short-lived background autofluorescence from the test compounds. A decrease in the 665/620 ratio indicates an increase in cellular IP1 (receptor activation).

Data Presentation & Comparative Analysis

To benchmark novel compounds, their performance must be compared against established, highly selective reference ligands. For example, [3] is a widely validated mGluR5 NAM with an IC₅₀ of ~5 nM in Ca²⁺ flux assays [4] and negligible activity at mGluR1. Conversely, JNJ16259685 serves as the gold standard for mGluR1 selectivity.

Table 1: Functional Selectivity Profiling of Reference Modulators

CompoundPrimary TargetmGluR5 IC₅₀ (Ca²⁺ Flux)mGluR1 IC₅₀ (Ca²⁺ Flux)Selectivity Ratio (mGluR1/mGluR5)
MTEP mGluR5 NAM~5 nM>10,000 nM>2,000x
MPEP mGluR5 NAM~36 nM>10,000 nM>270x
JNJ16259685 mGluR1 NAM>10,000 nM~3.4 nM<0.0003x
Glutamate Endogenous Agonist~10 µM (EC₅₀)~10 µM (EC₅₀)1x (Non-selective)

Note: IC₅₀ values are dependent on the specific concentration of the agonist used (typically EC₈₀) and the expression levels of the recombinant cell lines. Always calculate the selectivity ratio internally using your specific assay conditions.

Conclusion

Validating mGluR5 selectivity against mGluR1 requires a rigorous, multi-assay approach. By combining the kinetic sensitivity of Calcium Mobilization with the steady-state reliability of the HTRF IP-One assay, researchers can confidently rule out assay artifacts. Furthermore, utilizing recombinant cell lines and performing full Schild analyses ensures that the observed pharmacology is both receptor-specific and mechanistically allosteric.

References

  • Rat mGluR1 Calcium Fold Shift (Secondary Assay 2) - AID 588736 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • HTRF IP-One Gq assay on SpectraMax Readers Source: Molecular Devices URL:[Link]

  • MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats Source: PubMed, National Institutes of Health (NIH) URL:[Link]

A Senior Scientist's Guide to Structural Elucidation: A Comparative Analysis of X-ray Crystallography for Ethynyl-Phenyl-Pyrrolidin-Methanone and Its Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further development is built. The precise arrangement of atoms dictates a compound's interaction with biological targets, influencing its efficacy, selectivity, and safety profile. The pyrrolidinone scaffold, a privileged structure in pharmacology, is a core component of numerous therapeutic agents.[1] The introduction of an ethynylphenyl group creates a molecule of significant interest, with a rigid, linear acetylene linker and aromatic functionalities ripe for interaction with protein active sites.

This guide provides an in-depth comparison of the primary methods used for the structural characterization of a novel compound like ethynyl-phenyl-pyrrolidin-methanone. While a public crystal structure for this specific molecule is not available, this document will serve as a comprehensive framework for its analysis. We will use single-crystal X-ray crystallography as our "gold standard" and objectively compare it against complementary spectroscopic and computational techniques, supported by experimental protocols and data from closely related pyrrolidinone derivatives.

Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions with atomic-level resolution (<1 Å).[2] This information is invaluable for understanding structure-activity relationships (SAR) and for guiding rational drug design.

Experimental Protocol: From Powder to Structure

The most significant hurdle in X-ray crystallography is often growing a suitable single crystal. The following protocol outlines a typical workflow.

  • Purification: The subject compound must be of the highest possible purity (>99%). Standard techniques like flash column chromatography or recrystallization are employed. Purity is typically confirmed by NMR and LC-MS.

  • Crystal Growth: This is often the most empirical step. The goal is to find conditions where molecules slowly and orderly arrange themselves into a crystal lattice.

    • Solvent Selection: A solvent system is chosen in which the compound has moderate solubility. A common starting point is a binary system of a "good" solvent (e.g., dichloromethane, ethyl acetate) and a "poor" solvent or "anti-solvent" (e.g., hexane, heptane).

    • Technique: Slow evaporation is the simplest method. The compound is dissolved in the chosen solvent system in a loosely covered vial, allowing the solvent to evaporate over several days to weeks, gradually increasing the compound concentration to the point of crystallization. Vapor diffusion, where the anti-solvent diffuses slowly into a solution of the compound in a good solvent, is another powerful technique.

  • Crystal Mounting: A well-formed, defect-free crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a specialized loop.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The sample is cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods for small molecules to generate an initial electron density map.[3] An atomic model is built into this map and refined against the experimental data to yield the final, highly precise molecular structure.

Anticipated Crystallographic Data

The following table presents typical data that would be expected from a successful SC-XRD experiment on a small organic molecule like ethynyl-phenyl-pyrrolidin-methanone.

ParameterExpected Value/InformationCausality and Significance
Chemical Formula C₁₃H₁₁NOConfirms the elemental composition of the crystallized molecule.
Molecular Weight 197.24 g/mol Derived from the chemical formula.
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules.
Space Group P2₁/c or P-1Describes the symmetry elements within the unit cell. Centrosymmetric space groups are common for achiral molecules.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Z 2, 4, or 8The number of molecules in the unit cell.
R-factor (R1) < 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Key Structural Insights Bond lengths, bond angles, planarity of rings, intermolecular H-bonds, π-π stackingProvides the definitive 3D structure and insights into how molecules pack in the solid state.
Workflow Visualization

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification (>99%) Growth Crystal Growth (e.g., Slow Evaporation) Purification->Growth Mounting Crystal Mounting & Cryo-Cooling (100K) Growth->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Processing Data Processing (Unit Cell & Space Group) Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Final Structure) Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure Computational_Workflow cluster_outputs Predicted Properties Input Build 2D/3D Structure of Molecule Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Input->Optimization Result Lowest Energy 3D Conformation Optimization->Result Params Bond Lengths & Angles Result->Params NMR Theoretical NMR Shifts Result->NMR IR Vibrational Frequencies (IR) Result->IR Analysis Analysis & Comparison Params->Analysis NMR->Analysis IR->Analysis

Sources

Definitive Guide to Reference Standards for Ethynyl-Linked mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR and a critical target for CNS disorders, including anxiety, Fragile X syndrome, and levodopa-induced dyskinesia. In the development of mGluR5 antagonists, the aryl-ethynyl pharmacophore has emerged as the dominant structural motif for high-affinity Negative Allosteric Modulators (NAMs).

This guide provides a technical comparison of the primary reference standards in this class—MPEP , MTEP , and CTEP —focusing on the "3-ethynyl-phenyl" and "pyridyl-ethynyl" scaffolds. It details their physicochemical properties, selectivity profiles, and standardized protocols for functional validation, designed for senior researchers requiring high-fidelity experimental data.

Part 1: Comparative Analysis of Reference Standards

The "ethynyl-phenyl" and "ethynyl-pyridine" motif serves as a molecular bridge that penetrates the allosteric transmembrane pocket of mGluR5. While MPEP was the first-in-class standard, its utility is limited by off-target effects. MTEP and CTEP were developed to resolve these liabilities.[1]

The Standards Hierarchy
FeatureMPEP (The Pioneer)MTEP (The Gold Standard)CTEP (The In Vivo Tool)
Full Name 2-Methyl-6-(phenylethynyl)pyridine3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine
Core Scaffold Phenylethynyl-pyridineThiazolylethynyl-pyridineImidazolylethynyl-pyridine
mGluR5 IC50 ~36 nM~5 nM ~2.2 nM
Binding Affinity (Ki) 16 nM16 nM< 1 nM
Selectivity Poor (Inhibits NMDA @ >10µM)High (No NMDA inhibition)Ultra-High (>1000x vs other mGluRs)
Bioavailability High, but rapid clearanceModerate, short half-lifeHigh, long half-life (~48h in mice)
Primary Use Historical comparison onlyIn vitro screening & acute in vivo Chronic in vivo dosing
Solubility Low (requires DMSO/acid)ModerateLow (requires microsuspension)
Technical Insight: The "Ethynyl" Stability Issue

Early "3-ethynyl-phenyl" derivatives suffered from metabolic instability at the triple bond (alkyne).

  • MPEP Limitation: The phenylethynyl group is susceptible to oxidation and contributes to the lipophilicity that drives non-specific binding to NMDA receptor channels.

  • MTEP Solution: Replacing the phenyl ring with a thiazole moiety reduces lipophilicity (LogP ~2.6 vs 3.4 for MPEP), eliminating NMDA cross-reactivity while maintaining high affinity for the mGluR5 allosteric pocket.

Part 2: Mechanistic Grounding & Visualization

Understanding the signaling cascade is prerequisite to designing valid functional assays. mGluR5 couples to Gαq/11 , initiating a phospholipase C (PLC) cascade that results in intracellular calcium mobilization.

mGluR5 Signaling Pathway Diagram[2]

mGluR5_Signaling Receptor mGluR5 Receptor (Transmembrane) Gq Gαq/11 Protein Receptor->Gq Couples Ligand Glutamate (Orthosteric) Ligand->Receptor Activates NAM NAM (MTEP/CTEP) (Allosteric Site) NAM->Receptor Inhibits (Non-Competitive) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Releases Response Cellular Response (Fluorescence Signal) Ca->Response Detected by Fluo-4

Caption: The Gq-coupled signaling cascade of mGluR5. NAMs like MTEP bind to the transmembrane domain, preventing the conformational change required for Gq activation, thereby blocking the downstream calcium release quantified in FLIPR assays.

Part 3: Validated Experimental Protocols

Protocol A: Functional Calcium Mobilization Assay (FLIPR)

This protocol quantifies the antagonist potency (IC50) of ethynyl-phenyl derivatives. It is self-validating through the use of an agonist EC80 challenge.

Materials:

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to prevent toxicity).

  • Reagents: Fluo-4 AM (calcium dye), Probenecid (inhibits dye efflux), Glutamate (agonist), MTEP (reference antagonist).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h.

  • Dye Loading (Critical Step):

    • Remove media.[2]

    • Add 100 µL Dye Loading Buffer (4 µM Fluo-4 AM + 2.5 mM Probenecid in Assay Buffer).

    • Why Probenecid? It blocks organic anion transporters, preventing the leakage of the fluorescent dye from the cytosol.

    • Incubate 60 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Add 50 µL of test compound (e.g., MTEP serial dilution).

    • Incubate for 15 minutes at RT to allow equilibrium binding at the allosteric site.

  • Agonist Challenge:

    • Inject Glutamate at EC80 concentration (typically 10-30 µM, determined previously).

    • Causality: Using EC80 (not EC100) ensures the assay is sensitive to NAM activity without being overwhelmed by agonist saturation.

  • Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation for 120 seconds.

  • Analysis: Calculate % Inhibition relative to Max (Glutamate only) and Min (Buffer only) controls.

Protocol B: Radioligand Binding Assay (Affinity/Ki)

Used to confirm if a new compound competes for the MPEP/MTEP binding site.

Materials:

  • Radioligand: [3H]-MPEP or [3H]-MethoxyPEPy (2 nM final conc).

  • Membranes: Rat cerebrocortical membranes or mGluR5-HEK293 homogenates.

  • Non-specific Control: 10 µM MTEP (cold).

Workflow Diagram:

Binding_Assay cluster_mix Reaction Mix (200 µL) Prep Membrane Prep (10-20 µg protein) Membrane Receptor Source Prep->Membrane Incubation Incubation (60 min @ RT) Filter Rapid Filtration (GF/B Filters) Incubation->Filter Terminate Count Scintillation Counting Filter->Count Quantify CPM Ligand [3H]-MPEP (2 nM) Ligand->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Membrane->Incubation

Caption: Workflow for competitive radioligand binding. Equilibrium is critical; 60 minutes at Room Temperature (RT) is standard for MPEP-site ligands.

Validation Criteria:

  • Specific Binding: Must be >80% of total binding.

  • Hill Slope: Should be near -1.0. A deviation suggests cooperativity or multiple binding sites.

Part 4: Troubleshooting & Expert Insights

The "Flat Curve" Phenomenon in FLIPR
  • Symptom: No inhibition observed despite high compound concentration.

  • Cause: MPEP and MTEP are lipophilic. If dissolved in 100% DMSO and added directly to aqueous buffer without intermediate dilution, they may precipitate.

  • Fix: Perform serial dilutions in DMSO first, then a 1:100 intermediate dilution in buffer, ensuring final DMSO < 1%.

MPEP vs. MTEP in NMDA Assays[4][5]
  • Observation: MPEP shows neuroprotection in models where MTEP does not.

  • Explanation: This is often a false positive for mGluR5 mechanism. MPEP directly inhibits NMDA receptors at >10 µM.[3] Always use MTEP or CTEP to validate that an effect is truly mGluR5-mediated.

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Cosford, N. D. et al. (2003).[1] "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): a highly potent, selective and noncompetitive mGlu5 receptor antagonist."[4] Journal of Medicinal Chemistry. Link

  • Lindemann, L. et al. (2011).[1] "CTEP: a novel, potent, long-acting, and orally bioavailable negative allosteric modulator of mGlu5 receptors." Journal of Pharmacology and Experimental Therapeutics. Link

  • Anderson, J. J. et al. (2002). "In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine." European Journal of Pharmacology. Link

  • Lea, P. M.[5] & Faden, A. I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews. Link

Sources

Comparative Guide: Determining IC50 Values for Novel Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Determining the half-maximal inhibitory concentration (IC50) of novel glutamate receptor (GluR) ligands is a critical bottleneck in neuropharmacological drug discovery. Because GluRs encompass both fast-acting ionotropic channels (iGluRs: NMDA, AMPA, Kainate) and slower G-protein-coupled metabotropic receptors (mGluRs), no single assay platform can universally define a compound's inhibitory profile.

As an application scientist, selecting the correct analytical platform requires understanding the specific mechanism of action of your ligand—whether it is a competitive orthosteric antagonist, a voltage-dependent open-channel blocker, or an allosteric modulator. This guide objectively compares the three primary modalities for GluR IC50 determination, providing field-proven methodologies and the mechanistic causality behind each experimental choice.

Analytical Platforms: A Mechanistic Comparison

To accurately profile a novel GluR antagonist, researchers typically rely on three distinct technologies. The choice of platform directly impacts the apparent IC50 value due to differences in signal amplification, voltage control, and receptor state.

High-Throughput Calcium Imaging (FLIPR)

Fluorescence Imaging Plate Readers (FLIPR) measure bulk intracellular calcium (


) flux.
  • Mechanism & Causality: For Gq-coupled mGluRs (Group I), activation naturally releases ER calcium, making FLIPR a direct functional readout. However, for Gi/o-coupled mGluRs (Group II/III), researchers must co-express chimeric G-proteins (e.g.,

    
    ) to artificially route the signal to the calcium pathway (1[1]). For NMDA receptors, FLIPR assays must be conducted in strictly 
    
    
    
    -free buffers to prevent voltage-dependent channel block at resting membrane potentials (2[2]).
  • Best For: Primary high-throughput screening (HTS) and competitive antagonists.

Automated Patch-Clamp (APC) Electrophysiology

APC provides direct measurement of ionic currents across the cell membrane.

  • Mechanism & Causality: APC allows absolute control over the membrane holding potential (e.g., clamped at -70 mV). This is strictly required to calculate accurate IC50 values for use-dependent, uncompetitive channel blockers (like MK-801 or ketamine), whose binding affinities are drastically altered by the electrical state of the channel pore (3[3]).

  • Best For: Hit-to-lead optimization, voltage-dependent blockers, and fast-desensitizing AMPA receptors.

Radioligand Binding Assays
  • Mechanism & Causality: Measures thermodynamic affinity (

    
    ) by displacing a radioactive tracer (e.g., 
    
    
    
    MK-801). It does not measure functional antagonism. It is essential for confirming orthosteric target engagement without the confounding variables of cellular signaling cascades or channel gating states.

G Ligand Novel GluR Ligand Receptor Glutamate Receptor (iGluR / mGluR) Ligand->Receptor Binds Binding Radioligand Binding (Affinity / Ki) Ligand->Binding Displaces Radioligand IonFlux Ion Channel Opening (Ca2+, Na+) Receptor->IonFlux iGluR Activation GProtein G-Protein Activation (IP3 / DAG) Receptor->GProtein mGluR Activation FLIPR FLIPR Calcium Assay (High Throughput) IonFlux->FLIPR Intracellular Ca2+ Rise APC Automated Patch-Clamp (High Fidelity) IonFlux->APC Direct Current Measurement GProtein->FLIPR ER Ca2+ Release

Modalities for detecting glutamate receptor activation and inhibition.

Comparative Data: Platform Influence on Apparent IC50

The table below demonstrates how the choice of assay intrinsically alters the calculated IC50 for standard reference compounds.

CompoundPrimary TargetMechanism of ActionFLIPR IC50 (µM)APC IC50 (µM)Radioligand Binding Ki (µM)
MK-801 NMDAUncompetitive open-channel blocker~0.05 - 0.10~0.01 - 0.04~0.003
(±)-Ketamine NMDAUncompetitive open-channel blocker~1.50 - 3.00~0.50 - 1.00~0.50
NBQX AMPACompetitive orthosteric antagonist~0.10 - 0.30~0.05 - 0.15~0.01

Data Causality Analysis: Why is MK-801's IC50 significantly lower in patch-clamp compared to FLIPR? MK-801 is an open-channel blocker that requires the NMDAR pore to be open to access its binding site. APC protocols utilize prolonged depolarization steps and precise agonist application, maximizing the open-channel state and facilitating MK-801 trapping (3[3]). Conversely, NBQX, a competitive AMPA antagonist, shows closer alignment between functional platforms, though its binding


 is lower due to the complete absence of competing endogenous glutamate in washed membrane preparations (4[4]).

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the optimized protocols for determining IC50 values, featuring built-in quality control gates.

Workflow CellPrep Cell Preparation (HEK293/CHO expressing GluR) Incubation Incubation & Baseline (Dye loading / Seal formation) CellPrep->Incubation CompDilution Compound Serial Dilution (10-point curve) CompDilution->Incubation Agonist Agonist Addition (EC80 Glutamate) Incubation->Agonist Detection Signal Detection (Fluorescence / Current) Agonist->Detection Analysis Non-linear Regression (4-Parameter Fit) Detection->Analysis

Standard workflow for determining IC50 values of GluR antagonists.

Protocol A: High-Throughput FLIPR Calcium Assay (mGluR/iGluR)

This protocol utilizes a 384-well format to generate 10-point dose-response curves.

  • Cell Preparation: Plate recombinant HEK293 or CHO cells stably expressing the target GluR at 15,000 cells/well. Causality: A strictly confluent monolayer is required to prevent edge-effect artifacts and ensure uniform fluorescent dye uptake.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) for 1 hour at 37°C. Add 2.5 mM probenecid to the loading buffer. Causality: Probenecid inhibits multidrug resistance (MDR) efflux pumps, preventing the cells from prematurely extruding the fluorophore.

  • Compound Incubation: Add the novel ligand in a 10-point serial dilution (e.g., 30 µM to 1 nM) and incubate for 15–30 minutes to allow equilibrium binding.

  • Agonist Stimulation: Using the FLIPR fluidics head, inject glutamate at its predetermined

    
     concentration. Causality: Using an 
    
    
    
    (rather than a saturating
    
    
    ) provides a robust signal window while remaining sensitive to competitive displacement. A saturating agonist dose would artificially shift the antagonist's IC50 to the right.
  • Validation Gate (Z'-Factor): Calculate the Z'-factor using positive (max agonist) and negative (buffer only) control wells. The assay plate is only deemed valid if

    
    .
    
Protocol B: Automated Patch-Clamp (Whole-Cell NMDAR Assay)

This protocol is designed for high-fidelity kinetic profiling of NMDAR antagonists.

  • Cell Capture & Seal Formation: Suspend NMDAR-expressing cells and apply negative pressure to capture them in the planar patch-clamp apertures. Validation Gate: The system must achieve a Giga-ohm (

    
    ) seal. Cells failing to reach this threshold are automatically discarded to prevent leak current noise.
    
  • Intracellular Access: Apply brief suction pulses to rupture the membrane patch, achieving whole-cell configuration.

  • Voltage Protocol: Clamp the membrane potential at -70 mV. Causality: Holding at -70 mV mimics the physiological resting potential of a neuron, which is critical for evaluating the voltage-dependent block of NMDARs by ambient

    
     or the test compound.
    
  • Series Resistance Compensation: Validation Gate: Monitor Series Resistance (

    
    ). If 
    
    
    
    fluctuates by
    
    
    during the recording, the data point must be excluded, as changes in
    
    
    cause artifactual drops in measured current that mimic drug inhibition.
  • Perfusion & Recording: Co-apply the test compound alongside 10 µM L-glutamate and 10 µM glycine (co-agonist) using a rapid perfusion system. Record the peak and steady-state inward currents.

  • Data Analysis: Plot the normalized steady-state current against the log concentration of the ligand and fit using a 4-parameter logistic (4PL) equation to derive the IC50.

References

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. National Center for Biotechnology Information.[Link]

  • Functional calcium coupling with the human metabotropic glutamate receptor subtypes 2 and 4 by stable co-expression with a G-protein chimera. Ovid. [Link]

  • Pharmacological Comparative Characterization of REL-1017 (Esmethadone-HCl) and Other NMDAR Channel Blockers in Human Heterodimer. MDPI Pharmaceuticals.[Link]

  • The Neuroprotective Effect of the Novel AMPA Receptor Antagonist PD152247 (PNQX) in Temporary Focal Ischemia. American Heart Association Journals (Stroke).[Link]

Sources

Mechanistic Insights: The Chromatography of Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing chromatographic separations for complex pharmaceutical intermediates. Benzamide derivatives—ranging from classic antiemetics like metoclopramide to novel HOXA1 inhibitors and radioligand precursors—present unique analytical challenges due to their combination of aromatic rings, polar amide bonds, and frequently basic amine functional groups. Achieving the pharmaceutical-grade purity (≥99.0%) required for these compounds demands more than a generic approach; it requires a mechanistic understanding of column chemistry and mobile phase dynamics.

This guide objectively compares the performance of traditional C18 stationary phases against alternative selectivities (specifically, Biphenyl phases) for the purity analysis of benzamide derivatives. It also provides a self-validating experimental protocol designed to ensure absolute data integrity.

When developing an HPLC purity method for benzamides, analysts often default to a standard C18 column. While C18 is the workhorse of reversed-phase liquid chromatography (RPLC), relying predominantly on hydrophobic (van der Waals) interactions, it often falls short when separating closely eluting related substances, process impurities, or structural isomers 1[1].

The Causality of Column Selection: Benzamide derivatives inherently possess an extended


-electron system due to their aromatic rings and amide linkages. By utilizing a Biphenyl stationary phase , we introduce a mixed-mode retention mechanism. The biphenyl ligand provides both hydrophobic retention and strong 

interactions2[2]. This dual nature drastically enhances selectivity for aromatic and moderately polar analytes, effectively separating critical isobaric pairs that co-elute on a C18 phase[1][2].

Furthermore, the choice of organic modifier is critical here. While acetonitrile is common in C18 methods, methanol is the superior choice for Biphenyl columns. Acetonitrile contains its own


 electrons (C≡N), which compete with the analyte for the stationary phase's 

system. Methanol lacks

electrons, thereby strengthening the

driven separation of benzamide impurities[2].

G A Benzamide Derivative Analysis B Assess Analyte Properties A->B C High Hydrophobicity No Critical Isobars B->C D Aromatic/Polar Impurities Closely Eluting Isomers B->D E Select C18 Column (van der Waals) C->E F Select Biphenyl Column (π-π & Hydrophobic) D->F

Caption: Logic tree for selecting HPLC stationary phases for benzamide derivatives.

Comparative Performance Data

To objectively evaluate these methodologies, we must look at the quantitative validation parameters. The table below synthesizes the performance metrics of C18 and Biphenyl HPLC methods against Thin Layer Chromatography (TLC), a common but less rigorous alternative 3[3].

Analytical ParameterC18 Stationary PhaseBiphenyl Stationary PhaseThin Layer Chromatography (TLC)
Primary Retention Mechanism Hydrophobic (van der Waals)Mixed-mode (Hydrophobic +

)
Adsorption / Partition
Selectivity for Aromatic Isomers ModerateExcellentLow
Limit of Detection (LOD) 0.05 - 1.0 µg/mL0.05 - 1.0 µg/mL~0.5 - 2.0 µ g/spot
Limit of Quantitation (LOQ) 0.15 - 2.0 µg/mL0.15 - 2.0 µg/mLNot typically quantified
Precision (%RSD) < 2.0%< 2.0%< 10.0%
Optimal Organic Modifier Acetonitrile or MethanolMethanol (enhances

)
N/A (Hexane/Ethyl Acetate)

Self-Validating Experimental Protocol

A robust analytical method must be self-validating; it should inherently prevent the reporting of inaccurate data if the system is compromised. The following protocol for benzamide purity analysis incorporates built-in System Suitability Testing (SST) gates.

The Causality of pH Control: Benzamides often contain basic amino groups. If the mobile phase pH is near the analyte's pKa (e.g., metoclopramide has a pKa of ~9.42[4]), the compound exists in a mixed ionization state, leading to severe peak broadening. Furthermore, unprotonated basic amines interact strongly with residual acidic silanols on the silica support, causing peak tailing5[5]. We mandate adjusting the pH at least 2 units away from the pKa to ensure a single ionization state and suppress secondary interactions.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & pH Control

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This ensures basic amine groups remain fully protonated, preventing silanol interactions[5].

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol (chosen over Acetonitrile to maximize

    
     interactions on the Biphenyl phase)[2].
    
  • Degas both phases via ultrasonication for 10 minutes.

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Install a Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm solid-core particle) and equilibrate at 35 °C.

  • Inject a known resolution standard containing the target benzamide and its closest eluting known impurity.

  • Self-Validation Criteria: The sequence must automatically abort if Resolution (

    
    ) < 2.0 or Tailing Factor (
    
    
    
    ) > 1.5. This ensures no sample data is collected on a degraded column or improperly prepared mobile phase.

Step 3: Sample Preparation

  • Accurately weigh 1.0 mg of the benzamide sample.

  • Dissolve in 1.0 mL of initial mobile phase conditions (e.g., 85:15 Water:Methanol) to prevent solvent-mismatch peak fronting[5].

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Gradient Elution & Detection

  • Flow rate: 0.4 mL/min.

  • Gradient: 15% B to 95% B over 12 minutes, hold at 95% B for 3 minutes, return to 15% B and equilibrate for 4 minutes.

  • Detection: UV at 254 nm (optimal for the benzamide chromophore)[6].

Step 5: Data Integration & Purity Calculation

  • Integrate all peaks

    
     0.05% area (reporting threshold).
    
  • Calculate chromatographic purity using the area normalization method:

    
    .
    

G S1 1. Mobile Phase Preparation & pH Control S2 2. System Suitability Testing (SST) S1->S2 S3 3. Sample Injection & Gradient Elution S2->S3 Passes SST S4 4. Peak Integration & Purity Calculation S3->S4 S4->S2 Continuous Monitoring

Caption: Self-validating HPLC workflow ensuring continuous system suitability.

Conclusion

While C18 columns remain a viable starting point, the structural complexity of benzamide derivatives heavily favors the mixed-mode retention of Biphenyl stationary phases. By leveraging


 interactions through the strategic use of methanol and strictly controlling mobile phase pH to suppress silanol activity, analysts can achieve superior resolution of critical impurities. Implementing these mechanistic choices within a self-validating protocol ensures that the resulting purity data is both highly accurate and unimpeachably trustworthy.

References

  • Kahali and Khanam. "A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative." Journal of Applied Pharmaceutical Science.[Link]

  • Gallant and Urich. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek Corporation.[Link]

Sources

Definitive Guide: Confirming Target Engagement of mGluR5 Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C GPCR implicated in Fragile X syndrome, Parkinson’s disease levodopa-induced dyskinesia (PD-LID), and anxiety disorders. Unlike orthosteric antagonists, Negative Allosteric Modulators (NAMs) bind to the transmembrane domain (7TM), stabilizing the inactive conformation without competing directly with glutamate.

Confirming target engagement (TE) for mGluR5 NAMs is notoriously difficult due to the receptor’s constitutive activity and the high lipophilicity of many NAM scaffolds. This guide outlines a validated, two-tier framework for confirming TE: Tier 1 (In Vitro Functional Validation) using calcium flux assays, and Tier 2 (In Vivo Translation) using Positron Emission Tomography (PET) occupancy.

Part 1: Comparative Analysis of Key mGluR5 NAMs[1]

The following table benchmarks tool compounds against clinical candidates. Note the progression from early tools (MPEP) to highly potent, long-acting clinical candidates (Basimglurant).

CompoundStatusAffinity (

/

)
Selectivity ProfileKey Characteristics
MPEP Tool (Obsolete)

Low (inhibits NMDA, NET)First-gen tool. Rapid metabolism; significant off-target effects limit in vivo utility.
MTEP Tool (Standard)


High (>1000x vs mGluR1)The preclinical gold standard. Improved aqueous solubility and metabolic stability over MPEP.
Mavoglurant (AFQ056)Clinical (Phase II/III)


HighBinds same allosteric pocket as MPEP. Failed in Fragile X but showed promise in PD-LID.
Basimglurant (RG7090)Clinical (Phase II)


Very HighSuperior potency and long half-life suitable for once-daily dosing.
Dipraglurant (ADX48621)Clinical (Phase II)

HighLower affinity requires higher plasma concentrations for efficacy; investigated for PD-LID.
CTEP Tool (Long-acting)

High"Basimglurant analogue" for rodents.

in mice allows chronic dosing studies.[1]

Part 2: Tier 1 - In Vitro Functional Confirmation

Objective: Quantify the ability of the NAM to inhibit agonist-induced intracellular calcium mobilization.

Mechanistic Basis

mGluR5 couples to


 proteins. Activation triggers Phospholipase C 

(PLC

), hydrolyzing PIP2 into IP3 and DAG. IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), releasing stored

. NAMs dampen this signal.

mGluR5_Signaling Glutamate Glutamate (Agonist) mGluR5 mGluR5 (GPCR) Glutamate->mGluR5 Activates Gq Gq/11 Protein mGluR5->Gq Couples NAM NAM (Allosteric Site) NAM->mGluR5 Inhibits (Non-competitive) PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Releases Signal Fluorescent Signal (FLIPR) Ca->Signal Detected by Dye

Caption: The mGluR5-Gq signaling cascade. NAMs bind the transmembrane domain to block Gq coupling and subsequent calcium release.

Protocol: Calcium Flux Assay (FLIPR/FlexStation)

Reagents:

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to prevent toxicity).

  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM. Calcium 6 is preferred for higher signal-to-noise ratio without a wash step.

  • Agonist: L-Glutamate or Quisqualate (more selective).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 2.5 mM Probenecid to inhibit anion transporters that extrude the dye.

Workflow:

  • Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates 24h prior.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (with probenecid). Incubate 1h at 37°C, then 15 min at RT.

  • NAM Pre-incubation (Critical): Add test compounds (NAMs) 15–30 minutes before agonist addition. This ensures equilibrium at the allosteric site.

  • Agonist Challenge: Place plate in FLIPR/FlexStation. Inject

    
     concentration of Glutamate.
    
  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate

    
     based on reduction of Peak Fluorescence minus Baseline.
    

Validation Criteria:

  • Z-factor > 0.5.

  • Reference MTEP

    
     must fall within 3-fold of historical mean (typically ~5 nM).
    

Part 3: Tier 2 - In Vivo Confirmation (PET Occupancy)

Objective: Determine the fractional receptor occupancy (RO) in the living brain at therapeutic doses. This is the definitive "Go/No-Go" gate for clinical trials.

Mechanistic Basis

PET occupancy uses a radiolabeled tracer that binds to the specific target. The NAM is administered as a "blocker." If the NAM engages the target, it competes with the tracer, reducing the radioactive signal in the brain. Gold Standard Tracer: [


C]ABP688. It binds to the same allosteric site as MPEP, MTEP, and Mavoglurant.

PET_Workflow cluster_0 Baseline Phase cluster_1 Challenge Phase Scan1 Baseline PET Scan ([11C]ABP688) BP_Base Calculate BP_nd (Baseline) Scan1->BP_Base Drug Administer NAM (Wait T_max) Calc Calculate Occupancy (%) RO = (1 - BP_drug/BP_base) * 100 BP_Base->Calc Scan2 Blocking PET Scan ([11C]ABP688) Drug->Scan2 BP_Drug Calculate BP_nd (Post-Drug) Scan2->BP_Drug BP_Drug->Calc

Caption: Receptor Occupancy (RO) workflow. Binding Potential (BPnd) is compared between baseline and post-drug states.

Protocol: [ C]ABP688 PET Occupancy Study

Subjects: Non-human primates (NHP) or Healthy Human Volunteers. Radiotracer: [


C]ABP688 (synthesized via O-

C-methylation).

Workflow:

  • Baseline Scan:

    • Inject [

      
      C]ABP688 (bolus).
      
    • Acquire dynamic emission data for 60–90 minutes.

    • Note: mGluR5 density is highest in the striatum, anterior cingulate, and temporal cortex.

  • Drug Administration:

    • Administer the NAM (oral or IV).

    • Wait for

      
       (time to peak plasma concentration).
      
  • Blocking Scan:

    • Re-inject [

      
      C]ABP688.
      
    • Acquire dynamic emission data.

  • Image Analysis:

    • Motion Correction: Realign frames to correct for head movement.

    • Reference Region: Cerebellum (gray matter) is used as the reference region (low mGluR5 density).

    • Modeling: Use the Simplified Reference Tissue Model (SRTM) or Logan Reference Plot to calculate Binding Potential (

      
      ).
      
  • Calculation:

Expert Insight:

  • The "Cerebellum Problem": The cerebellum is not entirely devoid of mGluR5. Using it as a reference can slightly underestimate specific binding. However, for high-affinity NAMs like Mavoglurant, the error is negligible.

  • Allosteric Competition: Since [

    
    C]ABP688 binds the allosteric MPEP site, this assay specifically confirms engagement at the functional site, not just the orthosteric site.
    

References

  • Lindemann, L., et al. (2011).[2] CTEP: a novel, potent, long-acting, and orally bioavailable metabotropic glutamate receptor 5 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 339(2), 474-486. Link

  • DeLorenzo, C., et al. (2011). In vivo positron emission tomography imaging with [11C]ABP688: binding variability and specificity for the metabotropic glutamate receptor subtype 5 in baboons. European Journal of Nuclear Medicine and Molecular Imaging, 38(11), 2069-2078. Link

  • Vranesic, I., et al. (2014).[3] AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization.[4][5] Bioorganic & Medicinal Chemistry, 22(21), 5790-5803. Link

  • Tison, F., et al. (2016).[6][7] A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease. Movement Disorders, 31(9), 1373–1380.[6] Link

  • Burger, C., et al. (2010). Evaluation of the metabotropic glutamate receptor subtype 5 using PET and [11C]ABP688: assessment of methods. Journal of Nuclear Medicine, 51(10), 1617-1623. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of this compound in general organic waste streams without verifying metal content.

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone (CAS: 175696-70-5) contains a terminal alkyne functional group. While the molecule itself is stable under standard conditions, it possesses a latent explosive hazard if introduced into waste containers previously used for, or currently containing, heavy metals (specifically Copper, Silver, or Mercury).

Immediate Action Plan:

  • Segregate: Isolate from all metal-catalyst waste streams (e.g., Click chemistry waste).

  • Label: Mark clearly as "Terminal Alkyne – NO METALS."

  • Container: Use only virgin glass or polyethylene (HDPE) containers.

Hazard Identification & Scientific Rationale

To ensure safety, we must look beyond the Safety Data Sheet (SDS) and understand the causality of the hazard.

The Terminal Alkyne Risk (The "Why")

The ethynyl group (


) contains an acetylenic proton with a pKa of ~25. In the presence of bases or even neutral salts of heavy metals, this proton can be displaced to form metal acetylides .[1]
  • The Reaction:

    
    
    
  • The Danger: Copper(I) acetylides and Silver acetylides are highly shock-sensitive and can detonate when dry.[1] A standard waste drum containing residual copper catalyst (common in drug discovery labs using "Click" chemistry) can become a bomb if this compound is added to it.

Chemical Profile Table
FeatureSpecificationDisposal Implication
Functional Group Terminal AlkyneHigh Risk: Forms explosive acetylides with Cu, Ag, Hg.[1][2]
Functional Group Pyrrolidine AmideLow Risk: Stable, generally requires high temp incineration.
Physical State Solid / PowderDust explosion hazard if aerosolized; handle in hood.
Solubility Organics (DMSO, DCM)Compatible with non-halogenated/halogenated organic streams (IF metal-free).

Waste Segregation Protocol (The "Golden Rule")

The following logic gate must be applied before this chemical leaves the fume hood. This is a self-validating system : if you cannot answer "No" to the metal question, the disposal path is blocked.

SegregationLogic Start Waste Generation: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone CheckMetal Does the waste stream contain Cu, Ag, Hg, or Pd catalysts? Start->CheckMetal HighRisk STOP: HIGH EXPLOSION RISK Potential Acetylide Formation CheckMetal->HighRisk YES SafePath Is the solvent Halogenated? (e.g., DCM, Chloroform) CheckMetal->SafePath NO Separate Create NEW Waste Stream Label: 'High Metal Content' HighRisk->Separate HaloWaste Dispose in: Halogenated Organics (METAL-FREE ONLY) SafePath->HaloWaste YES NonHaloWaste Dispose in: Non-Halogenated Organics (METAL-FREE ONLY) SafePath->NonHaloWaste NO

Figure 1: Decision matrix for segregating terminal alkyne waste to prevent acetylide formation.

Step-by-Step Disposal Procedure

Phase 1: Preparation & Quenching (Optional but Recommended)

If you have a large quantity (>5g) of pure material, "quenching" the alkyne is safer than direct disposal.

  • Protocol: Dilute in ethanol and treat with a slight excess of acetic acid (to buffer against deprotonation) before adding to the waste container. This minimizes the risk if it accidentally encounters a base in the waste stream.

Phase 2: Container Selection
  • Approved: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal cans, containers with metal caps, or recycled solvent drums that previously held metal-catalyzed reaction mixtures.

Phase 3: Labeling

Standard "Hazardous Waste" labels are insufficient. You must add a secondary descriptor:

CONTAINS TERMINAL ALKYNE. DO NOT MIX WITH COPPER OR SILVER WASTE.

Phase 4: Final Handoff
  • Verify the pH of the waste stream is neutral to slightly acidic (pH 5-7). Alkaline conditions promote acetylide formation.

  • Cap tightly.[3]

  • Place in the "Organic Waste" satellite accumulation area, ensuring physical separation from "Aqueous Metal Waste."

Spill Response Workflow

In the event of a solid spill or solution leak, immediate containment is required.

SpillResponse Spill Spill Detected Evacuate 1. Isolate Area (15ft radius) Spill->Evacuate PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Evacuate->PPE Tools 3. Select Tools (USE PLASTIC SCOOPS ONLY) No Metal Tools PPE->Tools Absorb 4. Absorb/Sweep Use Vermiculite or Sand Tools->Absorb Disposal 5. Bag & Tag Label as Hazardous Waste Absorb->Disposal

Figure 2: Operational workflow for cleaning up terminal alkyne spills.[1] Note the prohibition of metal tools.

Operational Note: Do not use metal dustpans or spatulas during cleanup. Friction between the alkyne and a metal surface (if corroded) could theoretically initiate a reaction, though the risk is lower than with liquid mixtures. Use plastic or cardboard scoops.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • BenchChem. (2025).[1][2][4] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.

Sources

Personal protective equipment for handling (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone is a functionalized building block commonly utilized in drug discovery for "click chemistry" (CuAAC) or Sonogashira cross-coupling reactions. Its structural combination of a terminal alkyne and a pyrrolidine amide necessitates a safety protocol that addresses both organic irritancy and specific alkyne reactivities (e.g., acetylide formation).

This guide synthesizes "read-across" toxicological data from structural analogs (phenyl-pyrrolidin-1-yl-methanones) and standard safety protocols for terminal alkynes.

Chemical Identification
PropertyDetail
Chemical Name (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone
Molecular Weight ~213.28 g/mol
Physical State Likely Solid or Viscous Oil (dependent on purity/polymorph)
Key Functionalities Terminal Alkyne (Reactive), Amide (Stable core)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant), H302 (Harmful if Swallowed) [1, 2]

Hazard Analysis & Risk Assessment

Self-Validating Logic: Treat this substance as a "Potential High Hazard" until specific toxicological data proves otherwise.

Health Hazards (GHS Classification)

Based on structural analogs (e.g., Phenyl(pyrrolidin-1-yl)methanone [3]), the following hazards are assigned:

  • Acute Toxicity (Oral/Dermal): Category 4. Harmful if absorbed through mucous membranes.

  • Skin/Eye Corrosion: Category 2A/2.[3] The pyrrolidine amide moiety can cause significant irritation upon contact.

  • Sensitization: Amides and alkynes generally have low sensitization potential compared to free amines or acrylates, but individual sensitivity varies.

Physical Hazards (The Alkyne Factor)

The terminal alkyne group introduces specific physical risks:

  • Metal Acetylide Formation: Contact with copper, silver, or mercury (especially in basic conditions) can form shock-sensitive metal acetylides [4].[4]

    • Control: Avoid using metal spatulas or needles containing copper/brass alloys. Use stainless steel, glass, or Teflon.

  • Polymerization: Terminal alkynes can undergo thermal polymerization.

    • Control: Store at 2–8°C away from light and radical initiators.

Personal Protective Equipment (PPE) Matrix

Directive: PPE is the last line of defense. Engineering controls (Fume Hood) are primary.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Face velocity: 100 fpm)Prevents inhalation of dusts or aerosols. If hood is unavailable, use N95/P100 respirator (requires fit testing).
Hand Protection (Solids) Nitrile Gloves (Min thickness: 0.11 mm)Sufficient for incidental contact with solid powder. Change immediately if contaminated.[3][5][6]
Hand Protection (Solutions) Double Gloving or Barrier Laminate Solvents like DMF/DMSO (common for this chemical) permeate thin nitrile rapidly, carrying the solute through the skin.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for dissolving steps where splashing is possible.
Body Protection Lab Coat (100% Cotton or Nomex)Synthetic blends can melt into skin during a fire. Alkynes are flammable; fire-resistant clothing is preferred.

Operational Handling Protocol

This workflow ensures containment from storage to synthesis.

Phase 1: Storage & Retrieval
  • Environment: Store in a dedicated "Organic Building Blocks" fridge at 2–8°C .

  • Incompatibility: Keep segregated from strong oxidizers (peroxides, nitric acid) and heavy metal salts (AgNO₃, CuCl) to prevent energetic reactions [4].

Phase 2: Weighing & Transfer

Objective: Minimize static and dust generation.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent moisture condensation (alkynes can be moisture sensitive).

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/electrostatic.

  • Tools: Use a stainless steel or porcelain spatula. Do not use copper or brass tools.

Phase 3: Reaction Setup (Solubilization)
  • Solvent Choice: Dissolve in DCM, DMF, or DMSO.

  • Addition: Add solvent slowly down the side of the vessel to avoid lofting dust.

  • Inerting: If using in a metal-catalyzed reaction (e.g., Sonogashira), purge the headspace with Argon or Nitrogen immediately to prevent oxidative homocoupling (Glaser coupling).

Emergency Response & Disposal Logic

Spill Response Decision Tree

Visualizing the immediate actions required upon accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<5g) Assess->SmallSolid LiquidSol Solution / Large Spill Assess->LiquidSol ActionSolid 1. Dampen with inert oil/solvent 2. Scoop with plastic tool 3. Place in hazardous waste SmallSolid->ActionSolid ActionLiquid 1. Evacuate Area 2. Don Vapor Respirator 3. Absorb with Vermiculite LiquidSol->ActionLiquid Disposal Disposal: High BTU Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for spill response. Note the differentiation between solid and solution spills.

Waste Disposal[6][9]
  • Stream: Organic Chemical Waste (Non-Halogenated, unless halogenated solvents are used).

  • Labeling: Clearly label as "Contains Terminal Alkyne" to alert waste handlers of potential reactivity.

  • Deactivation: If disposing of pure material, small amounts can be treated with dilute bleach (oxidative degradation) in a fume hood before disposal, though direct incineration via a waste contractor is the standard industry best practice.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenyl(pyrrolidin-1-yl)methanone. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: (3-Ethynyl-phenyl)-pyrrolidin-1-yl-methanone. Retrieved from

  • BenchChem. (2025). Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.